Product packaging for Triforine(Cat. No.:CAS No. 26644-46-2)

Triforine

Cat. No.: B1681575
CAS No.: 26644-46-2
M. Wt: 435.0 g/mol
InChI Key: RROQIUMZODEXOR-UHFFFAOYSA-N
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Description

Triforine can cause developmental toxicity according to The Environmental Protection Agency (EPA).
This compound appears as colorless crystals. Non corrosive. Used as a fungicide.
This compound is a member of the class of N-alkylpiperazines in which the two amino groups of piperazine are replaced by 1-formamido-2,2,2-trichloroethyl groups. A fungicide active against a range of diseases including powdery mildew, scab and rust. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor, an allergen and an antifungal agrochemical. It is a N-alkylpiperazine, a member of formamides, an organochlorine compound and an amide fungicide.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Cl6N4O2 B1681575 Triforine CAS No. 26644-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide
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InChI

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)
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InChI Key

RROQIUMZODEXOR-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O
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Molecular Formula

C10H14Cl6N4O2
Record name TRIFORINE
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DSSTOX Substance ID

DTXSID5032654
Record name N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine
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Molecular Weight

435.0 g/mol
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Physical Description

Triforine appears as colorless crystals. Non corrosive. Used as a fungicide., White solid; [Merck Index] Colorless solid; [CAMEO] White to light brown solid; [HSDB] White solid; Formulated as emulsifiable concentrate and ready-to-use aerosol; [Reference #2]
Record name TRIFORINE
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Solubility

Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), dichloromethane (1 g/L), methanol (10 g/L), dioxane, and cyclohexanone. Insoluble in benzene, petroleum ether and cyclohexane., Soluble in CMF, DMSO, N-methylpyrrolidine; moderately soluble in tetrahydrofuran; Insolubgle in acetone, benzene, carbon tetrachloride, chloroform, methylene chloride, and petroleum ether., In water, 30 mg/L at 25 °C.
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Density

1554 kg/cu m at 20 °C
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Vapor Pressure

0.0000002 [mmHg], 2.00X10-7 mm Hg at 25 °C.
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Color/Form

White to light brown crystals.

CAS No.

26644-46-2
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Melting Point

155 °C (decomposes)
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Foundational & Exploratory

Triforine Fungicide: An In-depth Technical Guide on its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triforine is a systemic, protectant, and curative fungicide belonging to the piperazine chemical group. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylase enzyme. This disruption of ergosterol production leads to compromised cell membrane integrity and, ultimately, fungal cell death. This technical guide provides a comprehensive overview of the biochemical mechanisms, experimental validation, and molecular intricacies of this compound's fungicidal activity, including relevant quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism: Inhibition of Sterol Biosynthesis

This compound is classified as a Demethylation Inhibitor (DMI) fungicide and is assigned to the Fungicide Resistance Action Committee (FRAC) Group 3.[1][2][3] The fungicidal activity of this compound is primarily attributed to its potent and specific inhibition of the enzyme sterol 14α-demethylase (also known as CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6][7]

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][8] By inhibiting C14-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[9] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors.[1][10] The altered sterol composition disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to leakage of cellular contents and eventual cell death.[9]

Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound

Triforine_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple enzymatic steps Intermediates 14α-methylated sterol precursors Lanosterol->Intermediates C14-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Further enzymatic steps This compound This compound C14_demethylase C14-demethylase (CYP51) This compound->C14_demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Membrane_Disruption Disrupted Cell Membrane (Increased Permeability) Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Figure 1: Simplified signaling pathway of this compound's mode of action.

Quantitative Data on Fungicidal Activity

Fungal SpeciesThis compound EC50 (µg/mL)Reference
Botrytis cinerea0.3 - 0.9[11][12]
Fusarium graminearum~26.3 (for thymol, another ergosterol biosynthesis inhibitor)[10]
Various phytopathogenic fungiVaries depending on species and isolate sensitivity[13][14]

Note: The EC50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Experimental Protocols

The mode of action of this compound and other DMI fungicides is elucidated through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro C14-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

1. Heterologous Expression and Purification of C14-Demethylase (CYP51):

  • The gene encoding CYP51 from the target fungus is cloned into an expression vector (e.g., pCW(Ori+)).[15]

  • The vector is transformed into a suitable expression host, typically Escherichia coli.[15][16]

  • The expression of the CYP51 protein is induced, and the bacterial cells are harvested.

  • The cell membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.[15]

  • The membrane-bound protein is solubilized using a detergent (e.g., CHAPS) and purified using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).[15]

2. Enzyme Inhibition Assay:

  • The purified CYP51 enzyme is reconstituted in a reaction mixture containing a NADPH-P450 reductase and a phospholipid (e.g., DLPC) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

  • The substrate, lanosterol, is added to the reaction mixture.

  • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction.

  • The reaction is initiated by adding an NADPH-generating system.[15]

  • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped, and the sterols are extracted using an organic solvent (e.g., dichloromethane).

  • The conversion of lanosterol to its demethylated product is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells upon treatment with this compound, providing in vivo evidence of its mode of action.

1. Fungal Culture and Treatment:

  • The target fungal species is grown in a suitable liquid culture medium.

  • The fungal culture is treated with a sublethal concentration of this compound (e.g., at or below the EC50 value). A control culture without the fungicide is also prepared.

  • The cultures are incubated for a specific period to allow for the fungicide to take effect.

2. Sterol Extraction and Saponification:

  • The fungal mycelium is harvested by filtration and washed.

  • The mycelium is saponified by heating in an alcoholic potassium hydroxide solution to hydrolyze sterol esters.[2][5]

  • The non-saponifiable lipids, including the free sterols, are extracted with an organic solvent (e.g., n-hexane).[5]

3. Derivatization:

  • The extracted sterols are derivatized to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.[2][5]

4. GC-MS Analysis:

  • The derivatized sterol sample is injected into a gas chromatograph equipped with a suitable capillary column.

  • The different sterols are separated based on their retention times.

  • The separated sterols are then introduced into a mass spectrometer for identification based on their mass spectra.[4][17]

  • The relative abundance of ergosterol and its precursors (like lanosterol and other 14α-methylated sterols) in the this compound-treated and control samples are compared. A decrease in ergosterol and an accumulation of its precursors in the treated sample confirms the inhibition of sterol biosynthesis.

GCMS_Workflow Fungal_Culture Fungal Culture Triforine_Treatment This compound Treatment Fungal_Culture->Triforine_Treatment Harvesting Harvest Mycelium Triforine_Treatment->Harvesting Saponification Saponification (Alcoholic KOH) Harvesting->Saponification Extraction Lipid Extraction (n-hexane) Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Sterol Profile Comparison) GCMS_Analysis->Data_Analysis Conclusion Confirmation of Ergosterol Biosynthesis Inhibition Data_Analysis->Conclusion

Figure 2: Experimental workflow for fungal sterol analysis by GC-MS.

Mechanisms of Resistance to this compound

The emergence of fungicide resistance is a significant concern in agriculture. For DMI fungicides like this compound, several mechanisms of resistance have been identified in fungal populations.

  • Target Site Modification: Point mutations in the cyp51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect. A commonly observed mutation conferring resistance to DMI fungicides is the Y136F substitution in the CYP51 protein.[18][19]

  • Overexpression of the Target Enzyme: Increased expression of the cyp51 gene, often due to insertions or other modifications in the promoter region, can lead to higher cellular levels of the C14-demethylase enzyme. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Enhanced Efflux: Fungal cells can develop resistance by overexpressing membrane transporter proteins, such as ATP-binding cassette (ABC) transporters. These transporters actively pump the fungicide out of the cell, reducing its intracellular concentration and its effect on the target enzyme.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters Target_Mutation Target Site Mutation (e.g., Y136F in cyp51) Target_Overexpression Target Overexpression (Increased cyp51 transcription) Efflux_Pump Enhanced Efflux (Overexpression of ABC transporters) Outcome Reduced Fungicidal Efficacy Target_Mutation->Outcome Target_Overexpression->Outcome Efflux_Pump->Outcome

Figure 3: Major mechanisms of fungal resistance to DMI fungicides like this compound.

Impact on Fungal Signaling Pathways

The disruption of ergosterol biosynthesis and the integrity of the cell membrane by this compound can induce a cellular stress response in fungi. This response often involves the activation of conserved signaling pathways that regulate cell wall integrity and osmotic stability.

  • Calcineurin Signaling Pathway: The calcineurin pathway is a calcium-dependent signaling cascade that is crucial for stress responses, virulence, and morphogenesis in many fungi.[20][21] Inhibition of this pathway has been shown to increase the susceptibility of some fungi to azole fungicides, another class of DMIs.[21] This suggests a potential interplay between DMI-induced membrane stress and the calcineurin signaling pathway.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: Fungi possess several MAPK pathways, including the cell wall integrity (CWI) pathway and the high osmolarity glycerol (HOG) pathway, which are activated in response to various environmental stresses.[22][23] Fungicide-induced cell membrane or cell wall damage can trigger these pathways as a compensatory or survival mechanism.[23] While direct evidence for this compound's effect on these pathways is limited, it is plausible that the membrane-disrupting effects of this compound could lead to the activation of these stress response pathways.

Conclusion

This compound's mode of action is well-defined as an inhibitor of ergosterol biosynthesis through the targeting of the C14-demethylase enzyme. This leads to a cascade of events culminating in the disruption of fungal cell membrane function and cell death. Understanding the intricacies of this mechanism, including the potential for resistance development and the interplay with fungal stress signaling pathways, is crucial for the effective and sustainable use of this fungicide in disease management and for the development of novel antifungal agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other DMI fungicides.

References

Triforine's Mechanism of Sterol Biosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which triforine, a systemic piperazine fungicide, inhibits sterol biosynthesis in fungi. This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), specifically a Demethylation Inhibitor (DMI) under FRAC Group G1. Its primary mode of action is the potent and specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p). This inhibition disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity and function. The consequences of this enzymatic blockage are twofold: a depletion of essential ergosterol and a cytotoxic accumulation of 14α-methylated sterol precursors. Together, these effects lead to disordered membrane structure, increased permeability, and malfunction of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth. This document details the biochemical pathway, presents quantitative data on inhibitory efficacy, outlines key experimental protocols for analysis, and describes the logical cascade of this compound's antifungal action.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Target

Ergosterol is the primary sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of embedded proteins. The biosynthetic pathway leading to ergosterol is a complex, multi-step process that begins with acetyl-CoA and represents an excellent target for selective antifungal agents, as it is conserved among fungi but distinct from the cholesterol synthesis pathway in higher eukaryotes.

This compound intervenes at a critical demethylation step. The enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol or eburicol.[1][2][3] This step is a crucial checkpoint in the pathway; its blockage prevents the formation of all subsequent sterol intermediates, including the final product, ergosterol.[1][3]

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol / Eburicol (14α-methylated sterols) Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Intermediates 4,4-dimethyl-zymosterol (Demethylated Intermediates) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps CYP51->Intermediates C14-Demethylation This compound This compound This compound->CYP51 Inhibition

Caption: The fungal ergosterol biosynthesis pathway highlighting the C14-demethylation step catalyzed by CYP51, the specific target of this compound.

Core Mechanism of Inhibition

This compound functions as a non-competitive inhibitor of the heme cofactor within the CYP51 enzyme.[4][5] By binding to the enzyme, it prevents the substrate (e.g., lanosterol) from being demethylated. This leads to a cascade of events that culminates in fungistatic or fungicidal activity:

  • Accumulation of Toxic Precursors: The blockage of CYP51 causes 14α-methylated sterols (such as lanosterol and other precursors) to accumulate within the cell.[1][5] These aberrant sterols are incorporated into the fungal membranes, leading to significant structural and functional disruption. Their bulky methyl group alters the packing of phospholipid acyl chains, increasing membrane rigidity in some areas and disorder in others.

  • Depletion of Ergosterol: The halt in the biosynthetic pathway leads to a progressive depletion of mature ergosterol. This compromises the bulk functions of the fungal membrane, including maintaining proper fluidity, regulating permeability, and supporting the activity of crucial membrane-bound enzymes like chitin synthase.

  • Disruption of Fungal Growth: The combined effect of toxic sterol accumulation and ergosterol depletion leads to abnormal cell wall synthesis, vacuolization, and ultimately, the inhibition of hyphal growth and proliferation.

Mechanism_Flow Logical Flow of this compound's Antifungal Action This compound This compound Inhibition Inhibition of Lanosterol 14α-demethylase (CYP51) This compound->Inhibition Accumulation Accumulation of 14α-methylated sterols Inhibition->Accumulation Depletion Depletion of Ergosterol Inhibition->Depletion Membrane Disruption of Membrane Structure & Fluidity Accumulation->Membrane Depletion->Membrane Enzymes Impaired Function of Membrane-Bound Enzymes Membrane->Enzymes Permeability Increased Membrane Permeability Membrane->Permeability Growth Inhibition of Fungal Growth & Proliferation Enzymes->Growth Permeability->Growth

Caption: Cause-and-effect diagram illustrating the mechanism of this compound from enzyme inhibition to the cessation of fungal growth.

Quantitative Analysis of this compound's Inhibitory Action

The efficacy of this compound and other DMI fungicides is quantified by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various fungal pathogens. While extensive public data for this compound is limited, the tables below present representative data for DMI fungicides, illustrating the typical potency and effects on sterol composition.

Table 1: Representative In Vitro Inhibitory Activity of DMI Fungicides This table shows typical IC50 values, representing the concentration of the fungicide required to inhibit 50% of fungal mycelial growth in vitro. Lower values indicate higher potency.

Fungal PathogenRepresentative DMI FungicideIC50 (µg/mL)
Aspergillus fumigatusItraconazole0.1 - 0.5
Candida albicansFluconazole0.25 - 4.0
Bipolaris sorokinianaMetconazole0.1
Drechslera tritici-repentisTebuconazole0.19
Puccinia triticinaPropiconazole0.05 - 0.2

Note: Data is compiled and representative of the DMI class. Actual values vary by specific compound, fungal strain, and experimental conditions.[6][7]

Table 2: Illustrative Effect of DMI Fungicides on Fungal Sterol Composition This table illustrates the typical shift in major sterol components in a fungal cell following treatment with a DMI fungicide.

Sterol ComponentUntreated Control (% of Total Sterols)DMI-Treated (% of Total Sterols)
Ergosterol~85%< 10%
Lanosterol< 2%> 30%
Other 14α-methyl sterols< 1%> 40%
Other Intermediates~12%~20%

Note: Values are illustrative, based on published effects of CYP51 inhibitors, demonstrating a clear decrease in ergosterol and a significant accumulation of 14α-methylated precursors.[1][8]

Key Experimental Protocols

Protocol for Determining IC50 of this compound (Mycelial Growth Assay)

This protocol outlines a standard method for determining the IC50 value of this compound against a filamentous fungus using a 96-well plate-based broth microdilution assay.

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound and dissolve in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final solvent concentration in the assay does not exceed a level that affects fungal growth (typically <1% v/v).

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add a suitable liquid medium (e.g., Potato Dextrose Broth, PDB).

    • Create a serial dilution of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL).

    • Include wells for a negative control (medium only) and a positive growth control (medium + inoculum + solvent, no this compound).

  • Inoculation and Incubation:

    • Add the prepared fungal spore suspension to each well (except the negative control).

    • Seal the plate and incubate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the positive control wells.

  • Data Acquisition and Analysis:

    • Measure fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Incubation & Reading cluster_analysis 4. Data Analysis A1 Prepare this compound Stock Solution (in DMSO) B1 Create Serial Dilutions of this compound in 96-well Plate A1->B1 A2 Prepare Fungal Spore Suspension B2 Inoculate Wells with Spore Suspension A2->B2 B1->B2 C1 Incubate Plate (e.g., 48h at 25°C) B2->C1 C2 Measure Optical Density (OD600) C1->C2 D1 Calculate % Inhibition vs. Control C2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: A streamlined workflow for determining the IC50 value of this compound using a mycelial growth inhibition assay.

Protocol for Fungal Sterol Analysis by GC-MS

This protocol describes the extraction and analysis of sterols from fungal biomass to observe the effects of this compound treatment.

  • Culturing and Harvesting:

    • Grow the fungus in liquid culture with and without a sub-lethal concentration of this compound.

    • Harvest the mycelia by filtration, wash with sterile water, and lyophilize (freeze-dry). Record the dry weight.

  • Saponification and Lipid Extraction:

    • To a known mass of dried mycelia (e.g., 50-100 mg), add an alcoholic potassium hydroxide solution (e.g., 2M KOH in 80% ethanol).

    • Incubate in a water bath at 80°C for 1-2 hours to saponify lipids and break open cells.

    • Cool the mixture and extract the non-saponifiable lipids (containing the sterols) by partitioning with an organic solvent like n-hexane. Repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve volatility and thermal stability for GC analysis, derivatize the sterols.

    • Add a silylating agent (e.g., BSTFA + 1% TMCS) to the dried lipid extract.

    • Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

    • Evaporate the reagent and redissolve the derivatized sterols in a suitable solvent (e.g., hexane).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the sample onto a GC equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program that effectively separates the different sterol intermediates.

    • The mass spectrometer will fragment the eluting compounds, generating characteristic mass spectra.

    • Identify sterols by comparing their retention times and mass spectra to those of authentic standards and library data.

    • Quantify the relative abundance of each sterol by integrating the area of its corresponding chromatographic peak.

Mechanisms of Resistance

Resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms involve modifications that reduce the inhibitor's effectiveness against CYP51:

  • Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme.[9][10][11] These changes can reduce the binding affinity of this compound to the enzyme, rendering it less effective.[9]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to mutations in upstream transcription factors, leads to higher cellular concentrations of the CYP51 enzyme.[12] This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased Efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration below effective levels.[12]

Conclusion

This compound is a highly effective systemic fungicide whose mode of action is centered on the specific inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This targeted inhibition results in the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, leading to a catastrophic failure of fungal cell membrane integrity and function. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the strategic use of this compound in disease management, the development of next-generation antifungal agents, and for monitoring and mitigating the emergence of resistant fungal strains.

References

An In-Depth Technical Guide to the Biochemical Pathway of Triforine in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a systemic fungicide renowned for its efficacy against a spectrum of fungal pathogens, including those responsible for powdery mildew, scab, and rusts. Its primary mechanism of action lies in the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the biochemical pathway of this compound in fungal pathogens, detailing its molecular target, the consequential alterations to fungal sterol profiles, and the methodologies employed to elucidate these processes. Quantitative data are presented to contextualize the fungicide's potency, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate the key pathways and experimental workflows, offering a clear and concise representation of the complex biochemical interactions.

Introduction

This compound, a piperazine derivative, functions as a potent inhibitor of sterol biosynthesis in fungi.[1] As a systemic fungicide, it is absorbed by the plant and translocated, providing both protective and curative action against fungal infections.[1] The fungicidal activity of this compound is intrinsically linked to its ability to interfere with the production of ergosterol, an essential sterol that maintains the fluidity and integrity of fungal cell membranes. This guide delves into the specific biochemical interactions of this compound within the fungal cell, providing a technical foundation for researchers and professionals in the fields of mycology, phytopathology, and antifungal drug development.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary target of this compound is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol or eburicol.

The inhibition of CYP51 by this compound leads to a cascade of events within the fungal cell:

  • Depletion of Ergosterol: The blockage of the C-14 demethylation step prevents the synthesis of mature ergosterol.

  • Accumulation of Aberrant Sterols: The inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methyl-Δ8,24(28)-ergostadienol.[2]

  • Disruption of Membrane Function: The altered sterol composition disrupts the physical properties and functions of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

The Ergosterol Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of ergosterol is a complex, multi-step process. The following diagram illustrates the pathway and highlights the specific step inhibited by this compound.

Ergosterol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Sterol 14-alpha-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Efficacy

Fungal PathogenDiseaseEffective Concentration (g a.i./liter)Reference
Colletotrichum gloeosporioidesFoliar Necrosis0.27[3]
Phoma exigua var. inoxydabilisFoliar Necrosis0.27[3]

Note: a.i. refers to the active ingredient. The provided concentrations were used in outdoor trials for disease control. Further research is needed to establish precise IC50 values for CYP51 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical effects of this compound.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from studies investigating the effects of sterol biosynthesis inhibitors on fungal sterols.[2]

Objective: To determine the qualitative and quantitative changes in the sterol profile of a fungal pathogen upon treatment with this compound.

Workflow Diagram:

Sterol_Analysis_Workflow Fungal_Culture 1. Fungal Culture (with and without this compound) Harvest 2. Harvest Mycelia Fungal_Culture->Harvest Saponification 3. Saponification (KOH in ethanol) Harvest->Saponification Extraction 4. Non-saponifiable Lipid Extraction (n-hexane) Saponification->Extraction Derivatization 5. Silylation (e.g., with BSTFA) Extraction->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data_Analysis 7. Data Analysis (Identification and Quantification) GCMS->Data_Analysis

Caption: Workflow for the analysis of fungal sterol composition.

Methodology:

  • Fungal Culture: Grow the fungal pathogen in a suitable liquid medium. For the treatment group, amend the medium with a sub-lethal concentration of this compound. An untreated culture serves as the control. Incubate under appropriate conditions.

  • Harvesting: Harvest the fungal mycelia by filtration and wash with distilled water. Lyophilize the mycelia to a constant weight.

  • Saponification: Reflux the dried mycelia in a solution of 10% (w/v) potassium hydroxide in 95% ethanol for 2-4 hours. This process hydrolyzes esterified sterols.

  • Extraction: After cooling, extract the non-saponifiable lipids (containing the free sterols) three times with an equal volume of n-hexane. Combine the hexane extracts and wash with distilled water until neutral.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. To enhance volatility for GC analysis, derivatize the sterols by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60-70°C for 30 minutes.

  • GC-MS Analysis: Analyze the silylated sterol derivatives using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of different sterols.

  • Data Analysis: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard.

In Vitro Assay for CYP51 Inhibition

This protocol is a generalized method for assessing the inhibition of microsomal CYP51.

Objective: To determine the inhibitory potential of this compound on the activity of sterol 14α-demethylase.

Methodology:

  • Microsome Preparation: Isolate microsomes from a fungal culture known to express CYP51. This typically involves cell disruption, differential centrifugation, and collection of the microsomal fraction.

  • Enzyme Assay: The assay mixture should contain the fungal microsomes, a suitable buffer, a source of reducing equivalents (NADPH-cytochrome P450 reductase), and the substrate (e.g., radiolabeled lanosterol).

  • Inhibition Study: Pre-incubate the microsomes with varying concentrations of this compound before adding the substrate to initiate the reaction.

  • Product Analysis: After a defined incubation period, stop the reaction and extract the sterols. Analyze the conversion of the substrate to the demethylated product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Metabolism of this compound in Fungal Pathogens

The metabolic fate of this compound within fungal cells is not as extensively documented as its primary mode of action. However, studies on its metabolism in other organisms, such as rats, can provide insights into potential biotransformation pathways. The primary metabolite identified in rats is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, which is formed by the cleavage of one of the side chains.[1] It is plausible that similar enzymatic degradation, such as hydrolysis, may occur in fungal pathogens, leading to the detoxification of the fungicide.

Logical Relationship of this compound Metabolism:

Triforine_Metabolism This compound This compound Metabolite N-[2,2,2-trichloro-1- (piperazin-1-yl)ethyl]-formamide This compound->Metabolite Hydrolytic Cleavage Detoxification Detoxification Metabolite->Detoxification

Caption: Postulated metabolic pathway of this compound in fungi.

Mechanisms of Resistance

Resistance to sterol biosynthesis inhibitors, including this compound, can develop in fungal populations. The primary mechanisms of resistance include:

  • Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme, reducing the binding affinity of the fungicide.

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

  • Increased Efflux: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth. Understanding the biochemical pathway of this compound, from its molecular target to its effects on fungal physiology and potential metabolic fate, is crucial for optimizing its use, managing resistance, and developing novel antifungal strategies. The experimental protocols and data presented in this guide provide a framework for further research into the intricate interactions between this important fungicide and its target pathogens.

References

Triforine Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for its efficacy against a range of fungal diseases, including powdery mildew, scab, and rust.[1] Its mode of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of its structural features on its fungicidal activity. The document summarizes quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Core Structure and Fungicidal Activity

The core structure of this compound consists of a central piperazine ring substituted at the 1 and 4 positions with identical 1-formamido-2,2,2-trichloroethyl groups.[1] The presence of two chiral centers at the carbon atoms attached to the piperazine ring means that this compound exists as a mixture of stereoisomers.[2] Research has indicated that these isomers exhibit different levels of fungicidal activity, with the levo-rotatory ((-),(-)-triforine) form demonstrating the most potent fungitoxic action.[3]

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Figure 1: 2D structure of the this compound molecule.

Structure-Activity Relationship (SAR)

1. The Piperazine Core: The central piperazine ring serves as a crucial scaffold, correctly positioning the two side chains for interaction with the target enzyme. Modifications to this ring are likely to have a significant impact on activity.

2. The 1-Formamido-2,2,2-trichloroethyl Side Chains: These side chains are critical for the molecule's fungicidal properties.

  • Trichloromethyl Group: The bulky and electron-withdrawing trichloromethyl group is a key feature. It is believed to contribute to the lipophilicity of the molecule, facilitating its passage through fungal cell membranes, and may also be involved in binding to the active site of the CYP51 enzyme.
  • Formamido Linker: The formamido group provides a specific spatial arrangement and hydrogen bonding capabilities that are likely important for the interaction with the target enzyme.
  • Stereochemistry: As mentioned, the stereochemistry at the chiral centers is a determining factor for fungicidal efficacy, with the (-, -) isomer being the most active.[3]

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Modification PositionMoietyPredicted Effect on Fungicidal ActivityRationale
Piperazine RingReplacement with other cyclic amines (e.g., morpholine, piperidine)Likely decreaseAlteration of the core scaffold geometry and basicity may disrupt optimal positioning of the side chains for enzyme binding.
Trichloromethyl GroupReplacement with less halogenated groups (e.g., -CCl2H, -CClH2, -CH3)Significant decreaseReduced lipophilicity and altered electronic properties would likely hinder membrane penetration and binding affinity to the hydrophobic active site of CYP51.
Trichloromethyl GroupReplacement with other bulky lipophilic groups (e.g., -C(CF3)3)VariableActivity would depend on the ability of the new group to mimic the steric and electronic properties of the trichloromethyl group and fit within the enzyme's active site.
Formamido GroupReplacement with other linkers (e.g., acetamido, carbamate)Likely decreaseChanges in the linker's length, flexibility, and hydrogen bonding capacity could negatively impact the precise orientation required for effective enzyme inhibition.
Formyl ProtonReplacement with alkyl groupsLikely decreaseSteric hindrance at this position could interfere with the optimal conformation for binding.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By blocking this step, this compound disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates. This compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.

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Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits

Figure 2: this compound's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data on Fungicidal Activity

While a comprehensive SAR table with a wide array of this compound analogs is not publicly available, the following table presents hypothetical data based on the known activity of this compound and the principles of SAR for this class of fungicides. The EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Table 2: Hypothetical Fungicidal Activity (EC50 in µg/mL) of this compound and Analogs

CompoundTarget FungusEC50 (µg/mL)Reference
This compound (racemic mixture)Podosphaera leucotricha (Apple Powdery Mildew)0.5 - 2.0[Hypothetical]
This compound (racemic mixture)Venturia inaequalis (Apple Scab)1.0 - 5.0[Hypothetical]
(-, -)-TriforinePodosphaera leucotricha< 0.5[Hypothetical based on[3]]
(+, +)-TriforinePodosphaera leucotricha> 5.0[Hypothetical based on[3]]
Meso-TriforinePodosphaera leucotricha1.0 - 3.0[Hypothetical based on[3]]
Analog A (-CCl2H instead of -CCl3)Podosphaera leucotricha5.0 - 10.0[Hypothetical]
Analog B (Acetamido instead of Formamido)Podosphaera leucotricha> 10.0[Hypothetical]

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC50 value of a fungicide against a target fungus.

1. Fungal Isolate and Culture:

  • Obtain a pure culture of the target fungus (e.g., Venturia inaequalis).

  • Grow the fungus on a suitable solid medium, such as potato dextrose agar (PDA), at an appropriate temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solutions:

  • Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations for the assay.

3. Assay Plate Preparation:

  • Prepare the agar medium (e.g., PDA) and autoclave it.

  • Allow the medium to cool to approximately 45-50°C.

  • Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • Using a sterile cork borer, cut mycelial plugs from the actively growing edge of the fungal culture.

  • Place one mycelial plug in the center of each agar plate (both fungicide-amended and control plates).

5. Incubation:

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

6. Data Collection and Analysis:

  • After a defined incubation period (e.g., 7-14 days), measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

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in_vitro_workflow cluster_workflow In Vitro Fungicide Screening Workflow A Fungal Culture Preparation E Inoculation with Fungal Plugs A->E B Fungicide Stock Solution Preparation C Serial Dilutions B->C D Preparation of Fungicide-Amended Agar C->D D->E F Incubation E->F G Measurement of Mycelial Growth F->G H Calculation of % Inhibition G->H I EC50 Determination H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of Triforine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine, a piperazine derivative, is a systemic fungicide with protective, eradicant, and curative properties. It is effective against a range of fungal diseases, including powdery mildew, rusts, and scab, on various crops and ornamental plants.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. This compound's fungicidal activity stems from its inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1]

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. The key reaction is the coupling of piperazine with (1,2,2,2-tetrachloroethyl)formamide in the presence of a base, typically triethylamine.[1] This process yields a mixture of stereoisomers due to the formation of two chiral centers.[2]

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the preparation of the key intermediate, (1,2,2,2-tetrachloroethyl)formamide, followed by its reaction with piperazine.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis Chloral Chloral Intermediate (1,2,2,2-tetrachloroethyl)formamide Chloral->Intermediate Reaction Formamide Formamide Formamide->Intermediate Intermediate_ref (1,2,2,2-tetrachloroethyl)formamide Piperazine Piperazine This compound This compound Piperazine->this compound Reaction Triethylamine Triethylamine (Base) Triethylamine->this compound Intermediate_ref->this compound

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of this compound.

Materials:

  • Piperazine

  • (1,2,2,2-tetrachloroethyl)formamide

  • Triethylamine

  • Ethyl acetate

  • Methylene chloride

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve piperazine in a suitable solvent such as ethyl acetate.

  • Addition of Reactants: While maintaining a low temperature (e.g., 0-5°C), slowly add a solution of (1,2,2,2-tetrachloroethyl)formamide in ethyl acetate to the piperazine solution.

  • Base Addition: Add triethylamine dropwise to the reaction mixture to act as a base and neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Stir the mixture for several hours at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is washed with water to remove triethylamine hydrochloride and any unreacted piperazine. The organic layer is then separated.

  • Purification: The crude product is obtained by evaporating the solvent. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield this compound as a white to brownish crystalline solid.[2]

Characterization of this compound

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Physical and Chemical Properties
PropertyValue
Appearance White to brown crystals[2]
Molecular Formula C₁₀H₁₄Cl₆N₄O₂
Molecular Weight 435.0 g/mol [3]
Melting Point 155 °C (decomposes)[3]
Solubility Readily soluble in dimethylformamide and N-methylpyrrolidone. Slightly soluble in acetone, methanol, and dioxane. Insoluble in benzene and petroleum ether.[3]
Stability Decomposes in strongly acidic and alkaline media. Decomposes in aqueous solution when exposed to UV or daylight.[3]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm)
-CH₂- (piperazine ring)~2.5 - 3.0
-CH- (chiral center)~5.0 - 5.5
-NH- (formamide)~7.5 - 8.0
-CHO (formamide)~8.0 - 8.5

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amide)~3300 - 3500
C-H stretch (alkane)~2850 - 3000
C=O stretch (amide)~1650 - 1700
C-N stretch~1200 - 1350
C-Cl stretch~600 - 800

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for its analysis.[4]

Ion m/z (mass-to-charge ratio) Description
[M+H]⁺435.0Protonated molecular ion
215.1Fragment ion
197.1Fragment ion
169.1Fragment ion

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Chromatographic Analysis Workflow

A typical workflow for the analysis of this compound in a sample matrix using HPLC-MS/MS.

Chromatography_Workflow Sample Sample Preparation (e.g., Extraction) HPLC HPLC Separation (Reversed-Phase C18 column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Q1) (Selects precursor ion, m/z 435) ESI->MS1 CID Collision Cell (q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Scans for product ions) CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Workflow for HPLC-MS/MS analysis of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, this compound targets and inhibits the enzyme sterol 14α-demethylase (CYP51).[1] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to cell death.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate Sterol 14α-demethylase (CYP51) Disruption Disruption of membrane integrity and function Lanosterol->Disruption Accumulation of toxic sterols Zymosterol Zymosterol Intermediate->Zymosterol ...multiple steps... Ergosterol Ergosterol Zymosterol->Ergosterol ...multiple steps... This compound This compound This compound->Inhibition Death Fungal Cell Death Disruption->Death

Inhibition of ergosterol biosynthesis by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. The synthesis, involving the reaction of piperazine with a key formamide intermediate, yields a product that can be thoroughly characterized by a suite of analytical techniques. Understanding the spectroscopic and chromatographic profiles of this compound is crucial for quality control and research purposes. Furthermore, the elucidation of its mechanism of action as an inhibitor of ergosterol biosynthesis provides a clear rationale for its fungicidal properties and a basis for the development of new antifungal agents.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Triforine

Author: BenchChem Technical Support Team. Date: November 2025

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for its protective, curative, and eradicant properties against a variety of fungal diseases in crops.[1][2] This technical guide provides a comprehensive overview of its chemical properties and stability, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the IUPAC name N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide, is a white to light brown crystalline solid.[3][4] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C10H14Cl6N4O2[5]
Molecular Weight 434.965 g/mol [5]
Melting Point ~155 °C (with decomposition)[1][5][6][7]
Boiling Point 561.5 ± 50.0 °C (Predicted)[1]
Water Solubility 6-9 mg/L (20 °C)[1][5][7]
Solubility in Organic Solvents Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide, and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), methanol (10 g/L), cyclohexanone, and dioxane. Practically insoluble in benzene, methylene chloride (1 g/L), petroleum ether, and cyclohexane.[3][6][7]
Vapor Pressure 8 x 10⁻² Pa (25 °C)[1]
pKa 10.6 (base)[1][5][6]
Log Kow (Octanol/Water Partition Coefficient) 2.2 (20 °C)[3][7]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, pH, and light.

Thermal Stability: this compound is thermally stable up to 180°C.[6] However, when heated to decomposition, it emits toxic fumes containing nitrogen oxides and hydrogen chloride.[6] Formulated products are also noted to be thermally stable when stored and used as directed.[8]

pH and Hydrolytic Stability: this compound's stability is highly dependent on pH.

  • Acidic Conditions: In strongly acidic media, it decomposes into trichloroacetaldehyde and piperazine salts.[1][6]

  • Neutral to Slightly Acidic Conditions: The half-life (DT50) is approximately 3.5 days at pH 5-7 and 25°C.[1][6]

  • Alkaline Conditions: In strongly basic media, this compound decomposes to yield chloroform and piperazine.[1][6]

Photolytic Stability: this compound is unstable in the presence of light. It decomposes in aqueous solutions when exposed to daylight or UV light.[1][6]

Environmental Fate: In soil, this compound is considered non-persistent, with a half-life of approximately 3 weeks.[3][8] Its degradation leads to the formation of non-fungitoxic metabolites, presumably including piperazine.[3]

A logical diagram illustrating the degradation pathways of this compound is provided below.

This compound Degradation Pathways This compound This compound acid Strongly Acidic Media This compound->acid Hydrolysis base Strongly Basic Media This compound->base Hydrolysis light Daylight / UV Light This compound->light Photolysis soil Soil Environment This compound->soil Biodegradation (t½ ≈ 3 weeks) acid_products Trichloroacetaldehyde + Piperazine Salts acid->acid_products base_products Chloroform + Piperazine base->base_products light_products Decomposition Products light->light_products soil_products Non-fungitoxic metabolites (e.g., Piperazine) soil->soil_products

Caption: Logical flow of this compound degradation under various conditions.

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method due to its sensitivity and accuracy in separating and quantifying the active ingredient and its degradation products.[9][10]

General Protocol for Accelerated Stability Study (Thermal):

  • Sample Preparation: A commercial formulation of this compound is accurately weighed and placed in a suitable container.

  • Storage Conditions: The samples are stored in a temperature-controlled oven at elevated temperatures, such as 54 ± 2°C, which is a common condition for accelerated stability testing of pesticides.[11]

  • Time Intervals: Samples are withdrawn at specified time intervals (e.g., 0, 14, 28, 42, 56, and 70 days).[11]

  • Extraction: The active ingredient is extracted from the formulation using a suitable organic solvent.

  • Analysis: The concentration of this compound and its potential degradation products in the extracts is determined using a validated HPLC method with a UV or photodiode array (PDA) detector.[9] Gas chromatography-mass spectrometry (GC-MS) can be used for the identification of degradation products.[11]

  • Data Evaluation: The degradation kinetics are determined by plotting the concentration of this compound against time. This data is often fitted to a first-order kinetic model to calculate the degradation rate constant and half-life.[12]

A workflow for a typical stability study is depicted below.

Workflow for this compound Stability Study start Start: Sample Preparation storage Storage under Controlled Conditions (e.g., Temp, Light, pH) start->storage sampling Withdraw Samples at Time Intervals storage->sampling extraction Solvent Extraction of this compound sampling->extraction analysis Quantitative Analysis (e.g., HPLC) extraction->analysis identification Identification of Degradation Products (e.g., GC-MS) analysis->identification kinetics Kinetic Analysis (Rate, Half-life) analysis->kinetics end End: Stability Report kinetics->end

Caption: General experimental workflow for assessing this compound stability.

Mechanism of Action

This compound acts as a sterol 14α-demethylase inhibitor.[6] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the structure and function of the cell membrane, ultimately leading to the death of the fungal pathogen.

The simplified signaling pathway for this mechanism of action is illustrated below.

This compound Mechanism of Action precursor Sterol Precursors enzyme Sterol 14α-demethylase (EC 1.14.13.70) precursor->enzyme ergosterol Ergosterol enzyme->ergosterol Biosynthesis membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane disruption Disrupted Membrane Function & Structure membrane->disruption This compound This compound This compound->enzyme Inhibition This compound->disruption death Fungal Cell Death disruption->death

Caption: Inhibition of ergosterol biosynthesis by this compound.

References

An In-depth Technical Guide to Triforine (CAS No. 26644-46-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine (CAS No. 26644-46-2) is a systemic piperazine derivative fungicide with protectant, eradicant, and curative properties. It is primarily used to control a variety of fungal diseases, including powdery mildew, rusts, and black spot, on a range of cereals, fruits, and ornamental plants.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the sterol 14α-demethylase enzyme (CYP51), which is crucial for the integrity of fungal cell membranes.[2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, toxicological data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound, with the chemical name N,N'-[piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide, is an organochlorine compound. It appears as colorless to light brown crystals.[1][2] The compound is stable up to 180°C but decomposes in the presence of strong acids or bases and when exposed to UV light or daylight in aqueous solutions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26644-46-2[1]
Molecular Formula C₁₀H₁₄Cl₆N₄O₂[2]
Molecular Weight 435.0 g/mol [1][2]
Appearance White to light brown crystals[1]
Melting Point 155°C (with decomposition)[4]
Water Solubility Approx. 6-30 mg/L at room temp.[1]
Vapor Pressure 2.0 x 10⁻⁷ mm Hg at 25°C
Soil Half-life Approx. 3 weeks[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, ultimately inhibiting fungal growth and proliferation.

Triforine_MoA cluster_legend Legend acetylcoa Acetyl-CoA hmgcoa HMG-CoA acetylcoa->hmgcoa mevalonate Mevalonate hmgcoa->mevalonate ipp IPP / DMAPP mevalonate->ipp fpp Farnesyl-PP (FPP) ipp->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanosterol->inhibition intermediates 14-demethylated intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane disrupted_membrane Disrupted Membrane (Toxic sterol accumulation, Ergosterol depletion) This compound This compound This compound->inhibition inhibition->intermediates inhibition->disrupted_membrane key_pathway Pathway Intermediate key_substrate Key Substrate key_product Final Product key_inhibitor Inhibitor

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Synthesis Overview

The commercial production of this compound is a multi-step synthetic process. It begins with the creation of two primary intermediates: piperazine derivatives and trichloromethyl-substituted aldehydes. These intermediates are then coupled through formylation reactions, where formamide groups are introduced to link the piperazine ring with the trichloromethyl moieties. The process requires controlled conditions to ensure the correct substitution pattern and minimize byproducts. The crude product is then purified, often via crystallization or solvent extraction, to yield technical-grade this compound.[2]

Toxicological Profile

This compound exhibits low acute oral and dermal toxicity. High doses in subchronic animal studies have shown adverse effects on red blood cells.[1] It is not considered neurotoxic or immunotoxic, and no developmental or reproductive toxicity has been observed at doses below the limit dose.[5]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference
LD₅₀ RatOral> 16,000 mg/kg[1]
LD₅₀ RatDermal> 10,000 mg/kg[1]
LC₅₀ (1-hour) RatInhalation> 4.5 mg/L[1]
LD₅₀ MouseOral> 6,000 mg/kg[1]
LD₅₀ DogOral> 2,000 mg/kg[1]
LD₅₀ Bobwhite QuailOral> 5,000 mg/kg[1]

Efficacy and Application

This compound is effective against a range of fungal pathogens, particularly powdery mildew and black spot on ornamentals like roses.[6] Application rates and timing are critical for effective disease control.

Table 3: Example Application Rates for Efficacy

CropDiseaseApplication RateReference
Outdoor Roses & Ornamentals Powdery Mildew, Black Spot1 L of product per 1,000 L of water[6]
Cherries, Peaches, Plums Brown Rot (blossom blight)750 mL of product per 1,000 L of water[4]
Cranberry (B.C. only) Cottonball3 L of product per hectare[4]
Blueberries (Eastern Canada) Mummy Berry1.7 to 3 L of product per hectare[4]

Experimental Protocols

Residue Analysis in Soil by HPLC-MS/MS

This protocol is adapted from established methods for pesticide residue analysis in environmental matrices.[7][8]

Objective: To quantify this compound residues in soil samples.

Materials:

  • Soil sample (air-dried, sieved)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Citrate buffer (pH 4)

  • Acetonitrile (HPLC grade)

  • Distilled water

  • Solid Phase Extraction (SPE) cartridges (e.g., OASIS® HLB)

  • 0.45 µm syringe filters

  • HPLC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction (Solid-Liquid Extraction - SLE):

    • Weigh 1.0 g of the prepared soil sample into a centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of citrate buffer (pH=4) and methanol (1:1, v/v).

    • Shake vigorously for 60 minutes at 750 rpm.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Filter the supernatant and dilute with 200 mL of distilled water.[7]

  • Purification and Concentration (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge by passing 6 mL of methanol followed by 6 mL of distilled water.

    • Load the diluted sample extract onto the conditioned cartridge at a flow rate of approximately 3 mL/min.

    • Dry the cartridge under vacuum.

    • Elute the analyte from the cartridge with 10 mL of 0.1% acetic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 0.1% acetic acid in methanol) and filter through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Analysis (HPLC-MS/MS):

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 3-5 µL.

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.

    • Quantification: Prepare a calibration curve using this compound analytical standards. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Metabolism Study in Rats

This protocol outlines a typical in-vivo metabolism study based on summaries from regulatory bodies.[9][10][11]

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats following oral administration.

Materials:

  • Sprague-Dawley rats

  • ¹⁴C-radiolabeled this compound (e.g., piperazine-¹⁴C or side chain-¹⁴C)

  • Metabolic cages for separate collection of urine, feces, and expired air.

  • Scintillation counter and other radio-analytical equipment.

  • HPLC and/or TLC for metabolite profiling.

  • Mass spectrometer for metabolite identification.

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to dosing to allow for acclimatization. Provide a standard diet and water ad libitum.[11]

  • Dosing:

    • Administer a single oral gavage dose of ¹⁴C-Triforine. Studies often use a low dose (e.g., 10 mg/kg body weight) and a high dose (e.g., 1000 mg/kg body weight).[10]

    • A separate group may receive repeated daily doses of non-labeled this compound for 14 days followed by a single dose of ¹⁴C-Triforine to assess potential effects of repeated exposure on metabolism.[10]

  • Sample Collection:

    • Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, and daily thereafter for up to 7 days).[11]

    • Collect expired air by trapping CO₂ in a suitable absorbent solution.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to determine pharmacokinetic parameters.[10]

    • At the end of the study period (e.g., 7 days), euthanize the animals and collect selected tissues (liver, kidney, muscle, fat, etc.) to determine the distribution of radioactivity.[9]

  • Sample Analysis:

    • Determine the total radioactivity in all collected samples (urine, feces, expired air, tissues) using a scintillation counter to perform a mass balance calculation.

    • For urine and fecal extracts, perform metabolite profiling using chromatographic techniques like HPLC or TLC.

    • Identify the structure of metabolites using mass spectrometry (MS) and by comparing with reference standards of potential metabolites, such as N-(2,2,2-trichloro-1-piperazin-1-yl-ethyl)formamide (Metabolite W 1084).[9]

Visualizations: Workflows and Pathways

General Workflow for Fungicide Efficacy Screening

This diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like this compound against a target pathogen, such as powdery mildew, in a controlled environment.

Fungicide_Efficacy_Workflow start Start: Select Target Pathogen (e.g., Podosphaera pannosa) & Host Plant (e.g., Rose) prep_plants 1. Prepare Host Plants (Grow to 3-4 leaf stage) start->prep_plants prep_fungicide 2. Prepare this compound Solutions (Multiple concentrations + Control) prep_plants->prep_fungicide application 3. Fungicide Application (Spray plants to runoff) prep_fungicide->application incubation_pre 4. Pre-inoculation Incubation (e.g., 24 hours) application->incubation_pre inoculation 5. Pathogen Inoculation (Apply spore suspension) incubation_pre->inoculation incubation_post 6. Post-inoculation Incubation (Controlled environment: temp, humidity, light) inoculation->incubation_post assessment 7. Disease Assessment (Weekly for 2-3 weeks) incubation_post->assessment data_analysis 8. Data Analysis (Calculate Disease Severity, Percent Inhibition, AUDPC) assessment->data_analysis end End: Determine Efficacy (Compare treatments to control) data_analysis->end

References

History and development of Triforine as a fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Triforine as a Fungicide

Introduction and Historical Development

This compound is a systemic fungicide belonging to the piperazine chemical class, first introduced in 1970.[1] Developed by CelaMerck, it was recognized for its protectant, eradicant, and curative properties against a range of fungal diseases.[2][3] As a systemic fungicide, this compound is absorbed by the plant's leaves and roots and translocates upwards through the plant's vascular system, offering comprehensive protection.[4][5]

Historically, this compound has been widely used in agriculture and horticulture to control diseases such as powdery mildew, rusts, black spot, and scab.[2][6] Its applications span cereals, fruits (including apples, cherries, and blueberries), ornamentals, and vegetables.[2][7] It gained particular popularity in the home and garden market for its efficacy in controlling common rose diseases like black spot and powdery mildew.[3][4]

This compound was formulated in various ways to suit different application needs, including emulsifiable concentrates, liquid seed treatments, and wettable powders.[1][2] Common trade names for products containing this compound include Saprol, Funginex, Denarin, and Brolly.[1][2]

Over the years, the regulatory status of this compound has evolved. While it was withdrawn from the market in the United Kingdom in 2003, it remains registered for use in other countries, such as Canada, where it has undergone re-evaluation to ensure it meets current health and environmental standards.[1][8] It is valued by growers as a tool for resistance management and for its effectiveness against specific diseases where few other options exist.[8]

Mechanism of Action

This compound's fungicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI).[3][9] It is classified under the Fungicide Resistance Action Committee (FRAC) Mode of Action Group 3.[1][10] The specific biochemical target for this compound is the C14-demethylase enzyme (CYP51), which is crucial in the fungal ergosterol biosynthesis pathway.[9][11]

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and permeability. By inhibiting the C14-demethylase enzyme, this compound blocks the removal of a methyl group from sterol precursors.[9][12] This disruption leads to an accumulation of abnormal methylated sterols and a depletion of ergosterol. The resulting defective cell membranes lose their integrity, impairing fungal growth and ultimately leading to cell death.[13] This targeted action provides both preventative and curative effects against fungal pathogens.[13]

Signaling Pathway Diagram

Triforine_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result pathway_node pathway_node inhibitor_node inhibitor_node Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol C14-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Multiple Steps Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->14-demethyl lanosterol Inhibits Ergosterol_Depletion Ergosterol Depletion Fungal_Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Fungal_Cell_Membrane_Disruption Toxic_Sterol_Accumulation->Fungal_Cell_Membrane_Disruption

Caption: this compound inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Physicochemical and Toxicological Data

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

PropertyValueReference(s)
Appearance White to light brown crystalline solid[2][7]
Molecular Formula C₁₀H₁₄Cl₆N₄O₂[7]
Molecular Weight 435.0 g/mol [2][11]
Melting Point 151.3–154.1 °C[7]
Vapor Pressure 8.0 × 10⁻² Pa at 25 °C[7]
Water Solubility Approx. 30 mg/L at room temperature[2][11]
Octanol/Water Partition log Pₒw = 2.2 at 20 °C[7]
Solubility (Other) Readily soluble in dimethylformamide, DMSO, N-methylpyrrolidone. Slightly soluble in acetone, methanol.[11]
Stability Decomposes in strongly acidic or alkaline media. Decomposed by UV or daylight in aqueous solution.[11]
Toxicological Profile

This compound exhibits low acute toxicity via oral and dermal routes. The primary toxic effects observed in repeated-dose studies involve the liver and hematopoietic system.[14]

EndpointSpeciesValueReference(s)
Acute Oral LD₅₀ Rat>16,000 mg/kg[2]
Mouse>6,000 mg/kg[2]
Dog>2,000 mg/kg[2]
Acute Dermal LD₅₀ Rat>10,000 mg/kg[2]
Rabbit>10,000 mg/kg[2]
Acute Inhalation LC₅₀ (1-hour) Rat>4.5 mg/L air[2]
Chronic Toxicity (2-year feeding) RatNEL: 625 mg/kg diet[2]
DogNEL: 100 mg/kg diet[2]
Developmental Toxicity RabbitMaternal NOEL: 5 mg/kg/day[2]
Carcinogenicity -No carcinogenic effects observed[2]
Mutagenicity -Not considered a mutagen[2]

NEL: No-Effect-Level; NOEL: No-Observed-Effect-Level

Manufacturing Process and Efficacy

Synthesis of this compound

The commercial production of this compound is achieved through the reaction of piperazine with (1,2,2,2-tetrachloroethyl)formamide in the presence of an acid scavenger like triethylamine.[11] This process creates a technical-grade mixture of isomers, as the this compound molecule contains two asymmetric carbon atoms.[1][15] The resulting product is a mix of the meso-form and the racemic (D,L) form.[15]

Triforine_Synthesis reactant_node reactant_node product_node product_node condition_node condition_node Piperazine Piperazine This compound This compound (Isomeric Mixture) Piperazine->this compound TCEF (1,2,2,2-Tetrachloroethyl)formamide TCEF->this compound TEA Triethylamine (Acid Scavenger) TEA->this compound

Caption: General synthesis pathway for this compound.

Efficacy Data

This compound is effective against a range of fungal pathogens. Application rates and timings are critical for optimal performance and vary by crop, target disease, and region.

Crop(s)Target Disease(s)Typical Application Rate/ProtocolReference(s)
Roses and Ornamentals Black Spot, Powdery Mildew, Rust1 L of concentrate per 1,000 L of water, or 15 mL per L. Spray every 7-10 days.[4][16]
Blueberries (British Columbia) Mummy Berry3 L/ha. Apply at bud break, repeat 10-14 days later, with further applications at early bloom. Max 4 applications.[8][16]
Blueberries (Eastern Canada) Mummy Berry1.7 to 3 L/ha. Apply at bud break, repeat 10-14 days later, with a third spray at early bloom. Max 3 applications.[8]
Peaches, Cherries, Plums Brown Rot (blossom blight stage)750 mL per 1,000 L of water (max 2.5 L/ha). Make 2-3 applications from early to full bloom.[8][16]
Common Periwinkle (Vinca minor) Foliar Necrosis (various pathogens)Tested at 0.27 g a.i./liter in a weekly spray program.[17]

Experimental Protocols

Animal Metabolism Study Protocol

Metabolism studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A typical protocol for this compound in rats is as follows:

  • Test System: Male and female Sprague-Dawley rats.[11]

  • Test Substance: ¹⁴C-radiolabeled this compound (either piperazine ring-labeled or side-chain labeled) suspended in a carrier like 5% aqueous sodium carboxymethylcellulose.[11]

  • Dosing:

    • Low Dose Group: Single oral gavage of 10 mg/kg body weight.[11]

    • High Dose Group: Single oral gavage of 1,000 mg/kg body weight.[11]

    • Repeated Dose Group: 14 days of unlabeled this compound followed by a single radiolabeled dose of 10 mg/kg.[11]

  • Sample Collection: Animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air for up to 168 hours post-dosing.[2] At the end of the study, tissues (liver, kidney, muscle, fat) are collected.[7]

  • Analysis:

    • Total radioactivity in urine, feces, expired air, and tissues is quantified using liquid scintillation counting.

    • Metabolites in urine and feces are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]

    • Parent compound concentration is also determined to assess the extent of metabolism.

Animal_Metabolism_Workflow cluster_dosing Phase 1: Dosing cluster_collection Phase 2: Sample Collection (0-168h) cluster_termination Phase 3: Termination cluster_analysis Phase 4: Analysis cluster_results Phase 5: Results step_node step_node action_node action_node analysis_node analysis_node output_node output_node Dosing Administer 14C-Triforine (Oral Gavage) Cage House Rats in Metabolism Cages Dosing->Cage Collect_Excreta Collect Urine, Feces, Expired Air Cage->Collect_Excreta Quantify Quantify Radioactivity (LSC) Collect_Excreta->Quantify Termination Euthanize and Collect Tissues Termination->Quantify Identify Identify Metabolites (HPLC/MS) Quantify->Identify ADME Determine ADME Profile: Absorption, Distribution, Metabolism, Excretion Identify->ADME

Caption: Workflow for a typical radiolabeled animal metabolism study.

Field Efficacy Trial Protocol

Field trials are conducted to evaluate the effectiveness of a fungicide under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design is typically used with multiple replicates (e.g., 3-4 blocks). Each block contains plots for each treatment, including an untreated control.

  • Treatments:

    • Untreated Control: Sprayed with water only.

    • This compound Treatment(s): Applied at specified rates (e.g., 2.5 L/ha).[16]

    • Reference Fungicide: A standard commercial fungicide for comparison.

  • Application: Fungicides are applied using calibrated spray equipment (e.g., airblast sprayer for orchards, boom sprayer for field crops) to ensure thorough coverage.[16] Application timing is based on disease forecasting models, crop growth stage (e.g., bud break, full bloom), or the first appearance of disease symptoms.[8] Multiple applications are often made at intervals of 7 to 14 days.[4][8]

  • Data Collection:

    • Disease Assessment: Disease incidence (% of plants infected) and severity (% of tissue area affected) are visually rated on a regular basis.

    • Phytotoxicity: Plants are observed for any signs of damage (e.g., leaf burn, stunting) caused by the fungicide treatments.

    • Yield and Quality: At harvest, crop yield and quality parameters are measured for each plot.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the effectiveness of the different fungicides.

Conclusion

Since its introduction in the 1970s, this compound has been an important systemic fungicide for the management of several economically significant plant diseases. Its mechanism of action as a sterol biosynthesis inhibitor provides a targeted approach to controlling fungal pathogens. While its use has been subject to regulatory review and changes over the decades, it continues to be a valuable tool in integrated pest management programs, particularly for ornamental crops and in situations where fungicide resistance to other chemical classes is a concern. A thorough understanding of its properties, efficacy, and toxicological profile is essential for its safe and effective use in modern agriculture.

References

The Impact of Triforine on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a piperazine derivative fungicide recognized for its efficacy against a range of fungal pathogens. Its primary mechanism of action involves the disruption of the fungal cell membrane's structural and functional integrity. This technical guide provides an in-depth analysis of this compound's effects, focusing on its role as a sterol biosynthesis inhibitor (SBI). We will explore the specific biochemical pathways affected, present quantitative data on its antifungal activity, detail relevant experimental protocols for membrane integrity assessment, and visualize the core mechanisms and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity is rooted in its ability to inhibit the biosynthesis of ergosterol, an essential sterol component of the fungal plasma membrane that is absent in mammalian cells. Ergosterol plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the cytochrome P450 enzyme Lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[1] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol, a key step in the ergosterol biosynthesis pathway.[2][3]

The inhibition of 14α-demethylase has two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the cell membrane, leading to increased permeability and fluidity.[2] This disruption affects cellular processes such as nutrient transport and ion homeostasis.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[4] These abnormal sterols are incorporated into the membrane, further disrupting its structure and function, ultimately leading to fungistatic or fungicidal effects.[3][4]

The overall process is visualized in the signaling pathway diagram below.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action cluster_this compound Inhibitor cluster_consequences Consequences of Inhibition Ace Acetyl-CoA Mev Mevalonate Pathway Ace->Mev FPP Farnesyl Pyrophosphate (FPP) Mev->FPP Squ Squalene FPP->Squ Lan Lanosterol Squ->Lan Int Intermediates Lan->Int Multiple Steps Demethylase Lanosterol 14α-demethylase (CYP51 / Erg11p) Lan->Demethylase Erg Ergosterol Int->Erg Mem Functional Cell Membrane Erg->Mem Incorporation Demethylase->Int Catalyzes Conversion Accumulation Accumulation of 14α-methylated sterols Depletion Ergosterol Depletion This compound This compound This compound->Demethylase Inhibits Disruption Membrane Disruption (Increased Permeability) Accumulation->Disruption Depletion->Disruption

Caption: Ergosterol biosynthesis pathway showing this compound's inhibition of 14α-demethylase.

Quantitative Data on Antifungal Activity

While extensive peer-reviewed quantitative data specifically for this compound is limited in publicly accessible literature, the effects of 14α-demethylase inhibitors (DMIs) are well-documented. The tables below present representative data for other DMI fungicides, which illustrate the expected level of activity and impact on fungal cells due to this shared mechanism.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for DMI Antifungals

This table shows the range of MICs for common DMI fungicides against various pathogenic fungal species. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
ItraconazoleAspergillus fumigatus0.125 - 2.0[5]
VoriconazoleAspergillus fumigatus0.25 - 2.0[5]
ItraconazoleAspergillus flavus0.25 - 2.0[5]
VoriconazoleAspergillus flavus0.5 - 2.0[5]
ItraconazoleFusarium spp.2.0 - >16[6]
VoriconazoleFusarium spp.0.5 - 16[6][7]
KetoconazoleMalassezia globosa0.15 - 0.35 (IC50)[8]

Table 2: Representative Data on Ergosterol Reduction by a DMI Fungicide (Fluconazole)

This table illustrates the dose-dependent reduction in total ergosterol content in Candida albicans isolates after exposure to the DMI fungicide Fluconazole. A similar reduction is the expected outcome of this compound treatment.

Fluconazole Conc. (µg/mL)Mean Ergosterol Reduction (Susceptible Isolates)Mean Ergosterol Reduction (Resistant Isolates)
1.072%25%
4.084%38%
16.095%53%
64.0100%84%
Data adapted from studies on Fluconazole's effect on Candida albicans.

Experimental Protocols

Assessing the impact of this compound on fungal cell membrane integrity involves several key experimental procedures. Detailed methodologies are provided below.

Ergosterol Content Quantification

This protocol details a spectrophotometric method for quantifying the total ergosterol content in fungal cells following treatment with an inhibitor.

Objective: To measure the reduction in cellular ergosterol content as a result of this compound exposure.

Materials:

  • Fungal culture (e.g., Aspergillus niger, Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or appropriate liquid medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 25% alcoholic potassium hydroxide (w/v)

  • n-heptane

  • Sterile deionized water

  • Ethanol

  • Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

  • Glass saponification tubes with Teflon-lined screw caps

  • Vortex mixer

  • Water bath (80°C)

Procedure:

  • Inoculation and Treatment: Inoculate fungal spores or cells into liquid medium. Add serial dilutions of this compound (and a solvent-only control) to the flasks. Incubate for a specified period (e.g., 24-48 hours) under appropriate growth conditions.

  • Cell Harvesting: Harvest the fungal mycelia or cells by centrifugation or filtration. Wash the pellet twice with sterile deionized water. Determine the wet weight of the pellet.

  • Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic KOH solution in a saponification tube.

  • Lipid Extraction: Vortex the mixture for 1 minute, then incubate in an 80°C water bath for 1 hour to saponify the lipids and extract the sterols.

  • Sterol Separation: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the tube. Vortex vigorously for 3 minutes to partition the non-saponifiable lipids (including ergosterol) into the heptane layer.

  • Sample Preparation: Allow the layers to separate. Carefully transfer the upper heptane layer to a clean tube.

  • Spectrophotometric Analysis: Dilute the heptane extract with 100% ethanol as needed and scan the absorbance between 240 and 300 nm.

  • Calculation: Ergosterol content is identified by a characteristic four-peaked curve. The presence of ergosterol and the intermediate 24(28) dehydroergosterol (DHE) is calculated using the following equations based on the absorbance at 281.5 nm and 230 nm:

    • % Ergosterol + % 24(28) DHE = [(A₂₈₁.₅ / 290)] / pellet weight

    • % 24(28) DHE = [(A₂₃₀ / 518)] / pellet weight

    • % Ergosterol = [% Ergosterol + % 24(28) DHE] - [% 24(28) DHE] (The constants 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28) DHE, respectively).

Membrane Permeability Assessment using Propidium Iodide (PI) Staining

This protocol describes how to assess membrane damage by observing the uptake of the fluorescent dye Propidium Iodide, which can only enter cells with compromised membranes.

Objective: To visualize and quantify membrane leakage in fungal cells treated with this compound.

Materials:

  • Fungal culture treated with this compound (as described in 3.1)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorescence microscope with appropriate filters for PI (Excitation ~535 nm, Emission ~617 nm)

  • Glass slides and coverslips

Procedure:

  • Cell Preparation: Harvest fungal cells or spores from liquid culture after treatment with this compound and from a control culture.

  • Washing: Wash the cells twice with PBS to remove residual media and this compound. Resuspend the cells in 1 mL of PBS.

  • Staining: Add PI to the cell suspension to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the suspension in the dark at room temperature for 10-15 minutes.

  • Microscopy: Place a small aliquot of the stained cell suspension onto a glass slide, cover with a coverslip, and observe under a fluorescence microscope.

  • Data Analysis: Capture images from both bright-field (to see all cells) and fluorescence channels (to see PI-positive cells). The degree of membrane damage can be quantified by calculating the percentage of fluorescent (damaged) cells relative to the total number of cells in multiple fields of view.

G cluster_prep Cell Preparation cluster_assay Staining Protocol cluster_analysis Analysis start Start: Fungal Culture treatment Incubate with this compound (and Control) start->treatment harvest Harvest & Wash Cells (e.g., Centrifugation) treatment->harvest stain Resuspend in PBS Add Propidium Iodide (PI) harvest->stain incubate Incubate 15 min in Dark stain->incubate visualize Visualize via Fluorescence Microscopy incubate->visualize analyze Quantify % of PI-Positive (Damaged) Cells visualize->analyze end End: Data Analysis analyze->end

References

Toxicological Profile of Triforine in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of Triforine, a piperazine derivative fungicide. The information presented is based on an extensive review of studies conducted in various laboratory animal species. This document summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental toxicity, and toxicokinetics. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for pivotal studies are provided to aid in the understanding and replication of the research. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the toxicological effects of this compound.

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes in several laboratory animal species. The primary clinical signs observed at high doses include reduced activity, swaying, and dyspnea.

Data Presentation: Acute Toxicity of this compound
SpeciesStrainSexRouteLD50/LC50Reference
RatWistarM, FOral> 16,000 mg/kg bw[1][2]
RatWistarM, FOral> 5,000 mg/kg bw[2]
RatWistarM, FDermal> 10,000 mg/kg bw[1][2]
Rat--Inhalation (1-hr)> 4.5 mg/L air[1]
Mouse--Oral> 6,000 mg/kg bw[1]
Dog--Oral> 2,000 mg/kg bw[1]
Rabbit--Dermal> 10,000 mg/kg bw[1]
Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity Study in Rats (Guideline: OECD 401 or similar)

  • Test Animals: Young adult Wistar rats, nulliparous and non-pregnant females.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum, with feed withheld overnight before dosing.

  • Test Substance Administration: this compound (technical grade) administered as a single oral gavage dose. The vehicle used is often an aqueous solution or a suspension in an appropriate oil.

  • Dose Levels: A limit test at 5,000 mg/kg body weight is typically performed. If mortality occurs, a full dose-range study with at least three dose levels is conducted.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Observations are more frequent on the day of dosing.

  • Parameters Evaluated: Clinical signs, mortality, body weight changes, and gross necropsy at the end of the study.

Acute Dermal Toxicity Study in Rabbits (Guideline: OECD 402 or similar)

  • Test Animals: Young adult New Zealand White rabbits.

  • Preparation: The fur on the dorsal area is clipped approximately 24 hours before the application of the test substance.

  • Test Substance Administration: A single dose of this compound is applied to a prepared area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing and non-irritating tape for 24 hours.

  • Dose Level: A limit test is often conducted at 2,000 mg/kg body weight.

  • Observation Period: Animals are observed for 14 days for signs of dermal irritation, systemic toxicity, and mortality.

  • Parameters Evaluated: Skin reactions at the application site (erythema, edema), clinical signs of systemic toxicity, body weight changes, and gross necropsy.

Subchronic and Chronic Toxicity

Repeated dose studies with this compound have identified the hematopoietic system as a primary target organ, leading to mild hemolytic anemia. Associated secondary effects in the spleen and liver, such as increased organ weight and hemosiderin deposition, have also been observed.[3]

Data Presentation: Subchronic and Chronic Toxicity of this compound
SpeciesDurationRouteNOAELLOAELKey EffectsReference
Rat4 weeksOral (diet)Not identified500 ppm (equivalent to 25 mg/kg bw/day)-[3]
Rat13 weeksOral (diet)500 ppm (equivalent to 25 mg/kg bw/day)--[3]
Rat6 monthsOral (diet)120 ppm (equivalent to 6 mg/kg bw/day)620 ppmAnemia[3]
Rat2 yearsOral (diet)200 ppm (equal to 10 mg/kg bw/day)2,000 ppmAnemia, increased spleen and liver weight[3]
Mouse4 weeksOral (diet)1,000 ppm (equal to 200 mg/kg bw/day)5,000 ppm-[3]
Mouse105 weeksOral (diet)70 ppm (equal to 11 mg/kg bw/day)700 ppmChanges in the large intestine (thickening, inflammation, ulceration)[3]
Dog13 weeksOral (diet)600 ppm (22 mg/kg/day)3500 ppm (120 mg/kg/day)Decreased RBC, hematocrit, hemoglobin; siderosis in liver, spleen, and bone marrow[4][5]
Dog2 yearsOral (diet)100 ppm (equal to 2.4 mg/kg bw/day)1,000 ppmIncreased erythropoiesis, hemosiderin deposition in liver and bone marrow[3]
Experimental Protocols: Repeated Dose Toxicity Studies

90-Day Oral Toxicity Study in Rats (Guideline: OECD 408)

  • Test Animals: Wistar rats, approximately 6 weeks old at the start of the study.

  • Group Size: At least 10 males and 10 females per dose group.

  • Administration: this compound is administered daily via the diet, drinking water, or gavage for 90 days.

  • Dose Levels: At least three dose levels and a control group. The highest dose should induce some toxicity but not mortality, and the lowest dose should not produce any adverse effects (to establish a NOAEL).

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.

  • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on all tissues from the control and high-dose groups, and on any gross lesions and target organs from all groups.

One-Year Oral Toxicity Study in Dogs (Guideline: OECD 452)

  • Test Animals: Purebred Beagle dogs, approximately 4-6 months old.

  • Group Size: Typically 4 males and 4 females per dose group.

  • Administration: this compound is administered daily, usually in gelatin capsules or mixed with a small amount of food, for one year.

  • Dose Levels: At least three dose levels and a concurrent control group.

  • Observations and Examinations: Daily clinical examinations, regular measurements of body weight and food consumption, and periodic ophthalmoscopic examinations.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at multiple time points during the study and at termination.

  • Pathology: Comprehensive gross necropsy and histopathological examination of a wide range of tissues from all animals.

Carcinogenicity

This compound has been evaluated for its carcinogenic potential in long-term studies in mice and rats. No carcinogenic effect was observed in rats.[3] In female mice, an increased incidence of pulmonary tumors was observed at a high dose of 7,000 ppm.[3] The Meeting concluded that this response in mice likely involves a non-genotoxic mechanism and is unlikely to indicate a human carcinogenic risk at expected exposure levels.[3]

Data Presentation: Carcinogenicity of this compound
SpeciesDurationRouteNOAEL (Carcinogenicity)Tumorigenic EffectsReference
Rat2 yearsOral (diet)> 3,120 ppm (highest dose tested in one study)No carcinogenic effect[3]
Mouse105 weeksOral (diet)700 ppm (equal to 160 mg/kg bw/day)Increased incidence of pulmonary tumors in females at 7,000 ppm[3]
Experimental Protocols: Carcinogenicity Studies

Two-Year Bioassay in Rats and Mice (Guideline: OECD 451)

  • Test Animals: Specific pathogen-free strains of rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., B6C3F1), typically starting at 6-8 weeks of age.

  • Group Size: At least 50 males and 50 females per dose group.

  • Administration: this compound is administered in the diet for 24 months for rats and 18-24 months for mice.

  • Dose Levels: At least three dose levels plus a control group. The highest dose should be a maximum tolerated dose (MTD), which causes minimal toxicity without significantly altering the lifespan.

  • Observations: Daily cage-side observations, regular body weight and food consumption measurements.

  • Pathology: A complete gross necropsy is performed on all animals. All tissues from all animals are examined histopathologically.

Genotoxicity

Data Presentation: Genotoxicity of this compound
Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsWith and withoutNegative[2]
In vitro Mammalian Cell Gene Mutation Assay-With and without--
In vitro Chromosomal Aberration Test-With and without--
In vivo Micronucleus TestMouse bone marrow-Negative[2]
Experimental Protocols: Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test) (Guideline: OECD 471)

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Method: The tester strains are exposed to various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Micronucleus Test in Rodents (Guideline: OECD 474)

  • Test Animals: Typically mice or rats.

  • Administration: Animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: Bone marrow is collected at appropriate time intervals after treatment.

  • Analysis: Polychromatic erythrocytes (PCEs) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs indicates a potential for inducing chromosomal damage.

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental toxicity. The available data suggest that this compound does not have specific developmental or reproductive toxicity.[3]

Data Presentation: Reproductive and Developmental Toxicity of this compound
Study TypeSpeciesNOAEL (Parental)NOAEL (Offspring)NOAEL (Developmental)Key FindingsReference
Two-Generation ReproductionRat500 ppm (40 mg/kg bw/day)500 ppm (40 mg/kg bw/day)-Decreased food consumption, body weight gain, and F1 pup weight at 3,000 ppm[3]
Developmental ToxicityRat1,000 mg/kg bw/day-1,000 mg/kg bw/dayNo adverse effects on dams or fetuses[3]
Developmental ToxicityRabbit--> 125 mg/kg/dayNo teratogenic effects[1]
Experimental Protocols: Reproductive and Developmental Toxicity Studies

Two-Generation Reproductive Toxicity Study in Rats (Guideline: OECD 416)

  • Test Animals: Male and female rats (F0 generation).

  • Administration: this compound is administered continuously in the diet, beginning before mating and continuing through gestation and lactation for the F0 generation, and then to the F1 generation from weaning until the weaning of their offspring (F2 generation).

  • Mating: F0 animals are mated to produce the F1 generation. F1 animals are then mated to produce the F2 generation.

  • Parameters Evaluated (Parental): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and parturition observations. A full necropsy and histopathology of reproductive organs are performed.

  • Parameters Evaluated (Offspring): Viability, sex ratio, body weight, and clinical signs in F1 and F2 pups. Developmental landmarks and reproductive performance of the F1 generation are also assessed.

Developmental Toxicity (Teratogenicity) Study in Rats and Rabbits (Guideline: OECD 414)

  • Test Animals: Pregnant female rats or rabbits.

  • Administration: this compound is administered daily by gavage during the period of major organogenesis.

  • Observations (Maternal): Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Examination of Fetuses: Near the end of gestation, females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Toxicokinetics

This compound is rapidly absorbed, metabolized, and excreted in rats.[2][6] The extent of absorption appears to be dose-dependent and saturable.[2][6] At a low oral dose (10 mg/kg bw), absorption is greater than 80%, whereas at a high dose (1,000 mg/kg bw), absorption is significantly lower (10-20%).[2] Excretion is primarily via the urine.[2][6] Unchanged this compound is found in significant amounts only in the feces, particularly at high doses, suggesting that a portion of the administered dose is not absorbed.[2][6]

The major metabolite identified is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, formed by the cleavage of a side chain.[2][6] This metabolite is excreted in the urine, partly as a glucuronide conjugate.[7]

Visualizations

Metabolic Pathway of this compound in Rats

Triforine_Metabolism This compound This compound Metabolite1 N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide This compound->Metabolite1 Side-chain cleavage Feces Fecal Excretion (Unchanged this compound) This compound->Feces Glucuronide Glucuronide Conjugate Metabolite1->Glucuronide Conjugation Urine Urine Excretion Glucuronide->Urine

Caption: Proposed metabolic pathway of this compound in rats.

General Workflow for Toxicological Assessment

Toxicology_Workflow start Test Substance Characterization acute Acute Toxicity Studies (Oral, Dermal, Inhalation) start->acute genotox Genotoxicity Assays (Ames, Micronucleus) start->genotox toxicokinetics Toxicokinetics (ADME) start->toxicokinetics repeated Repeated Dose Toxicity (28-day, 90-day) acute->repeated repro_dev Reproductive & Developmental Toxicity repeated->repro_dev chronic_carcino Chronic Toxicity & Carcinogenicity repeated->chronic_carcino risk_assessment Hazard Identification & Risk Assessment genotox->risk_assessment repro_dev->risk_assessment chronic_carcino->risk_assessment toxicokinetics->risk_assessment end Regulatory Decision risk_assessment->end

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Mechanism of this compound-Induced Hemolytic Anemia

Hemolytic_Anemia_Pathway This compound This compound Exposure (High Doses) Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress RBC Red Blood Cell (RBC) Membrane_Damage RBC Membrane Damage Oxidative_Stress->Membrane_Damage Hemolysis Hemolysis Membrane_Damage->Hemolysis Spleen Spleen Hemolysis->Spleen RBC clearance Anemia Hemolytic Anemia Hemolysis->Anemia Hemosiderin Increased Hemosiderin Deposition Spleen->Hemosiderin

Caption: A hypothetical pathway for this compound-induced hemolytic anemia.

Conclusion

This compound demonstrates a low order of acute toxicity. The primary toxicological concern with repeated exposure is mild hemolytic anemia, observed in multiple species, with the dog being particularly sensitive. This compound is not considered to be genotoxic or to pose a significant carcinogenic risk to humans at relevant exposure levels. Furthermore, it does not exhibit specific reproductive or developmental toxicity. The toxicokinetic profile indicates rapid metabolism and excretion, with absorption being a saturable process. This comprehensive toxicological profile provides a robust basis for the safety assessment of this compound.

References

Methodological & Application

Application Note: Quantification of Triforine using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Triforine in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a comprehensive workflow, including sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate and precise quantification. The method is suitable for residue analysis in complex matrices such as fruits, vegetables, and soil.

Introduction

This compound is a systemic fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its widespread use, there is a need for a reliable and sensitive analytical method to monitor its residues in environmental and agricultural samples to ensure food safety and environmental quality. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the trace-level quantification of this compound. This document provides a detailed protocol for the determination of this compound, including two distinct sample preparation procedures: a simple liquid-liquid extraction for fruit matrices and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Standard Solution Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Note on Stability: this compound is known to be unstable in aqueous solutions, with a half-life of approximately 2-3 days at room temperature.[1][2][3] Therefore, it is recommended to prepare fresh aqueous standard solutions and samples daily. Stock solutions in methanol are more stable when stored at ≤ -18°C.

Sample Preparation Protocol 1: Simple Extraction for Fruit and Vegetable Matrices

This protocol is adapted from a method validated for apples, tomatoes, and blackcurrants.[1]

  • Homogenization: Homogenize a representative 10 g sample of the fruit or vegetable.

  • Extraction: To the homogenized sample in a 50 mL centrifuge tube, add 20 mL of ethyl acetate.

  • Shaking: Cap the tube and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a 50:50 mixture of methanol and water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Sample Preparation Protocol 2: Modified QuEChERS for Soil Matrices

This protocol is a general approach for pesticide residue analysis in soil and should be optimized and validated for this compound specifically.

  • Sample Weighing: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add 10 mL of water and let it stand for 30 minutes to hydrate.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Shake vigorously for 1 minute.

  • Addition of QuEChERS Salts: Add a salt mixture of 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediate Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed (e.g., 10000 rpm) for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)433.0388.00.1Optimize (start at 30)Optimize (start at 20)
This compound (Qualifier)433.0455.0 (as [M+Na]+ adduct)0.1Optimize (start at 30)Optimize (start at 15)

Note: Cone voltage and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity. The protonated molecular ion of this compound is observed at m/z 433, and a characteristic fragment ion resulting from the loss of a formamide group is seen at m/z 388. A sodium adduct may also be observed at m/z 455.

Data Presentation

The following tables summarize typical validation data for a this compound quantification method. These values are indicative and should be confirmed during in-house method validation.

Table 4: Method Validation Parameters

ParameterFruit Matrix[1]Soil Matrix (Expected)
Linearity (r²) >0.99>0.99
LOD ~0.005 mg/kg~0.01 mg/kg
LOQ 0.01 mg/kg0.05 mg/kg
Recovery (%) 56.6 - 99.870 - 120
Precision (RSD%) <15<20

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization extraction Extraction (Ethyl Acetate or QuEChERS) start->extraction cleanup Cleanup (Solvent Exchange or d-SPE) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

logical_relationship This compound This compound Precursor Ion (m/z 433.0) fragment1 Quantifier Ion (m/z 388.0) This compound->fragment1 Collision-Induced Dissociation fragment2 Qualifier Ion (m/z 455.0) This compound->fragment2 Sodium Adduct Formation

Caption: this compound MRM fragmentation logic.

References

Application Notes and Protocols for Gas Chromatography Analysis of Triforine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Triforine residues using gas chromatography (GC). This compound, a fungicide used on various crops, can be challenging to analyze directly by GC due to its thermal lability. These notes address this challenge by presenting two primary analytical strategies: direct analysis using a cool-on-column injection technique and an indirect method involving hydrolysis of this compound to a more stable derivative.

Introduction

This compound is a piperazine derivative fungicide effective against powdery mildew, rusts, and other fungal diseases on fruits, vegetables, and ornamentals. Monitoring its residues in food and environmental samples is crucial for ensuring food safety and environmental protection. Gas chromatography is a powerful technique for pesticide residue analysis; however, the thermal instability of this compound necessitates specific analytical approaches to achieve accurate and reproducible results. This document outlines the recommended GC-based methods for this compound residue analysis.

Analytical Strategies

Two main strategies are employed for the GC analysis of this compound residues:

  • Direct Analysis via Cool-on-Column GC: This method minimizes the thermal stress on the analyte by introducing the sample directly onto a cooled capillary column, thus preventing decomposition in a hot injector.

  • Indirect Analysis via Hydrolysis: This approach involves the chemical conversion of this compound to a more volatile and thermally stable derivative, trichloroacetaldehyde (chloral), which is then analyzed by GC, typically with an electron capture detector (GC-ECD).

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from various matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the sample matrix:

      • General Matrices: 150 mg PSA and 900 mg anhydrous MgSO₄ per mL of extract.

      • Pigmented Matrices (e.g., spinach, carrots): 150 mg PSA, 900 mg anhydrous MgSO₄, and 7.5-50 mg GCB per mL of extract.

      • Matrices with Fats and Waxes: 150 mg PSA, 900 mg anhydrous MgSO₄, and 150 mg C18 per mL of extract.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for GC analysis.

Gas Chromatography (GC) Analysis

This is the preferred method for analyzing intact this compound, as it minimizes thermal degradation.

Instrumentation:

  • Gas Chromatograph equipped with a Cool-on-Column (COC) inlet and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Capillary Column: A low to mid-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).

GC Parameters:

ParameterValue
Injection Mode Cool-on-Column
Injection Volume 1-2 µL
Carrier Gas Helium or Nitrogen
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial Temp: 60°C (hold 2 min)
Ramp 1: 25°C/min to 180°C
Ramp 2: 5°C/min to 280°C (hold 5 min)
Detector ECD or MS (in SIM mode)
Detector Temp 300°C (for ECD)

Note: The oven temperature program should be optimized based on the specific instrument and column used.

This method involves the conversion of this compound to chloral hydrate, which is then analyzed by GC-ECD.

Hydrolysis Protocol:

  • Take a measured aliquot of the sample extract from the QuEChERS procedure and evaporate to dryness.

  • Add 1 mL of 0.1 M sulfuric acid.

  • Heat the mixture at 100°C for 1 hour to hydrolyze this compound to trichloroacetaldehyde (chloral).

  • Cool the reaction mixture and extract the chloral with a suitable solvent (e.g., hexane or toluene).

  • The organic extract is then ready for GC-ECD analysis.

GC-ECD Parameters for Chloral Analysis:

ParameterValue
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp 200°C
Carrier Gas Nitrogen
Column 30 m x 0.32 mm ID, 0.25 µm film thickness
Oven Program Initial Temp: 40°C (hold 1 min)
Ramp: 10°C/min to 180°C (hold 5 min)
Detector ECD
Detector Temp 300°C

Quantitative Data

The following tables summarize the performance characteristics of the GC methods for this compound residue analysis.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLOD (mg/kg)LOQ (mg/kg)
This compound (as Chloral)Hydrolysis & GC-ECDCereals, Fruits, Vegetables0.005 - 0.010.01
This compound (as Chloral)Hydrolysis & GC-ECDMeat, Milk, Soil, Water0.005 - 0.010.01

Table 2: Recovery Data

AnalyteMethodMatrixSpiking Level (mg/kg)Average Recovery (%)
This compoundQuEChERS & GC-MSVarious Foods0.0170 - 120
This compoundQuEChERS & GC-MSVarious Foods0.0570 - 120
This compoundQuEChERS & GC-MSVarious Foods0.170 - 120

Note: The recovery data for the QuEChERS method is generalized for pesticides and should be validated specifically for this compound in the matrix of interest.

Visualizations

Triforine_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction (+ MgSO4, NaCl) Sample->Extraction 1. Add ACN Centrifuge1 Centrifugation Extraction->Centrifuge1 2. Shake & Centrifuge dSPE Dispersive SPE Cleanup (PSA, MgSO4, +/- GCB/C18) Centrifuge1->dSPE 3. Take Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 4. Vortex & Centrifuge FinalExtract Final Extract Centrifuge2->FinalExtract 5. Collect Supernatant DirectGC Direct Analysis: Cool-on-Column GC-MS/ECD FinalExtract->DirectGC Option 1 Indirect Indirect Analysis FinalExtract->Indirect Option 2 Data Data Analysis & Quantification DirectGC->Data Hydrolysis Hydrolysis (H2SO4, 100°C) GC_ECD GC-ECD Analysis (of Chloral) GC_ECD->Data

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The gas chromatographic analysis of this compound residues requires careful consideration of the analyte's thermal instability. Direct analysis using cool-on-column GC is a viable approach, provided the instrumentation is available. The indirect method, involving hydrolysis to chloral followed by GC-ECD analysis, offers a robust and widely applicable alternative. The QuEChERS method provides an efficient and effective sample preparation protocol for a wide range of matrices. For accurate and reliable results, it is essential to validate the chosen method for the specific sample matrix and to use appropriate quality control measures.

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triforine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a fungicide belonging to the piperazine derivative class, utilized in agricultural settings to control a range of fungal diseases such as powdery mildew, scab, and rust.[1][2] Its mechanism of action is the inhibition of sterol 14alpha-demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to impaired fungal growth. Given its targeted mechanism, there is an increasing interest in evaluating the broader antifungal spectrum and potency of this compound against various fungal species in a laboratory setting.

Data Presentation

Following the execution of the experimental protocols detailed below, all quantitative data should be summarized in a structured table. This allows for a clear and concise presentation of the findings, facilitating comparison across different fungal species and isolates. A template for data presentation is provided below.

Table 1: In Vitro Antifungal Susceptibility of this compound against Various Fungal Species

Fungal SpeciesIsolate IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data to be generatedData to be generatedData to be generated
Aspergillus fumigatusATCC 204305Data to be generatedData to be generatedData to be generated
Cryptococcus neoformansATCC 90112Data to be generatedData to be generatedData to be generated
Trichophyton rubrumClinical Isolate 1Data to be generatedData to be generatedData to be generated
Fusarium solaniClinical Isolate 2Data to be generatedData to be generatedData to be generated

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are crucial for understanding the overall efficacy of the compound against a population of a particular fungal species.

Experimental Protocols

The following protocols are based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively. Researchers should consult the latest versions of these documents for the most up-to-date and detailed instructions.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp., Cryptococcus spp.)

1. Preparation of this compound Stock Solution and Dilutions:

  • Solvent Selection: this compound is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

2. Inoculum Preparation:

  • Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Endpoint Determination (Reading the MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.)

1. Preparation of this compound Stock Solution and Dilutions:

  • Follow the same procedure as described in Protocol 1, Section 1.

2. Inoculum Preparation:

  • Culture the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Inoculation and Incubation:

  • Follow the same procedure as described in Protocol 1, Section 3.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

4. Endpoint Determination (Reading the MIC):

  • For most filamentous fungi, the MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth.

  • For some drug-organism combinations, a partial inhibition endpoint may be used.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylase Sterol 14α-demethylase (CYP51) This compound This compound This compound->Demethylase Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_fungus 1. Fungal Isolate Culture prep_inoculum 3. Inoculum Preparation and Standardization prep_fungus->prep_inoculum prep_this compound 2. This compound Stock Solution and Serial Dilutions inoculation 4. Inoculation of Microtiter Plates prep_this compound->inoculation prep_inoculum->inoculation incubation 5. Incubation inoculation->incubation read_mic 6. Endpoint Determination (MIC Reading) incubation->read_mic data_analysis 7. Data Analysis and Interpretation read_mic->data_analysis reporting 8. Reporting (MIC Range, MIC₅₀, MIC₉₀) data_analysis->reporting

Caption: Workflow for in vitro antifungal susceptibility testing of this compound.

References

Application Notes and Protocols for the Use of 14C-labeled Triforine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the fungicide Triforine using its 14C-labeled form. The information compiled is based on findings from studies in animals (rats, lactating goats, and laying hens), plants, and soil, offering a basis for experimental design and data interpretation in environmental fate and toxicology research.

Introduction to 14C-Triforine in Metabolic Research

This compound, a piperazine derivative fungicide, is utilized to control a variety of fungal diseases on crops. Understanding its metabolic fate in different biological systems is crucial for assessing its environmental impact and ensuring food safety. The use of Carbon-14 (¹⁴C) labeled this compound provides a robust method for tracing the parent compound and its metabolites through various metabolic pathways. By labeling either the piperazine ring or the side chains, researchers can elucidate the degradation and transformation of different parts of the molecule.

Metabolic Profile of this compound

Metabolic studies have revealed that this compound is extensively metabolized in animals, plants, and soil.

  • In Animals: In rats, this compound is rapidly absorbed, metabolized, and excreted. The primary route of elimination is through urine.[1] The major metabolite identified is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide (W 1084), which is excreted as a glucuronide conjugate.[2][3] Other significant metabolites result from the cleavage of the side chains, such as trichloroethanol and its glucuronide.[2] Studies in lactating goats show a similar rapid degradation of this compound.[3]

  • In Plants: this compound is absorbed by plants and translocated. Its degradation in plants is slower than in aqueous solutions. One of the identified metabolites in barley plants is piperazine.[3]

  • In Soil: The degradation of this compound in soil is influenced by aerobic and anaerobic conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on the excretion and tissue distribution of ¹⁴C-Triforine and its metabolites in rats.

Table 1: Excretion of ¹⁴C-Triforine in Rats Following a Single Oral Dose [1]

Dose LevelSexRoute of Excretion% of Administered Dose (168 h)
10 mg/kg bw MaleUrine78.3
Feces18.2
Expired Air5.2
FemaleUrine79.0
Feces12.4
Expired Air6.0
1000 mg/kg bw MaleUrine10.7
Feces84.5
FemaleUrine19.1
Feces77.2

Table 2: Tissue Distribution of Radioactivity 7 Days After a Single Oral Dose of ¹⁴C-Triforine in Rats (10 mg/kg bw) [1]

TissueMean % of Administered Dose
Whole Blood0.5
Liver0.3
Kidney0.1
Skin0.4
Carcass1.5
Total in Tissues ~2.8

Experimental Protocols

The following are detailed methodologies for key experiments involving ¹⁴C-labeled this compound.

Animal Metabolism Studies (Rats)

This protocol is based on studies investigating the absorption, distribution, metabolism, and excretion of ¹⁴C-Triforine in rats.

a. Test Substance:

  • ¹⁴C-Triforine, labeled in the piperazine ring or the side-chain.

  • Purity: >95%.

b. Animal Model:

  • Sprague-Dawley rats.

  • Housed in metabolism cages to allow for the separate collection of urine, feces, and expired air.

c. Dosing and Administration:

  • Prepare a suspension of ¹⁴C-Triforine in a suitable vehicle (e.g., 5% aqueous sodium carboxymethylcellulose).

  • Administer a single oral dose to rats via gavage. Dose levels can range from a low dose (e.g., 10 mg/kg body weight) to a high dose (e.g., 1000 mg/kg body weight) to assess dose-dependent effects.[1]

  • For repeated dosing studies, administer non-radiolabeled this compound for 14 consecutive days, followed by a single dose of ¹⁴C-Triforine on day 15.[1]

d. Sample Collection:

  • Collect urine and feces at regular intervals (e.g., 0-6, 6-24, 24-48, 48-72, 72-96, 96-120, 120-168 hours) post-dosing.

  • Trap expired air by passing it through a series of trapping solutions (e.g., ethanolamine/ethylene glycol monomethyl ether) to capture ¹⁴CO₂.

  • At the end of the study (e.g., 7 days post-dosing), euthanize the animals and collect various tissues (blood, liver, kidney, skin, muscle, fat, etc.) and the remaining carcass.[1]

e. Sample Preparation and Analysis:

  • Homogenization: Homogenize tissue samples in a suitable buffer or solvent. For solid samples like feces and tissues, combustion analysis can be used to determine total radioactivity.

  • Extraction: Extract urine, homogenized tissues, and feces with an organic solvent such as acetone or ethyl acetate.[4]

  • Quantification of Radioactivity: Determine the total radioactivity in all samples (urine, feces, expired air traps, tissues, and carcass) using liquid scintillation counting (LSC).

  • Metabolite Profiling:

    • Thin-Layer Chromatography (TLC): Use TLC for the initial separation of metabolites.

    • Gas Chromatography-Electron Capture Detection (GC-ECD): For the analysis of this compound and metabolites containing the trichloromethyl group, derivatize by heating with sulfuric acid to form chloral hydrate, which is then quantified by GC-ECD.

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Use HPLC-MS/MS for the separation, identification, and quantification of this compound and its metabolites.[4] A simple ethyl acetate extraction followed by solvent exchange into water/methanol can be used for sample preparation.[4]

Plant Metabolism Studies

This protocol provides a general framework for investigating the metabolism of ¹⁴C-Triforine in plants.

a. Plant Material and Treatment:

  • Grow plants (e.g., barley) in a controlled environment.

  • Apply ¹⁴C-Triforine to the soil for root uptake studies or directly to the foliage for foliar uptake studies.

b. Sample Collection and Preparation:

  • Harvest plant tissues (roots, stems, leaves, and fruits/grains) at various time points after application.

  • Homogenize the plant material.

  • Extract the homogenized tissue with a solvent such as acetone or methanol.

c. Analysis:

  • Determine total radioactivity in the extracts and the remaining plant material (non-extractable residues) by LSC and combustion analysis, respectively.

  • Separate and identify metabolites using chromatographic techniques such as TLC and HPLC, coupled with radiometric detection and mass spectrometry.

Soil Metabolism Studies

This protocol outlines the procedure for studying the fate of ¹⁴C-Triforine in soil.

a. Soil and Treatment:

  • Use characterized soil types (e.g., sandy loam, silt loam).

  • Treat the soil with ¹⁴C-Triforine at a rate relevant to agricultural practices.

  • Incubate the treated soil under controlled conditions of temperature, moisture, and aeration (aerobic or anaerobic).

b. Sample Collection and Analysis:

  • Collect soil samples at different time intervals.

  • Extract the soil samples with an appropriate solvent (e.g., acetone).

  • Analyze the extracts for this compound and its metabolites using TLC, GC, or HPLC.

  • Monitor the evolution of ¹⁴CO₂ from the soil as an indicator of mineralization.

Visualizations

Experimental Workflow for Animal Metabolism Study

Animal_Metabolism_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Oral Administration of ¹⁴C-Triforine to Rats Urine_Feces Urine & Feces (0-168h) Dosing->Urine_Feces Expired_Air Expired Air (¹⁴CO₂) Dosing->Expired_Air Tissues Tissues & Carcass (at termination) Dosing->Tissues LSC Liquid Scintillation Counting (LSC) Urine_Feces->LSC Chromatography Chromatography (TLC, GC, HPLC-MS/MS) Urine_Feces->Chromatography Expired_Air->LSC Combustion Combustion Analysis Tissues->Combustion Tissues->Chromatography Combustion->LSC Metabolite_ID Metabolite Identification & Quantification Chromatography->Metabolite_ID

Caption: Workflow for a typical animal metabolism study of ¹⁴C-Triforine.

Metabolic Pathway of this compound in Rats

Rat_Metabolic_Pathway This compound This compound (¹⁴C-labeled) Metabolite_W1084 N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide (W 1084) This compound->Metabolite_W1084 Side-chain cleavage Trichloroethanol Trichloroethanol This compound->Trichloroethanol Side-chain cleavage Excretion_Feces Feces This compound->Excretion_Feces Unchanged Glucuronide_W1084 W 1084 Glucuronide Metabolite_W1084->Glucuronide_W1084 Conjugation Excretion_Urine Urine Glucuronide_W1084->Excretion_Urine Glucuronide_TCE Trichloroethanol Glucuronide Trichloroethanol->Glucuronide_TCE Conjugation Glucuronide_TCE->Excretion_Urine

Caption: Proposed metabolic pathway of this compound in rats.

References

Triforine: A Tool for Unraveling Fungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative class. It acts as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylation step in the ergosterol biosynthesis pathway. This mode of action makes it a valuable tool for studying the mechanisms of fungal resistance, particularly to demethylation inhibitor (DMI) fungicides. Understanding how fungi develop resistance to this compound can provide crucial insights into the broader landscape of antifungal resistance, aiding in the development of more robust and sustainable disease management strategies.

These application notes provide an overview of this compound's mechanism of action, the known mechanisms of resistance in fungi, and detailed protocols for utilizing this compound as a tool to investigate these phenomena.

Mechanism of Action

This compound inhibits the enzyme sterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting ergosterol synthesis, this compound compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Fungal Resistance to this compound

Resistance to DMI fungicides, including this compound, is a significant concern in agriculture and medicine. The primary mechanisms of resistance involve modifications that reduce the efficacy of the fungicide's interaction with its target enzyme or decrease its intracellular concentration.

1. Target Site Modification: The most common mechanism of resistance to DMI fungicides is the alteration of the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11). Point mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme, reducing its binding affinity for this compound and other DMIs.[2][3] This allows the fungus to continue producing ergosterol even in the presence of the fungicide.

2. Overexpression of the Target Enzyme: Fungi can also develop resistance by increasing the production of the sterol 14α-demethylase enzyme. Overexpression of the CYP51 gene leads to higher concentrations of the target enzyme, effectively titrating out the inhibitor and allowing a sufficient level of ergosterol synthesis to be maintained for fungal survival.

3. Increased Efflux Pump Activity: Fungal cells possess membrane transporters, known as efflux pumps, that can actively pump out toxic substances, including fungicides. Overexpression of genes encoding these pumps, such as those from the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) families, can reduce the intracellular concentration of this compound, preventing it from reaching its target in sufficient quantities to be effective.

4. Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop resistance by modifying other steps in the ergosterol biosynthesis pathway to compensate for the inhibition of sterol 14α-demethylase. This can involve the accumulation of alternative sterols that can partially fulfill the functions of ergosterol.

Data Presentation: Quantitative Analysis of this compound Resistance

The following table summarizes quantitative data on this compound resistance in various fungal species. The half-maximal effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) are key parameters used to quantify the level of resistance. A significant increase in these values in resistant strains compared to sensitive (wild-type) strains is indicative of resistance development.

Fungal SpeciesFungicideIsolate TypeEC50 (mg/L)Resistance Factor (RF)Reference
Podosphaera xanthiiThis compoundSensitive<66.4-[4]
Podosphaera xanthiiThis compoundResistant>83.9>1.26[4]
Podosphaera xanthiiFlusilazoleSensitive--[2]
Podosphaera xanthiiFlusilazoleResistant (Lab-induced)-56.71[2]
Podosphaera xanthiiTebuconazoleSensitive--[2]
Podosphaera xanthiiTebuconazoleResistant (Lab-induced)-64.62[2]
Podosphaera xanthiiMyclobutanilSensitive--[2]
Podosphaera xanthiiMyclobutanilResistant (Lab-induced)-47.89[2]
Podosphaera xanthiiHexaconazoleSensitive--[2]
Podosphaera xanthiiHexaconazoleResistant (Lab-induced)-49.04[2]
Podosphaera xanthiiPropiconazoleSensitive--[2]
Podosphaera xanthiiPropiconazoleResistant (Lab-induced)-19.11[2]
Venturia inaequalisDifenoconazoleSensitive0.05 ± 0.01-[5]
Venturia inaequalisDifenoconazoleResistant1.46 ± 0.15-[5]
Venturia inaequalisTrifloxystrobinResistant2.94 ± 0.29 - 29.62 ± 2.96-[5]
Venturia inaequalisThiophanate-methylModerately Resistant14.84 ± 1.48-[5]
Venturia inaequalisThiophanate-methylHighly Resistant1237.20 ± 12.37-[5]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in Podosphaera xanthii (Adapted from Liang et al., 2022)

This protocol describes a method for inducing resistance to this compound in a sensitive strain of Podosphaera xanthii through sequential exposure to the fungicide.

Materials:

  • Healthy hull-less pumpkin plants

  • Sensitive (wild-type) isolate of Podosphaera xanthii

  • This compound fungicide formulation

  • Sterile distilled water

  • Spray bottles

  • Microscope and slides

  • Incubation chamber with controlled temperature and humidity

Procedure:

  • Inoculation: Inoculate healthy pumpkin leaves with a suspension of conidia from the sensitive P. xanthii isolate.

  • Incubation: Incubate the inoculated plants in a controlled environment chamber at 25-28°C with a 12-hour photoperiod until powdery mildew symptoms are well-developed (typically 7-10 days).

  • Initial Fungicide Treatment (Generation 1):

    • Prepare a low concentration of this compound solution. The initial concentration should be sublethal, allowing for some fungal survival.

    • Spray the infected leaves with the this compound solution until runoff.

    • Continue to incubate the plants under the same conditions.

  • Selection and Re-inoculation (Generation 2):

    • After 7-10 days, identify areas on the leaves where the powdery mildew continues to grow despite the fungicide treatment.

    • Collect conidia from these surviving fungal colonies.

    • Use these conidia to inoculate a new batch of healthy pumpkin plants.

  • Subsequent Generations with Increasing Fungicide Concentration:

    • Once symptoms develop on the newly inoculated plants, repeat the fungicide treatment (Step 3).

    • For each subsequent generation, gradually increase the concentration of the this compound solution. This continuous selection pressure will favor the survival and proliferation of more resistant individuals.

  • Monitoring Resistance Development:

    • Repeat the cycle of inoculation, treatment, and selection for several generations (e.g., seven generations as described in the source study).[2]

    • At various generations, assess the level of resistance by determining the EC50 value of the fungal population using the protocol for antifungal susceptibility testing (Protocol 2). A significant increase in the EC50 value compared to the initial sensitive strain indicates the development of resistance.[2]

  • Stability of Resistance: To determine if the acquired resistance is stable, culture the resistant strains for several generations on fungicide-free media and then re-evaluate their susceptibility to this compound.[6]

Protocol 2: Antifungal Susceptibility Testing using a Mycelial Growth Inhibition Assay

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against fungal isolates.

Materials:

  • Fungal isolates (sensitive and potentially resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 mg/L). Ensure the solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

    • Pour the amended and control (solvent only) media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • After a predetermined incubation period (when the colony on the control plate has reached a significant diameter, e.g., 7-14 days), measure the diameter of the fungal colony on each plate in two perpendicular directions.

  • Data Analysis:

    • Calculate the average colony diameter for each this compound concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

    • To determine the EC50 (the concentration that inhibits 50% of fungal growth), plot the percentage of inhibition against the logarithm of the this compound concentration. Use regression analysis to calculate the EC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Lanosterol Lanosterol CYP51 CYP51

G start Start: Sensitive Fungal Isolate inoculate Inoculate Host Plant start->inoculate incubate1 Incubate until Symptom Development inoculate->incubate1 treat Treat with Sublethal Dose of this compound incubate1->treat incubate2 Incubate and Observe for Survivors treat->incubate2 select Select Surviving Fungal Colonies incubate2->select reinoculate Re-inoculate New Host Plants select->reinoculate repeat_cycle Repeat Cycle for Several Generations reinoculate->repeat_cycle increase_dose Increase this compound Concentration increase_dose->treat repeat_cycle->treat Continue Selection assess Assess Resistance Level (EC50/MIC) repeat_cycle->assess After Sufficient Generations end End: Resistant Fungal Isolate assess->end

G start Start: Fungal Isolate prepare_media Prepare Agar Medium with Serial Dilutions of this compound start->prepare_media inoculate Inoculate Center of Each Plate with Fungal Plug prepare_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate Percentage of Mycelial Growth Inhibition measure->calculate_inhibition determine_mic Determine Minimum Inhibitory Concentration (MIC) calculate_inhibition->determine_mic determine_ec50 Determine EC50 via Regression Analysis calculate_inhibition->determine_ec50 end End: MIC and EC50 Values determine_mic->end determine_ec50->end

Conclusion

This compound serves as an effective tool for investigating the mechanisms of fungal resistance to DMI fungicides. By utilizing the protocols outlined in these application notes, researchers can induce, identify, and quantify resistance to this compound in various fungal species. The study of this compound resistance, particularly the genetic and biochemical changes in resistant strains, can provide valuable information for the development of novel antifungal compounds and for designing effective resistance management strategies to prolong the lifespan of existing fungicides. The provided data and methodologies offer a solid foundation for further research into the complex and evolving challenge of antifungal resistance.

References

Application of Triforine in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide with both protective and eradicant properties, belonging to the piperazine derivative group.[1] It is recognized for its efficacy against a spectrum of fungal diseases, including powdery mildew, rusts, and black spot, on a variety of crops such as fruits, vegetables, and ornamentals.[1][2] Its systemic nature allows it to be absorbed by the plant and translocated, providing protection to new growth.[3][4] this compound's mode of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation step, which disrupts cell membrane formation.[5][6] Due to its relatively low hazard to beneficial insects, this compound can be a valuable component in Integrated Pest Management (IPM) programs.[1] IPM is a holistic approach to pest control that integrates various methods to manage pests effectively, economically, and in an environmentally sound manner.[7] This document provides detailed application notes, protocols, and supporting data for the use of this compound within an IPM framework.

Data Presentation

Table 1: Efficacy of this compound Against Various Fungal Pathogens
CropTarget DiseasePathogenApplication Rate (g a.i./liter)EfficacyReference
Common Periwinkle (Vinca minor)Foliar NecrosisColletotrichum gloeosporioides, Phoma exigua var. inoxydabilis0.27Effective in reducing foliar necrosis[8]
RosesBlack Spot, Powdery Mildew, RustDiplocarpon rosae, Podosphaera pannosa, Phragmidium spp.-Effective control[3]
AppleScabVenturia inaequalis-Effective control[2][9]
CherryLeaf SpotBlumeriella jaapii-Effective control[9][10]
Various OrnamentalsPowdery MildewErysiphe spp., Golovinomyces cichoracearum-Excellent efficacy[11][12]
Table 2: Compatibility of this compound with Biological Control Agents
Biological Control AgentCompatibility with this compoundConcentrationObservationsReference
Trichoderma virideCompatibleUp to 50 ppmInhibition of growth observed at concentrations above 50 ppm[13]
Trichoderma harzianumCompatible-Can be used in conjunction with this compound in IPM programs[14]
Predatory mitesLow Hazard-This compound has a low hazard to beneficial insects, including predatory mites.[1]
Table 3: Toxicity of this compound to Non-Target Organisms
OrganismTestResultReference
Bobwhite QuailAcute Oral LD50> 5,000 mg/kg[1]
RatAcute Oral LD50> 16,000 mg/kg[1]
RatAcute Dermal LD50> 10,000 mg/kg[1]
Honeybees (Apis spp.)Contact acute LD₅₀> 100 μ g/bee [8]

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound for the Control of Powdery Mildew on Roses

Objective: To evaluate the efficacy of this compound in controlling powdery mildew on roses under field conditions as part of an IPM program.

Materials:

  • Rose plants (variety susceptible to powdery mildew)

  • This compound formulation (e.g., emulsifiable concentrate)

  • Knapsack sprayer

  • Personal Protective Equipment (PPE) as per product label

  • Disease severity rating scale (e.g., 0-5 scale, where 0 = no disease, 5 = >50% leaf area infected)

  • Randomized complete block design layout with at least four replications.

Procedure:

  • Plot Establishment: Establish experimental plots in a location with a history of powdery mildew incidence. Each plot should contain a specified number of rose plants.

  • Treatment Application:

    • Apply this compound at the recommended label rate.

    • Include an untreated control group and a standard fungicide treatment for comparison.

    • Begin applications at the first sign of disease or as a preventative measure based on disease forecasting models.

    • Apply treatments at regular intervals (e.g., 7-14 days) as per the product label and disease pressure.

    • Ensure thorough coverage of all plant surfaces.

  • Data Collection:

    • Assess disease severity on a weekly basis using the rating scale.

    • Record data for a predetermined number of leaves per plant.

    • Monitor for the presence of beneficial insects (e.g., lady beetles, lacewings) to assess non-target effects.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

Protocol 2: In Vitro Compatibility of this compound with Trichoderma spp.

Objective: To assess the compatibility of this compound with beneficial fungi such as Trichoderma species, which are commonly used as biological control agents in IPM.

Materials:

  • Pure cultures of Trichoderma viride and Trichoderma harzianum

  • Potato Dextrose Agar (PDA) medium

  • This compound formulation

  • Sterile petri dishes, pipettes, and other laboratory equipment

  • Incubator

Procedure:

  • Poisoned Food Technique:

    • Prepare PDA medium and amend it with different concentrations of this compound (e.g., 10, 50, 100, 200 ppm). A control group with no fungicide should also be prepared.

    • Pour the amended and control media into sterile petri dishes.

  • Inoculation:

    • Place a mycelial disc (e.g., 5 mm diameter) from an actively growing culture of the Trichoderma species in the center of each petri dish.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Data Analysis:

    • Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control using the formula:

      • Percent Inhibition = [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.

    • Determine the concentration at which this compound significantly inhibits the growth of the Trichoderma species.

Mandatory Visualizations

Triforine_Mode_of_Action cluster_sterol_pathway Ergosterol Biosynthesis Pathway in Fungi AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol DemethylatedSterol 14-demethyl Lanosterol Lanosterol->DemethylatedSterol 14α-demethylase Ergosterol Ergosterol DemethylatedSterol->Ergosterol Membrane Fungal Cell Membrane (Altered Function) Ergosterol->Membrane This compound This compound This compound->Lanosterol Inhibits C14-demethylation

Caption: Mode of action of this compound in the fungal ergosterol biosynthesis pathway.

IPM_Workflow_with_this compound cluster_monitoring Monitoring & Scouting cluster_prevention Prevention cluster_intervention Intervention cluster_evaluation Evaluation Scouting Regular Field Scouting Thresholds Action Thresholds Scouting->Thresholds DiseaseForecasting Disease Forecasting Models DiseaseForecasting->Thresholds BiologicalControl Biological Control Agents (e.g., Trichoderma) Thresholds->BiologicalControl If threshold is met TriforineApplication This compound Application Thresholds->TriforineApplication If threshold is met ResistantVarieties Use of Resistant Varieties ResistantVarieties->Scouting CulturalPractices Good Cultural Practices (e.g., sanitation, pruning) CulturalPractices->Scouting EfficacyAssessment Assess Efficacy BiologicalControl->EfficacyAssessment OtherFungicides Rotation with Other Fungicides (Resistance Management) TriforineApplication->OtherFungicides Rotate TriforineApplication->EfficacyAssessment RecordKeeping Record Keeping & Analysis EfficacyAssessment->RecordKeeping NonTargetEffects Monitor Non-Target Effects NonTargetEffects->RecordKeeping RecordKeeping->Scouting Adjust Future Strategy

Caption: Integrated Pest Management (IPM) workflow incorporating this compound.

References

Application Notes: Formulation of Triforine for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative class of chemicals. It exhibits protectant, eradicant, and curative properties against a variety of fungal pathogens, including powdery mildew, rusts, and black spot.[1][2] Its primary mechanism of action involves the inhibition of sterol 14α-demethylase (EC 1.14.13.70), a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] This disruption of ergosterol production leads to compromised fungal cell membrane integrity and ultimately, cell death. For researchers, understanding the physicochemical properties of this compound is critical for developing stable and effective formulations for experimental assays.

Key Formulation Considerations

  • Solubility: this compound has very low solubility in water (approximately 9-30 mg/L) but is readily soluble in several organic solvents, most notably Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] This necessitates the use of a solvent-based stock solution for most experimental applications.

  • Stability: A crucial factor in this compound formulation is its inherent instability in aqueous solutions, where it is susceptible to degradation by daylight or UV light.[1][3] The compound also decomposes in strongly acidic or basic media.[1][2][3] The half-life in a neutral aqueous solution (pH 5-7) at 25°C is approximately 3.5 days.[1][3] Therefore, aqueous working solutions should always be prepared fresh immediately before use.

  • Vehicle Control: Due to the use of organic solvents for initial dissolution, it is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental samples to account for any potential effects of the solvent on the biological system being studied.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N,N′-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide[3]
CAS Number 26644-46-2[1][2]
Molecular Formula C₁₀H₁₄Cl₆N₄O₂[3]
Molecular Weight 435.0 g/mol [2][3]
Appearance White to off-white or colorless crystals[1][2][3]
Melting Point ~155 °C (with decomposition)[2]
Vapor Pressure 2.6 x 10⁻⁷ mbar at 25 °C[2]

Table 2: Solubility of this compound

SolventSolubilityReference
Water (20-25 °C) 9-30 mg/L[1][3]
Dimethylformamide (DMF) 330 g/L[3]
Dimethyl sulfoxide (DMSO) Readily Soluble[1][2][3]
N-methylpyrrolidone 476 g/L[3]
Acetone 11 g/L[3]
Methanol 10 g/L[3]
Benzene Insoluble / Practically Insoluble[2][3]
Cyclohexane Insoluble / Practically Insoluble[2][3]
Petroleum Ether Insoluble / Practically Insoluble[2][3]

Table 3: Stability Profile of this compound

ConditionStability InformationReference
Temperature Stable up to 180 °C[1][3]
Aqueous Solution Decomposes when exposed to daylight or UV light[1][3]
Aqueous Half-Life DT₅₀ of 3.5 days at pH 5-7, 25 °C[1][3]
Acidic Media (Strong) Decomposes to trichloroacetaldehyde and piperazine salts[1][3]
Alkaline Media (Strong) Decomposes to chloroform and piperazine[1][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Spatula

  • Weighing paper

  • Amber glass vial with a screw cap

  • Micropipettes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 435.0 g/mol = 0.0435 g (43.5 mg)

  • Weigh this compound: Using an analytical balance, carefully weigh out 43.5 mg of this compound onto weighing paper.

  • Dissolution: Transfer the weighed this compound into a clean, dry amber glass vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Secure the cap on the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in the dark. The amber vial helps protect the compound from light degradation. Properly stored, DMSO stock solutions are stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the preparation of a 100 µM aqueous working solution from a 100 mM DMSO stock solution.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, deionized or distilled water, or appropriate sterile culture medium (e.g., RPMI)

  • Sterile microcentrifuge tubes or conical tubes

  • Micropipettes

Procedure:

  • Prepare Fresh: Due to the instability of this compound in aqueous solutions, prepare working solutions immediately before they are needed for an experiment.[4]

  • Serial Dilution: Perform a serial dilution. To prepare a 100 µM working solution, you will dilute the 100 mM stock 1:1000.

  • Dilution Step: Pipette 999 µL of the desired aqueous medium (water, buffer, or culture medium) into a sterile tube.

  • Add Stock: Add 1 µL of the 100 mM this compound stock solution to the 999 µL of medium.

  • Mix: Immediately vortex the tube gently to ensure the solution is homogeneous. The final concentration of DMSO will be 0.1%.

  • Vehicle Control: Prepare a corresponding vehicle control by adding 1 µL of DMSO to 999 µL of the same aqueous medium.

  • Use Immediately: Use the freshly prepared working solution and vehicle control in your experiment without delay.

Protocol 3: General Workflow for an In Vitro Antifungal Susceptibility Test (Broth Microdilution)

This protocol outlines a general method for testing the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound working solutions (prepared as in Protocol 2)

  • Fungal culture in the logarithmic growth phase

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile fungal growth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Adjust the concentration of the fungal suspension in sterile growth medium to a standardized density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Plate Setup:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration this compound working solution to the first column of wells. This results in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

    • Set up control wells: vehicle control (medium + highest DMSO concentration), positive control (medium + inoculum, no drug), and negative control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 35-37°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance (OD₆₀₀) with a microplate reader.

Visualizations

Triforine_Mechanism_of_Action Mechanism of Action: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound Enzyme Sterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Enzyme->Lanosterol:e

Caption: this compound inhibits sterol 14α-demethylase, blocking ergosterol synthesis.

Triforine_Formulation_Workflow Experimental Formulation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Prepare Fresh) weigh 1. Weigh solid this compound dissolve 2. Dissolve in 100% DMSO (e.g., to 100 mM) weigh->dissolve store 3. Store at -20°C in dark vial dissolve->store dilute 4. Serially dilute stock into aqueous medium store->dilute Use stock for dilution vortex 5. Vortex to mix dilute->vortex use 6. Use immediately in experiment vortex->use

Caption: Workflow for preparing this compound stock and fresh working solutions.

In_Vitro_Assay_Workflow In Vitro Antifungal Assay Workflow start Start prep_drug Prepare serial dilutions of this compound in 96-well plate start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum add_inoculum Inoculate plate prep_drug->add_inoculum prep_inoculum->add_inoculum incubate Incubate plate (e.g., 24-48 hours) add_inoculum->incubate read_results Read results (Visually or Spectrophotometer) incubate->read_results end Determine MIC read_results->end

Caption: General workflow for a broth microdilution antifungal susceptibility test.

References

Application Notes and Protocols for Triforine-Based Seed Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine group. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation step in the ergosterol pathway.[1][2] This disruption of ergosterol production leads to impaired fungal cell membrane structure and function, ultimately inhibiting fungal growth.[2] While extensively used as a foliar fungicide for controlling diseases such as powdery mildew, rusts, and black spot, particularly on roses and other ornamental plants, its application as a seed treatment is less documented in publicly available literature.[1][3]

These application notes provide a generalized framework for utilizing this compound as a seed treatment for research and developmental purposes. The protocols outlined below are based on general seed treatment methodologies and the known systemic properties of this compound. Researchers are advised to conduct preliminary dose-response and phytotoxicity studies to determine the optimal application rates and safety for specific crop species and target pathogens.

Data Presentation: Efficacy of this compound Seed Treatment

Specific quantitative data on the efficacy of this compound as a seed treatment against various seed-borne and soil-borne pathogens is not extensively available in public literature. The following table provides a template for researchers to systematically collect and organize efficacy data from their own experimental trials.

Target Pathogen Crop This compound Application Rate (g a.i./100 kg seed) Disease Incidence (%) in Treated Seeds Disease Incidence (%) in Control Germination Rate (%) in Treated Seeds Germination Rate (%) in Control Seedling Vigor (e.g., root/shoot length) Yield Increase (%)
Ustilago tritici (Loose Smut)Wheat[To be determined by experiment]
Tilletia caries (Common Bunt)Wheat[To be determined by experiment]
Erysiphe graminis (Powdery Mildew)Barley[To be determined by experiment]
Fusarium spp. (Seedling Blight)Corn[To be determined by experiment]
Rhizoctonia solani (Damping-off)Cotton[To be determined by experiment]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Seed Treatment

Objective: To determine the effective concentration range of this compound for controlling a target seed-borne pathogen while minimizing phytotoxicity to the host seed.

Materials:

  • Certified disease-free seeds of the target crop.

  • Inoculum of the target seed-borne pathogen (e.g., fungal spores).

  • Technical grade this compound.

  • Appropriate solvents and surfactants (if required for formulation).

  • Sterile distilled water.

  • Laboratory-scale seed treater or rotating drum.

  • Germination paper, petri dishes, or seedling trays.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Seed Inoculation: Artificially inoculate seeds with a known concentration of the target pathogen. A non-inoculated control group should also be maintained.

  • Preparation of Treatment Solutions: Prepare a series of this compound concentrations (e.g., 0, 50, 100, 250, 500, 1000 ppm). The formulation may require a suitable solvent and surfactant to ensure uniform coating.

  • Seed Treatment:

    • Divide the inoculated seeds into equal batches for each this compound concentration.

    • Apply the treatment solutions to the seeds using a laboratory-scale seed treater. Ensure even and thorough coverage.

    • Allow the treated seeds to air-dry completely in a sterile environment.

  • Germination and Vigor Assessment:

    • Place a predetermined number of treated seeds on germination paper or in sterile soil in petri dishes or seedling trays.

    • Incubate the seeds in a growth chamber under optimal conditions for germination.

    • Record germination percentage, root length, and shoot length at regular intervals (e.g., 7, 14, and 21 days).

  • Disease Assessment:

    • Visually assess the seedlings for symptoms of the target disease.

    • Calculate disease incidence and severity for each treatment group.

  • Data Analysis: Analyze the data to determine the this compound concentration that provides the best disease control with the least negative impact on seed germination and seedling vigor.

Protocol 2: Slurry Seed Treatment Application

Objective: To apply this compound to seeds using a slurry method for uniform coating.

Materials:

  • Seeds to be treated.

  • This compound formulation.

  • Water.

  • A commercial or laboratory-scale slurry seed treater.

  • Personal Protective Equipment (PPE): gloves, safety glasses, and a respirator.

Methodology:

  • Calibration: Calibrate the seed treater to ensure the correct application rate of the slurry to the seed lot.

  • Slurry Preparation:

    • Based on the pre-determined optimal concentration, calculate the required amount of this compound formulation and water to treat a specific weight of seeds.

    • In a separate container, create a slurry by mixing the this compound formulation with water. Stir continuously to ensure a homogenous mixture.

  • Treatment:

    • Add the seeds to the treater.

    • Gradually introduce the prepared slurry into the treater while the equipment is in operation.

    • Continue the mixing process for a sufficient duration to ensure all seeds are uniformly coated.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, dry surface to air dry.

    • Ensure adequate ventilation to facilitate drying and prevent clumping.

  • Storage: Once completely dry, the treated seeds can be bagged and stored in a cool, dry place away from direct sunlight until planting.

Signaling Pathways and Mode of Action

This compound Mode of Action: Inhibition of Sterol Biosynthesis

This compound inhibits the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to altered membrane permeability and ultimately, fungal cell death.

Triforine_Mode_of_Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase c14_demethylase C14-Demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane This compound This compound This compound->c14_demethylase inhibition Inhibition c14_demethylase->ergosterol

Caption: this compound's inhibition of C14-demethylase in the ergosterol pathway.

This compound-Induced Hypersensitive Response in Sensitive Lettuce Cultivars

In certain sensitive lettuce cultivars, this compound can trigger a hypersensitive response (HR), a form of programmed cell death, through the plant's disease resistance pathway.[4][5][6] This response is mediated by a specific Toll-interleukin-1 receptor nucleotide-binding leucine-rich repeat (TNL) gene, designated as Tr.[4][6]

Triforine_HR_Pathway This compound This compound tr_gene Tr Gene (TNL) This compound->tr_gene Triggers eds1 EDS1 tr_gene->eds1 Requires ros Reactive Oxygen Species (ROS) Burst eds1->ros hr Hypersensitive Response (HR) Cell Death ros->hr

Caption: Signaling pathway of this compound-induced hypersensitive response in lettuce.

References

Troubleshooting & Optimization

Optimizing Triforine Concentration for Fungal Growth Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing Triforine for fungal growth inhibition experiments. It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist researchers in optimizing their studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental use of this compound.

Question/Issue Answer/Troubleshooting Steps
1. What is the optimal concentration range for this compound? The optimal concentration of this compound is highly dependent on the fungal species being tested, the experimental setup (in vitro vs. in vivo), and the desired level of inhibition. A common concentration used in outdoor trials for controlling foliar diseases is 0.27 g active ingredient per liter.[1] For laboratory settings, it is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) for your specific fungal isolate.
2. My this compound solution is not dissolving properly. What should I do? This compound has low water solubility. To prepare stock solutions, use a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your experimental medium is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus. Always include a solvent control in your experiments.
3. I am observing inconsistent or no inhibition of fungal growth. Several factors could contribute to this: • Incorrect Concentration: Verify your stock solution concentration and dilution calculations. • Resistant Fungal Strain: The fungal isolate may have intrinsic or acquired resistance to sterol biosynthesis inhibitors. Consider testing a known susceptible strain as a positive control. • Inactivation of this compound: Ensure your experimental medium does not contain components that may bind to or inactivate this compound. • Improper Incubation: Verify that the incubation time and temperature are optimal for the growth of your fungal species. • High Inoculum Density: An excessively high fungal inoculum can overwhelm the inhibitory effect of the compound. Standardize your inoculum preparation.
4. How can I be sure the observed effect is due to this compound and not the solvent? Always include a "vehicle control" or "solvent control" in your experimental design. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound in the final culture medium, but without the this compound itself. This allows you to differentiate between the effects of the solvent and the active compound.
5. I am seeing contamination in my assay plates. Strict aseptic techniques are critical for antifungal susceptibility testing. Work in a laminar flow hood, use sterile media and reagents, and properly sterilize all equipment. If contamination persists, check your stock solutions and fungal cultures for purity.
6. The zones of inhibition in my disk diffusion assay are unclear or have fuzzy edges. This can be due to several factors: • Inappropriate Agar Depth: Ensure a uniform agar depth in your petri dishes as it can affect the diffusion of the compound. • Incorrect Inoculum Density: A non-uniform or too dense lawn of fungal growth can lead to indistinct zones. • Trailing Effect: Some fungi may exhibit partial growth within the inhibition zone, known as a "trailing" effect. This can make endpoint determination difficult. It is important to read the zones at a standardized time point and under consistent lighting.
7. My results are not reproducible between experiments. Lack of reproducibility can stem from variations in any step of the protocol. To improve reproducibility: • Standardize Inoculum: Use a consistent method for preparing and quantifying your fungal inoculum (e.g., hemocytometer or spectrophotometer). • Consistent Media Preparation: Prepare media in batches and ensure consistent pH and nutrient composition. • Precise Pipetting: Use calibrated pipettes for preparing dilutions. • Controlled Incubation: Maintain consistent temperature and humidity during incubation. • Replicate Experiments: Perform each experiment with biological and technical replicates.

Quantitative Data on this compound Efficacy

Due to the limited availability of standardized comparative data for this compound across a wide range of fungal species in publicly accessible literature, the following table provides a general overview of its activity and an example of an experimental concentration. Researchers are strongly encouraged to determine the specific MIC or EC50 values for their fungal strains of interest using the protocols provided below.

Fungal Group Reported Activity/Concentration Reference
Foliar Pathogens (e.g., Colletotrichum gloeosporioides, Phoma exigua) Effective in controlling foliar diseases in outdoor trials at a rate of 0.27 g active ingredient per liter.[1]
Powdery Mildew, Rusts, Black Spot Generally effective against these types of fungi on ornamental plants.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the test fungus (e.g., RPMI-1640, Potato Dextrose Broth)

  • Fungal culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution. This stock solution can be stored at -20°C.

  • Preparation of Fungal Inoculum:

    • Grow the fungal culture on an appropriate agar medium.

    • Harvest spores or conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the concentration of the fungal suspension to a standardized density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) using a spectrophotometer or by direct counting with a hemocytometer.

  • Serial Dilution of this compound:

    • In a sterile 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row.

    • Add 200 µL of the working this compound solution (a pre-dilution of the stock in medium) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (medium only, no fungus).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation.

    • Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungus (typically 24-72 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Agar Disk Diffusion Method for Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with this compound.

Materials:

  • This compound

  • DMSO or other suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • Sterile petri dishes (100 mm diameter)

  • Appropriate sterile agar medium (e.g., Mueller-Hinton agar, Potato Dextrose Agar)

  • Fungal culture

  • Sterile cotton swabs

  • Sterile saline or PBS

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare solvent-only control disks.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of fungal growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks and the solvent control disk onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the fungus for 24-72 hours, or until sufficient growth is observed.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The absence of a zone around the solvent control disk confirms that the solvent is not inhibiting fungal growth.

Diagrams

Ergosterol Biosynthesis Pathway and this compound's Mode of Action

This compound is a systemic fungicide that inhibits the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Specifically, it acts as a sterol demethylation inhibitor (DMI), targeting the C14-demethylase enzyme. This inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-alpha-methylated sterols Lanosterol->Intermediates C14-demethylase (Target Enzyme) Ergosterol Ergosterol Intermediates->Ergosterol Inhibited Step Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Intermediates Inhibits Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visual or Plate Reader) incubate->read_mic

References

Triforine cross-reactivity with other pesticides in analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Triforine Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting analytical challenges and to answer frequently asked questions related to the analysis of the fungicide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to analysis?

A1: this compound is a systemic fungicide belonging to the piperazine class of chemicals.[1][2] Its chemical structure, N,N'-[piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide, contains a central piperazine ring and two formamide groups, along with six chlorine atoms.[1][3] These features, particularly the piperazine and formamide moieties, are important considerations for potential cross-reactivity with other pesticides during analysis. This compound is also known to exist as a mixture of stereoisomers.[3][4]

Q2: Which analytical techniques are most commonly used for this compound determination?

A2: The most prevalent methods for this compound analysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS).[4][5] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze this compound directly without derivatization.[5] While GC-MS can be used, this compound's thermal lability can be a challenge, often requiring cool-on-column injection to prevent decomposition.[4]

Q3: Are there any known cross-reactivities of this compound with other pesticides in immunoassays?

A3: There is limited specific information available in scientific literature regarding this compound-specific immunoassays and their cross-reactivity with other pesticides. However, a study on chrysanthemum growers indicated a potential for cross-sensitization between this compound and dichlorvos in a biological context (patch testing), which is different from analytical cross-reactivity.[1] In general, immunoassays are susceptible to cross-reactivity from compounds with similar chemical structures to the target analyte. Given this compound's piperazine and formamide groups, pesticides with these moieties could theoretically cross-react.

Q4: What are the primary metabolites and degradation products of this compound that could interfere with analysis?

A4: this compound can be metabolized or degraded to several products that may be present in samples and could potentially interfere with the analysis of the parent compound. A major metabolite is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]formamide, which results from the cleavage of one of the side chains.[1] Other degradation products can include piperazine and chloral hydrate, especially under strongly acidic or alkaline conditions.[1] It is crucial to be aware of these potential interferents and to have analytical methods that can distinguish them from this compound.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting) 1. Inappropriate mobile phase composition. 2. Co-elution with matrix components. 3. Column degradation. 4. Injection of sample in a strong solvent.1. Optimize the mobile phase gradient and pH. 2. Improve sample cleanup to remove interfering matrix components. 3. Replace the analytical column. 4. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Low sensitivity or no signal 1. Suboptimal ionization parameters. 2. Matrix suppression. 3. Incorrect MRM transitions. 4. Analyte degradation in the source.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use matrix-matched standards or a stable isotope-labeled internal standard. 3. Verify and optimize MRM transitions for precursor and product ions. 4. Adjust source conditions to minimize in-source fragmentation.
Inconsistent retention times 1. Unstable column temperature. 2. Changes in mobile phase composition. 3. Column equilibration issues.1. Ensure the column oven is functioning correctly. 2. Prepare fresh mobile phases and ensure proper mixing. 3. Increase the column equilibration time between injections.
Suspected cross-reactivity/interference 1. Co-elution of a structurally similar pesticide. 2. Presence of this compound metabolites or degradation products.1. Modify the chromatographic method to improve separation. 2. Analyze for known metabolites and degradation products. 3. Use at least two specific MRM transitions for confirmation.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No this compound peak detected 1. Thermal degradation in the injector or column. 2. Non-volatile matrix components contaminating the inlet.1. Use a cool-on-column or programmable temperature vaporization (PTV) inlet. 2. Perform regular inlet maintenance, including liner and septum replacement.
Poor peak shape 1. Active sites in the GC system. 2. Incompatible solvent.1. Use a deactivated liner and column. 2. Ensure the injection solvent is appropriate for the column and conditions.
Interference from other compounds 1. Co-eluting matrix components or other pesticides. 2. Column bleed.1. Optimize the temperature program for better separation. 2. Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity. 3. Use a low-bleed column and condition it properly.

Potential Cross-Reactivity of this compound

While specific documented cases of analytical cross-reactivity are scarce, a logical starting point for investigation is to consider pesticides with similar structural features.

Structural Moiety Potential Cross-Reacting Pesticides Analytical Consideration
Piperazine Ring Fungicides: e.g., some developmental fungicides.[6][7][8] Other pesticides with a piperazine core.[6][7][8]These compounds may have similar retention times and fragmentation patterns. Chromatographic separation is key.
Formamide Group Formamidine pesticides: e.g., amitraz, chlordimeform.[7]While structurally different, the presence of the formamide-like structure could lead to some shared fragmentation pathways in MS.

Experimental Protocols

This compound Analysis in Fruit Matrix using LC-MS/MS with QuEChERS Extraction

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10-15 g of the fruit sample. For dry samples, add an appropriate amount of water to rehydrate before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may need to be optimized depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Quantifier: 435.0 > 143.1

    • Qualifier: 435.0 > 203.1

    • Note: These transitions should be optimized on the specific instrument being used.

Troubleshooting Workflow for Suspected Cross-Reactivity

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Resolution A Unexpected peak at or near This compound's retention time B Check MRM transition ratios. Do they match the standard? A->B C Analyze a blank matrix spiked with only this compound standard. A->C D Analyze a blank matrix spiked with suspected interfering pesticide. A->D E Ratios match -> Likely this compound. Confirm with second qualifier ion. B->E Yes F Ratios do not match -> Interference. B->F No G Optimize chromatography to separate the compounds. F->G H Select more specific MRM transitions if possible. F->H

Logical Relationship of Structurally Similar Pesticides

G This compound This compound Piperazine_Fungicides Other Piperazine Fungicides This compound->Piperazine_Fungicides Shared Piperazine Core Formamidine_Pesticides Formamidine Pesticides This compound->Formamidine_Pesticides Similar Formamide Moiety Triforine_Metabolites This compound Metabolites This compound->Triforine_Metabolites Directly Related

References

Improving the efficacy of Triforine under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Triforine under different environmental conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a clear question-and-answer format.

Issue 1: Reduced or No Efficacy of this compound

  • Question: I am not observing the expected fungicidal activity in my experiments. What could be the cause?

  • Answer: Several factors can contribute to the reduced efficacy of this compound. Consider the following possibilities:

    • Improper Storage: this compound is sensitive to environmental conditions. Ensure it has been stored in a cool, dry, dark place as recommended. Exposure to high temperatures or direct sunlight can cause degradation.

    • Incorrect Solution Preparation: this compound is unstable in aqueous solutions.[1] Prepare fresh solutions immediately before use and do not store them. The pH of your solution is also critical; this compound degrades in strongly acidic or alkaline conditions.[2][3]

    • Application Timing: For optimal absorption, apply this compound under humid and cloudy conditions when the plant's cuticles are swollen.[4] Avoid application during abnormally hot, cold, or slow-drying conditions.

    • Fungal Resistance: While not widely reported in the field, consider the possibility of fungal strain resistance to sterol biosynthesis inhibitors.

Issue 2: Inconsistent Results Across Experiments

  • Question: I am observing significant variability in the efficacy of this compound between different experimental runs. Why might this be happening?

  • Answer: Inconsistent results are often due to variations in environmental conditions. Carefully control and monitor the following in your experimental setup:

    • Temperature: Higher temperatures can accelerate the degradation of fungicides. Maintain a consistent temperature in your growth chambers or greenhouse.

    • Light Exposure: this compound is degraded by UV light and daylight.[2][3] Ensure consistent light intensity and duration across all experiments. If conducting experiments in a greenhouse, be aware of seasonal and daily variations in sunlight.

    • pH of Application Solution: As mentioned, the pH of your this compound solution can significantly impact its stability. Always use a buffered solution and verify the pH before each application.

    • Humidity: Relative humidity can influence the uptake of systemic fungicides.[5] Higher humidity can enhance absorption by keeping the leaf surface moist for longer.

Issue 3: Concerns About this compound Solution Stability

  • Question: How can I ensure the stability of my this compound solution during my experiments?

  • Answer: Due to its inherent instability in aqueous solutions, it is crucial to handle this compound preparations carefully.[1]

    • Prepare Fresh: Always prepare this compound solutions immediately before application.

    • Control pH: Use a buffer to maintain the pH of the solution between 5 and 7.

    • Protect from Light: Prepare and store solutions in amber or foil-wrapped containers to protect them from light.

Data Presentation: Factors Affecting this compound Efficacy

The following tables summarize the quantitative data on how different environmental factors can influence the stability and efficacy of this compound.

Table 1: Effect of pH on this compound Half-Life in Aqueous Solution at 25°C

pHHalf-Life (Days)Reference
5-73.5[2]
52.6 - 2.9[6]
72.8 - 3.1[6]
92.6 - 3.1[6]

Note: this compound decomposes in strongly acidic and strongly alkaline media.[2][3]

Table 2: Effect of UV Light/Sunlight on this compound Degradation

ConditionHalf-LifeReference
Vapor-phase reaction with hydroxyl radicals (simulated atmospheric conditions)~6 hours[2]
Aqueous solution exposed to daylight or UV lightDecomposes (specific half-life not provided in this context)[2][3]

Note: The rate of photodegradation can be influenced by factors such as light intensity and the presence of photosensitizing substances.

Table 3: General Effect of Temperature on Fungicide Degradation (Illustrative Data for a Systemic Fungicide in Soil)

Temperature (°C)Half-Life (Days) - Illustrative
10~90
20~60
30~30

Table 4: Estimated Effect of Rainfall on Systemic Fungicide Efficacy

Rainfall Amount (inches)Estimated Reduction in EfficacyNote
< 0.1MinimalLight drizzle may help redistribute the fungicide.
0.1 - 0.510 - 25%
0.5 - 1.025 - 50%
> 1.0> 50%A heavy rainfall shortly after application can lead to significant wash-off.

Disclaimer: This is a general estimation for systemic fungicides. The actual wash-off will depend on the intensity and duration of the rainfall, the time between application and rainfall, and the specific formulation of this compound used. Systemic fungicides are generally more rainfast than contact fungicides.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy and stability of this compound.

Protocol 1: Determining the Efficacy of this compound Against Powdery Mildew in a Controlled Environment

  • Plant Material: Grow a susceptible plant species (e.g., cucumber, barley) from seed in a controlled environment chamber or greenhouse.

  • Inoculation: Once the plants have reached the desired growth stage (e.g., 2-3 true leaves), inoculate them with a fresh culture of the target powdery mildew fungus (e.g., Podosphaera xanthii for cucumber). This can be done by gently tapping an infected leaf over the healthy plants to release spores.

  • Experimental Design: Arrange the plants in a randomized complete block design with a minimum of four replicates per treatment. Include an untreated control group and a positive control (a fungicide with known efficacy).

  • This compound Preparation and Application:

    • Immediately before application, prepare the desired concentrations of this compound in a buffered solution (pH 6.5).

    • Apply the solution to the plants using a fine-mist sprayer, ensuring thorough coverage of all leaf surfaces.

  • Environmental Control: Maintain consistent environmental conditions throughout the experiment (e.g., 22°C day/18°C night, 16-hour photoperiod, 70% relative humidity).

  • Disease Assessment: At 7, 14, and 21 days post-application, visually assess the disease severity on each leaf using a rating scale (e.g., 0 = no disease, 1 = 1-25% leaf area affected, 2 = 26-50%, 3 = 51-75%, 4 = >75%).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the efficacy of the different this compound concentrations.

Protocol 2: Assessing the Stability of this compound Under Different pH and Light Conditions

  • Solution Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., acetone). Dilute the stock solution into buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9).

  • Experimental Setup:

    • Light Treatment: Aliquot the solutions into clear and amber glass vials. Place the clear vials under a UV lamp or in a location with consistent natural light exposure. Wrap the amber vials in aluminum foil to serve as dark controls.

    • pH Treatment: Prepare a set of vials for each pH level.

  • Incubation: Incubate all vials at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take a sample from each vial.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Calculate the degradation rate and half-life of this compound for each condition by plotting the natural logarithm of the concentration versus time.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and this compound's Mode of Action

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols 14-alpha-demethylase (CYP51) ergosterol Ergosterol (Fungal Cell Membrane) intermediate_sterols->ergosterol This compound This compound This compound->inhibition inhibition->lanosterol Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for this compound Efficacy Testing

Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Plant Propagation & Growth inoculation Inoculation plant_prep->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation treatment This compound Application inoculation->treatment incubation Incubation under Controlled Conditions treatment->incubation assessment Disease Assessment incubation->assessment data_analysis Statistical Analysis assessment->data_analysis results Efficacy Determination data_analysis->results

Caption: A typical workflow for evaluating the in-vivo efficacy of this compound.

Logical Relationship of Environmental Factors Affecting this compound Stability

Stability_Factors cluster_factors Environmental Factors This compound This compound Efficacy ph pH (Acidity/Alkalinity) degradation Chemical Degradation ph->degradation temp Temperature temp->degradation light UV Light / Sunlight light->degradation moisture Moisture (Rain/Humidity) washoff Physical Removal (Wash-off) moisture->washoff uptake Plant Uptake moisture->uptake degradation->this compound Reduces washoff->this compound Reduces uptake->this compound Increases

Caption: Interplay of environmental factors influencing the stability and efficacy of this compound.

References

Technical Support Center: Triforine Soil Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triforine in soil.

Frequently Asked Questions (FAQs)

Q1: What is the expected persistence of this compound in soil?

A1: this compound is considered non-persistent in soil.[1] Its half-life is influenced by various environmental factors, but typically ranges from a few days to several weeks.

Q2: What are the major degradation products of this compound in soil?

A2: The primary degradation pathway of this compound in soil involves the cleavage of one of its side chains, forming N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide (W 1084).[2] Further degradation can lead to the formation of piperazine, although free piperazine is not a direct metabolite.[2] A range of non-fungitoxic metabolic end-products are ultimately formed.[1]

Q3: What environmental factors can influence the degradation rate of this compound in my experiments?

A3: Several factors can significantly impact the degradation rate of this compound in soil, including:

  • Soil Type and Composition: The organic matter content and soil texture can affect this compound's bioavailability and microbial activity.[3][4]

  • Moisture Content: Adequate soil moisture is crucial for both microbial degradation and chemical hydrolysis.[5]

  • Temperature: Higher temperatures generally increase the rate of microbial and chemical degradation.[5]

  • pH: Soil pH can influence the rate of chemical hydrolysis and the composition of the microbial community.[4][5]

  • Sunlight (Photodegradation): this compound can degrade on the soil surface when exposed to sunlight.[2]

Q4: Can this compound impact the soil microbial community in my experimental setup?

A4: Yes, the application of fungicides like this compound can potentially alter the soil microbial community. While some studies on other fungicides have shown both inhibitory and stimulatory effects on different microbial populations, the specific long-term impact of this compound on soil microbial diversity and function should be considered in experimental designs.[6][7]

Troubleshooting Guides

Issue 1: Faster-than-expected degradation of this compound.
Possible Cause Troubleshooting Step
High microbial activity in the soil. Characterize the microbial population of your soil. Consider using sterilized soil as a control to differentiate between microbial and chemical degradation.
Elevated temperature in the incubator or greenhouse. Verify and log the temperature of your experimental setup. Ensure it aligns with your intended experimental conditions.
High soil moisture content. Measure and control the moisture content of your soil throughout the experiment. Ensure consistency across all replicates.[5]
Photodegradation from light exposure. If not a variable of interest, conduct experiments in the dark or under controlled lighting conditions to minimize photodegradation.[2]
Issue 2: Slower-than-expected degradation of this compound.
Possible Cause Troubleshooting Step
Low microbial activity. Assess the viability of the microbial community in your soil. Ensure the soil has not been inadvertently sterilized or stored in a way that reduces microbial populations.
Low temperature. Check and calibrate your incubation equipment to ensure it maintains the target temperature for the experiment.
Dry soil conditions. Monitor and adjust the soil moisture to an optimal level for microbial activity.[5]
Soil properties inhibiting degradation. Analyze the physicochemical properties of your soil, such as pH and organic matter content, as these can influence this compound's persistence.[3][4]
Strong adsorption of this compound to soil particles. Measure the adsorption coefficient (Koc) of this compound in your specific soil type to understand its bioavailability for degradation.
Issue 3: Inconsistent results across replicates.
Possible Cause Troubleshooting Step
Inhomogeneous application of this compound. Ensure a standardized and uniform application method for this compound to the soil samples.
Variability in soil composition between replicates. Homogenize the bulk soil sample thoroughly before distributing it into experimental units.
Inconsistent environmental conditions. Ensure all replicates are exposed to the same temperature, moisture, and light conditions. Randomize the placement of replicates within the incubator or greenhouse.
Errors in sample extraction or analysis. Review and validate your analytical method for this compound extraction and quantification.[8][9] Use internal standards to correct for variations in extraction efficiency.

Quantitative Data Summary

Table 1: Half-life of this compound in Soil under Different Conditions

Condition Half-life (DT₅₀) Reference
Typical Aerobic SoilApproximately 3 weeks (21 days)[1]
Laboratory Aerobic Conditions (20°C)19 days[10]
Irradiated with Xenon Lamp (Phase 1: 0-8 hrs)11.4 hours (equivalent to 0.5 natural sunlight days)[2]
Irradiated with Xenon Lamp (Phase 2: 8-48 hrs)70.9 hours (equivalent to 3.16 natural sunlight days)[2]
Dark Conditions76.5 hours[2]

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol is a general guideline for assessing the aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

  • Collect fresh soil from a relevant location, avoiding areas with recent pesticide application.

  • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Determine the physicochemical properties of the soil (pH, organic carbon content, texture, and moisture content).

2. Experimental Setup:

  • Weigh a known amount of the prepared soil into individual incubation flasks.

  • Fortify the soil samples with a known concentration of this compound, typically using a ¹⁴C-labeled compound for easier tracking.

  • Adjust the soil moisture to a specific level (e.g., 40-60% of water holding capacity).

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

  • Include control flasks with sterilized soil to assess abiotic degradation.

3. Sampling and Analysis:

  • At predetermined time intervals, sacrifice replicate flasks for analysis.

  • Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetone, methanol).[2]

  • Analyze the extracts using analytical techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).[9][11]

  • For radiolabeled studies, quantify the radioactivity in the extracts and the soil matrix to determine the extent of mineralization (¹⁴CO₂ evolution).

4. Data Analysis:

  • Plot the concentration of this compound over time.

  • Calculate the degradation rate constant and the half-life (DT₅₀) of this compound in the soil.

Protocol 2: Phytotoxicity Assessment

This protocol provides a basic framework for evaluating the potential phytotoxicity of this compound in soil to non-target plants.

1. Plant and Soil Preparation:

  • Select sensitive plant species for testing.[12]

  • Use a standardized soil mix or the same soil used in the degradation studies.

2. Experimental Design:

  • Prepare a range of this compound concentrations in the soil, including a control with no this compound.

  • Sow seeds or transplant seedlings into pots containing the treated soil.

  • Maintain the plants under controlled greenhouse conditions (light, temperature, humidity).

3. Endpoint Measurement:

  • After a specified growth period, assess various phytotoxicity endpoints, such as:

    • Seed germination rate.[13]

    • Plant height and biomass (shoot and root).[13]

    • Visual symptoms of phytotoxicity (e.g., chlorosis, necrosis, leaf distortion).[12]

4. Data Analysis:

  • Compare the growth parameters of plants in this compound-treated soil to the control group.

  • Determine the No Observable Effect Concentration (NOEC) and the Lowest Observable Effect Concentration (LOEC).

Visualizations

Triforine_Degradation_Pathway This compound This compound C₁₀H₁₄Cl₆N₄O₂ W1084 N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide (W 1084) This compound->W1084 Cleavage of a side chain Piperazine Piperazine W1084->Piperazine Further Degradation Metabolites Non-fungitoxic Metabolites Piperazine->Metabolites Metabolism Experimental_Workflow_Degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Triforine_Application This compound Application Soil_Collection->Triforine_Application Incubation Controlled Incubation (Temp, Moisture) Triforine_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC/GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Half-life) Analysis->Data_Analysis

References

Triforine Resistance Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing triforine resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a systemic, protectant fungicide that belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides, specifically the demethylation inhibitors (DMIs) (FRAC Code 3).[1][2][3] It works by inhibiting the C14-demethylase enzyme (encoded by the ERG11 or CYP51 gene) in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately inhibits fungal growth.[2][5]

Q2: What are the known or expected mechanisms of resistance to this compound?

While specific documented cases of high-level resistance to this compound are not widespread, resistance mechanisms can be inferred from other DMI fungicides. Resistance to this class is often quantitative, resulting from an accumulation of multiple genetic changes. Expected mechanisms include:

  • Target Site Modification: Point mutations in the CYP51 (ERG11) gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for this compound.[6]

  • Overexpression of the Target Enzyme: Increased production of the C14-demethylase enzyme can effectively dilute the inhibitory effect of the fungicide. This can be caused by insertions in the promoter region of the CYP51 gene.

  • Enhanced Efflux Pump Activity: Fungal cells can actively transport this compound out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing it from reaching its target.[5]

Q3: How can I determine if my fungal population is developing resistance to this compound?

Monitoring for shifts in sensitivity is crucial. This is typically done by establishing a baseline EC₅₀ (Effective Concentration to inhibit 50% of growth) for your wild-type or sensitive fungal population. A significant increase in the EC₅₀ value for field or experimentally evolved isolates compared to the baseline suggests the development of resistance.

Q4: What are the best practices for managing the evolution of this compound resistance in the laboratory?

To delay the onset of resistance in experimental evolution studies, consider the following strategies:

  • Use a mixed-mode-of-action approach: If applicable to your research, alternate or combine this compound with fungicides that have different modes of action.

  • Avoid prolonged exposure to sublethal concentrations: This can select for low-level resistance, which can be a stepping stone to higher-level resistance.

  • Maintain untreated control populations: This allows you to monitor for fitness costs associated with resistance and to have a susceptible population for comparison.

  • Characterize the genetic basis of resistance: Once resistance is observed, sequence the CYP51 gene and investigate the expression levels of both CYP51 and relevant efflux pump genes to understand the underlying mechanism.

Troubleshooting Experimental Assays

This section provides guidance on common issues encountered during this compound susceptibility testing.

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC/EC₅₀ results between replicates. 1. Inconsistent inoculum density. 2. Uneven drug distribution in the growth medium. 3. Edge effects in microtiter plates.1. Carefully standardize the spore or mycelial fragment concentration using a hemocytometer or spectrophotometer. 2. Ensure thorough mixing of this compound into the agar or broth medium before dispensing. 3. Avoid using the outermost wells of microtiter plates, or fill them with sterile medium/water to maintain humidity.
No fungal growth in control wells/plates. 1. Inoculum is not viable. 2. Inappropriate growth medium or incubation conditions. 3. Residual solvent toxicity.1. Check the viability of your fungal culture before starting the assay. 2. Confirm that the medium, temperature, and light conditions are optimal for the fungal species being tested. 3. Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is below the toxic threshold for your fungus.
Fungus grows at the highest this compound concentration tested. 1. The fungal isolate may have high-level resistance. 2. The concentration range of this compound is too low. 3. This compound has degraded.1. This could be a true resistant phenotype. Proceed with molecular analysis. 2. Extend the range of this compound concentrations in your assay. 3. This compound can be unstable in aqueous solutions, especially at certain pH levels and in the presence of light. Prepare fresh stock solutions and plates for each experiment.[7]
"Skipping" wells or paradoxical growth at high concentrations. This phenomenon, known as the Eagle or paradoxical effect, can occur with some antifungal agents. The exact cause is not always clear but may relate to stress responses.Document the observation. The MIC should still be read as the lowest concentration that shows significant growth inhibition compared to the drug-free control.[8]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This method is suitable for filamentous fungi.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing fungal culture on agar

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of this compound dilutions. For each concentration, add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is constant across all plates, including the control.

    • Pour the amended agar into petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm plug from the leading edge of an actively growing fungal colony.

    • Place the mycelial plug, fungus-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus until the colony in the control plate has reached approximately 70-80% of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the average diameter and subtract the diameter of the initial plug.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Use statistical software to perform a probit or logistic regression analysis to determine the EC₅₀ value.

Visualizing Key Concepts

This compound's Mode of Action and Resistance Mechanisms

Triforine_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol->Intermediate Sterols C14-Demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation R1 CYP51 Mutation R1->Intermediate Sterols Reduced Binding R2 CYP51 Overexpression R2->Intermediate Sterols Target Dilution R3 Efflux Pump Upregulation This compound This compound R3->this compound Expulsion This compound->Intermediate Sterols Inhibition EC50_Workflow A Prepare this compound Stock Solution B Create Serial Dilutions in Molten Agar A->B C Pour Plates B->C D Inoculate Plates with Fungal Plugs C->D E Incubate D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 (Probit/Logistic Regression) G->H Troubleshooting_Logic Start Assay Failure Q1 Growth in Control Wells? Start->Q1 A1_Yes Check Inoculum Viability & Growth Conditions Q1->A1_Yes No Q2 High Variability between Reps? Q1->Q2 Yes A2_Yes Review Inoculum Prep & Pipetting Technique Q2->A2_Yes Yes Q3 Growth at Max Concentration? Q2->Q3 No A3_Yes Extend Concentration Range & Check Drug Stability Q3->A3_Yes Yes End Potential Resistance (Proceed to Molecular Analysis) Q3->End No

References

Technical Support Center: Minimizing Triforine Binding to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the non-specific binding of Triforine to laboratory surfaces during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to labware a concern?

A1: this compound is a systemic fungicide belonging to the piperazine class of chemicals.[1] It is an organochlorine compound and a formamide.[2] Due to its chemical properties, including a moderate octanol-water partition coefficient (log Pow = 2.2), this compound possesses a degree of hydrophobicity that can lead to its adsorption onto laboratory surfaces, particularly plastics like polystyrene.[1][3][4] This non-specific binding can result in a significant loss of the compound from the solution, leading to inaccurate concentration measurements, reduced compound availability in assays, and unreliable experimental results.

Q2: Which types of labware are most prone to this compound binding?

A2: Standard polystyrene (PS) labware is often associated with higher levels of non-specific binding for hydrophobic molecules.[3][4] Polypropylene (PP) may offer a slight improvement, but can still exhibit binding.[5] The primary forces driving this interaction are often hydrophobic and ionic in nature.[4][5][6][7]

Q3: What is the best type of labware to use for this compound solutions?

A3: For critical applications, using labware with ultra-low binding surfaces is highly recommended. Options include:

  • Non-Binding Surface (NBS) treated polystyrene: This labware has a nonionic, hydrophilic surface coating (similar to polyethylene oxide) that effectively inhibits hydrophobic and ionic interactions, significantly reducing molecular binding.[5]

  • Silanized Glassware: Glass surfaces can be treated with silanizing agents to reduce the number of active sites available for binding.

  • Polypropylene: If specialized low-bind ware is unavailable, polypropylene is often a better choice than standard polystyrene for compounds with moderate hydrophobicity.

Q4: How can I modify my experimental buffer or solvent to reduce binding?

A4: Several additives can be incorporated into your buffer to minimize non-specific binding:

  • Non-ionic Surfactants: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween 20 or Triton X-100 can disrupt hydrophobic interactions between this compound and plastic surfaces.[7][8][9]

  • Bovine Serum Albumin (BSA): Including a small amount of BSA (e.g., 0.1-1%) in your buffer can help by coating the labware surface, thereby preventing this compound from binding.[7][8][10]

  • Adjusting Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help shield electrostatic interactions that may contribute to binding.[4][9][10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Significant loss of this compound concentration after preparation or incubation in plastic tubes/plates. Non-specific binding to the labware surface.1. Switch to certified low-binding microplates/tubes or silanized glassware.2. Pre-condition the labware by incubating it with a blocking solution (e.g., 1% BSA) before adding the this compound solution.3. Add a non-ionic surfactant (e.g., 0.05% Tween 20) to your this compound solution.[7][8]
Inconsistent results or poor reproducibility in cell-based or biochemical assays. Variable this compound binding across different wells or experiments, leading to inconsistent effective concentrations.1. Standardize labware across all experiments, preferably using low-binding options.[5]2. Prepare a master mix of the this compound solution containing a surfactant or blocking agent to ensure uniformity.3. Perform a pre-experiment to quantify binding to your specific labware and adjust initial concentrations accordingly (See Experimental Protocols).
Precipitation or cloudiness observed in the this compound solution. Poor solubility or interaction with buffer components. This compound has low aqueous solubility (30 mg/L).[11]1. Ensure the final solvent concentration (e.g., DMSO, DMF) is compatible with your aqueous buffer and sufficient to maintain this compound solubility. This compound is readily soluble in DMSO and DMF.[11]2. Confirm that the pH of the buffer is stable and appropriate, as this compound can decompose in strongly acidic or alkaline conditions.[11]

Data Presentation

Table 1: Comparison of Binding Properties for Common Labware Surfaces

Surface Type Polymer Binding Mechanism Relative Binding Level Recommended Use with this compound
Standard Tissue Culture Polystyrene (PS) Hydrophobic & Ionic High Not recommended for sensitive assays
Standard Polypropylene (PP) Primarily Hydrophobic Moderate Better than PS; use with caution
Non-Binding Surface (NBS) Coated Polystyrene Inhibits Hydrophobic & Ionic Very Low (<2 ng/cm²)[5] Highly Recommended
Glass (Untreated) Borosilicate Glass Ionic & Polar Low to Moderate Acceptable; silanization recommended

| Glass (Silanized) | Silane-coated Glass | Minimal | Very Low | Recommended for stock solutions |

Binding levels are generalized. Quantitative data shown is based on protein/nucleic acid binding for NBS plates as a proxy for performance.[5]

Mandatory Visualization

Logical Workflow for Minimizing this compound Binding

The following diagram outlines a decision-making process to select the appropriate labware and experimental conditions when working with this compound.

Triforine_Workflow cluster_start cluster_questions cluster_actions cluster_end start Start: Experiment with this compound q1 Is the assay highly sensitive to concentration changes? start->q1 a1 Use Low-Binding Labware (NBS, Silanized Glass) q1->a1 Yes a2 Use Standard Labware (Polypropylene recommended) q1->a2 No q2 Is an organic solvent (e.g., DMSO) used? q3 Are you observing significant compound loss? q2->q3 No a3 Ensure solvent compatibility with labware material q2->a3 Yes a4 Add Buffer Modifier: - 0.05% Tween 20 - 0.1% BSA q3->a4 Yes end_node Proceed with Experiment q3->end_node No a1->q2 a2->q2 a3->q3 a5 Quantify binding to correct for loss a4->a5 a5->end_node

Caption: Decision tree for selecting labware and additives.

Potential Interactions Between this compound and Polystyrene

This diagram illustrates the molecular interactions that can lead to the non-specific binding of this compound to a polystyrene surface.

Caption: this compound binding mechanisms on a polymer surface.

Experimental Protocols

Protocol: Quantification of this compound Binding to Labware

This protocol provides a method to determine the percentage of this compound lost to non-specific binding on a specific labware surface (e.g., a 96-well plate).

Objective: To quantify the amount of this compound that binds to a selected labware surface over a defined incubation period.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be tested (e.g., 96-well polystyrene plate)

  • Control labware (e.g., silanized glass vials or certified low-binding plate)

  • HPLC system with a UV detector and an appropriate column (e.g., C18)

  • Calibrated pipettes and sterile, low-retention tips

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Preparation of Working Solution:

    • Prepare a 10 µM working solution of this compound by diluting the stock solution in PBS. The final DMSO concentration should be kept low (e.g., ≤0.1%) to minimize its effect on binding.

    • This solution will be your "Initial Concentration Standard" (ICS).

  • Experimental Setup:

    • Aliquot 200 µL of the 10 µM this compound working solution into multiple wells of the test plate (n=6).

    • Aliquot 200 µL of the same working solution into control low-binding vials (n=6).

    • Aliquot 200 µL of the vehicle control (PBS with the same percentage of DMSO) into separate wells/vials to serve as a blank.

  • Incubation:

    • Seal the plate/vials to prevent evaporation.

    • Incubate at room temperature for a period relevant to your planned experiment (e.g., 2 hours, 4 hours, or 24 hours).

  • Sample Collection:

    • After incubation, carefully collect 150 µL of the supernatant from each test well and control vial. Avoid disturbing any potential precipitate or surface layer.

    • Transfer the collected supernatant to clean HPLC vials.

  • HPLC Analysis:

    • Analyze the ICS, all test samples, and control samples by HPLC-UV.

    • Develop a method that provides a sharp, well-resolved peak for this compound.

    • Generate a standard curve if absolute quantification is needed, or use the peak area for relative comparison.

  • Data Analysis:

    • Calculate the mean peak area for the ICS, control samples, and test samples.

    • Calculate % this compound Bound: % Bound = [1 - (Mean Peak Area of Test Sample / Mean Peak Area of Control Sample)] * 100

    • The control sample is used as the reference for 0% binding to account for any degradation or handling losses not related to labware binding. If a control surface is not available, the ICS can be used as the reference, but this may be less accurate.

This protocol can be adapted to test different labware types, buffer additives, or incubation times to optimize your experimental conditions.

References

Technical Support Center: The Impact of pH on Triforine Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and activity of the fungicide Triforine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic fungicide used to control a variety of fungal diseases, including powdery mildew, scab, and rust.[1][2] Its primary mechanism of action is the inhibition of the enzyme sterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] By inhibiting this enzyme, this compound disrupts the fungal cell membrane structure and function, ultimately leading to cell death.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is susceptible to hydrolysis, and its stability is pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 5-7).[1] In strongly acidic media, it decomposes to form trichloroacetaldehyde and piperazine salts.[1] In strongly alkaline media, it degrades into chloroform and piperazine.[1]

Q3: What is the half-life of this compound at different pH values?

A3: The half-life of this compound in aqueous solutions varies with pH. At 25°C, the half-life is approximately 3.5 days in the pH range of 5 to 7.[1] More specific data indicates half-lives of 43 hours (1.8 days) at pH 5, 69 hours (2.9 days) at pH 7, and 45 hours (1.9 days) at pH 9.[3]

Q4: How does the pH of the spray solution potentially impact the fungicidal activity of this compound?

A4: The pH of the spray solution can influence the efficacy of this compound in two main ways: by affecting its chemical stability and by potentially altering its interaction with the target fungus. Since this compound degrades more rapidly in highly acidic or alkaline conditions, preparing spray solutions in these pH ranges can lead to a lower concentration of the active ingredient being applied, thus reducing its effectiveness. The optimal pH for the spray solution is generally considered to be in the slightly acidic to neutral range (pH 5.0 - 6.5) to maximize stability.[4]

Q5: Are there standard guidelines for testing the hydrolysis of this compound as a function of pH?

A5: Yes, internationally recognized guidelines for testing the hydrolysis of chemical substances as a function of pH are available from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The relevant guidelines are OECD Test Guideline 111 and EPA OCSPP 835.2120. These documents provide detailed protocols for conducting such stability studies.

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Fungicidal Efficacy
Possible Cause Troubleshooting Step
Improper pH of the spray solution leading to this compound degradation. Measure the pH of your water source before preparing the spray solution. If the pH is outside the optimal range of 5.0-6.5, adjust it using a suitable buffering agent.[4] Prepare the spray solution immediately before use to minimize the time for potential degradation.
Use of incompatible tank mix partners that alter the solution pH. Review the product labels of all tank mix partners for information on pH and potential incompatibilities. Conduct a jar test to check for physical compatibility and any significant pH shifts before mixing a large batch.
Storage of diluted this compound solution for an extended period. Due to its limited stability in aqueous solutions, it is recommended to use the prepared this compound spray solution promptly. Avoid storing diluted solutions for more than a few hours.
Issue 2: Variability in Experimental Results for this compound Stability Studies
Possible Cause Troubleshooting Step
Non-sterile conditions leading to microbial degradation. Ensure all glassware, water, and buffer solutions are properly sterilized before use to eliminate microbial contamination as a variable. The stability study should focus on abiotic hydrolysis.
Temperature fluctuations during the experiment. Maintain a constant and accurately controlled temperature throughout the incubation period as hydrolysis rates are temperature-dependent. Use a calibrated incubator or water bath.
Inaccurate pH measurement or control. Calibrate the pH meter before each use with fresh, certified buffer standards. Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the degradation products are acidic or basic.
Photodegradation of this compound. This compound is known to be sensitive to light.[1] Conduct all stability experiments in the dark or using amber glassware to prevent photodegradation from influencing the results.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions at 25°C

pHHalf-life (t½)Degradation ProductsReference
Strongly Acidic-Trichloroacetaldehyde, Piperazine salts[1]
51.8 days (43 hours)-[3]
5-73.5 days-[1]
72.9 days (69 hours)-[3]
91.9 days (45 hours)-[3]
Strongly Alkaline-Chloroform, Piperazine[1]

Table 2: Hypothetical Impact of pH on this compound Fungicidal Activity (Illustrative)

pHRelative Fungicidal Activity (IC50/MIC)Rationale
< 4ReducedPotential for significant degradation of this compound before and during application.
5 - 7OptimalHigh stability of this compound, ensuring maximum availability of the active ingredient.
> 8ReducedIncreased rate of alkaline hydrolysis leading to lower effective concentration of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis as a Function of pH (Adapted from OECD 111)

1. Principle: This method determines the rate of abiotic hydrolysis of this compound in sterile aqueous buffered solutions at different pH values and a constant temperature.

2. Materials:

  • This compound (analytical standard)

  • Sterile, purified water (e.g., deionized or distilled)

  • Buffer solutions (pH 4, 7, and 9), sterilized by filtration

  • Sterile glass vessels with stoppers (e.g., flasks or vials)

  • Constant temperature incubator or water bath

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

  • pH meter

3. Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile).

    • Prepare sterile buffer solutions at pH 4.0 (e.g., citrate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

    • Spike the buffer solutions with the this compound stock solution to achieve a final concentration that is less than half its water solubility and allows for accurate quantification. The volume of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation:

    • Dispense the test solutions into sterile glass vessels, ensuring minimal headspace.

    • Seal the vessels and place them in a constant temperature incubator or water bath maintained at a specified temperature (e.g., 25°C) in the dark.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 6, 24, 48, 96, and 168 hours), remove replicate vessels for each pH.

    • Immediately analyze the samples for the concentration of this compound.

  • Analysis:

    • Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Identify and quantify major degradation products if possible.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the equation: t½ = ln(2) / k.

Protocol 2: In Vitro Assay for Inhibition of Fungal Sterol 14α-Demethylase (CYP51) by this compound at Different pH Values

1. Principle: This assay measures the inhibitory effect of this compound on the enzymatic activity of CYP51, the target enzyme, at various pH levels. The activity can be monitored by measuring the conversion of a substrate to a product.

2. Materials:

  • Source of CYP51 enzyme (e.g., recombinant enzyme or microsomal fraction from a target fungus)

  • This compound (analytical standard)

  • Substrate for CYP51 (e.g., radiolabeled lanosterol or a fluorescent substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Buffer solutions with a range of pH values (e.g., pH 5.5, 6.5, 7.5, 8.5)

  • Scintillation counter or fluorescence plate reader

  • Quenching solution

3. Procedure:

  • Enzyme Reaction Preparation:

    • For each pH to be tested, prepare a reaction mixture containing the buffer, the CYP51 enzyme, and the NADPH-cytochrome P450 reductase.

  • Inhibitor Addition:

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent control (no this compound).

  • Initiation of Reaction:

    • Pre-incubate the enzyme-inhibitor mixture for a short period.

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period during which the reaction is linear.

  • Termination and Detection:

    • Stop the reaction by adding a quenching solution.

    • Quantify the amount of product formed using an appropriate detection method (e.g., scintillation counting for a radiolabeled product or fluorescence measurement).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration at each pH.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) for each pH by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Triforine_Degradation_Pathway cluster_acidic Strongly Acidic Conditions cluster_neutral Neutral/Slightly Acidic (pH 5-7) cluster_alkaline Strongly Alkaline Conditions Triforine_acid This compound Trichloroacetaldehyde Trichloroacetaldehyde Triforine_acid->Trichloroacetaldehyde Hydrolysis Piperazine_salts Piperazine Salts Triforine_acid->Piperazine_salts Hydrolysis Triforine_neutral This compound Stable Relatively Stable (t½ ≈ 3.5 days) Triforine_neutral->Stable Triforine_alkaline This compound Chloroform Chloroform Triforine_alkaline->Chloroform Hydrolysis Piperazine Piperazine Triforine_alkaline->Piperazine Hydrolysis

Caption: pH-dependent degradation pathways of this compound.

Triforine_MOA cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action of this compound Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Product 14-demethylated sterols CYP51->Product Disruption Disruption of membrane structure and function CYP51->Disruption Ergosterol Ergosterol Product->Ergosterol Further steps Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Cell_Membrane->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CYP51 Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Experimental_Workflow_Stability start Start: Prepare Sterile Buffers (pH 4, 7, 9) prep_solutions Prepare this compound Test Solutions in Buffers start->prep_solutions incubation Incubate at Constant Temperature in the Dark prep_solutions->incubation sampling Sample at Predetermined Time Intervals incubation->sampling analysis Analyze this compound Concentration (HPLC or LC-MS/MS) sampling->analysis data_analysis Data Analysis: Plot ln(Conc) vs. Time analysis->data_analysis calc_rate Calculate Rate Constant (k) and Half-life (t½) data_analysis->calc_rate end End: Report Stability at Each pH calc_rate->end

Caption: Experimental workflow for determining this compound stability.

References

Validation & Comparative

A Comparative Analysis of Triforine and New Generation Fungicides for Effective Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Established and Novel Fungicidal Compounds.

This guide provides a comprehensive comparison of the systemic fungicide Triforine with a range of new generation fungicides, including Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and newer Demethylation Inhibitors (DMIs). This analysis is supported by available experimental data to aid in the selection of effective disease management strategies and to inform the development of novel fungicidal agents.

Overview of Fungicide Classes

This compound, a DMI fungicide from the piperazine chemical group, has been a reliable tool for controlling diseases like powdery mildew, black spot, and rust for several decades[1][2]. It acts systemically, moving through the plant's tissues to provide both protective and curative action. The newer generation fungicides, however, offer different modes of action, broader spectrums of activity, and in some cases, improved efficacy against resistant pathogen strains.

The primary classes of new generation fungicides discussed in this guide are:

  • Quinone outside Inhibitors (QoIs) or Strobilurins (FRAC Group 11): These fungicides act by inhibiting mitochondrial respiration in fungi, specifically by blocking the electron transfer at the Quinone "outside" binding site of the cytochrome bc1 complex[3]. This disruption of energy production is lethal to the fungus. Examples include Trifloxystrobin and Pyraclostrobin[4][5].

  • Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): This class of fungicides also targets fungal respiration but at a different point in the mitochondrial electron transport chain. SDHIs block the succinate dehydrogenase enzyme (Complex II), which is crucial for cellular respiration and energy production[6]. Examples include Boscalid and Fluxapyroxad.

  • Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs) (FRAC Group 3): This group, which includes this compound, inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane[7]. Newer generation DMIs, such as Mefentrifluconazole, have been developed to provide enhanced efficacy and a broader spectrum of control[8][9].

Comparative Efficacy Data

The following tables summarize available data on the efficacy of this compound and selected new generation fungicides against various fungal pathogens, with a focus on powdery mildew. It is important to note that direct head-to-head comparisons in the same trial are not always available, and efficacy can vary based on environmental conditions, pathogen pressure, and application timing[10].

Table 1: In Vitro Efficacy of Selected Fungicides Against Various Fungal Pathogens

Fungicide ClassActive IngredientPathogenEfficacy Measurement (e.g., EC50 in µg/mL)Reference
DMI (Piperazine) This compound-Data not readily available in recent comparative studies-
QoI (Strobilurin) TrifloxystrobinSclerotinia sclerotiorumEC50: 0.028[11]
QoI (Strobilurin) PyraclostrobinBotryosphaeria dothideaEC50: 0.014 - 0.229[12]
SDHI BoscalidAlternaria alternataEC50: < 5[13]
SDHI FluxapyroxadBotrytis cinereaMean EC50: 0.18[14]
DMI (Triazole) MefentrifluconazoleZymoseptoria triticiGenerally superior to older DMIs[8]
DMI (Triazole) PropiconazoleAlternaria alternataEC50: < 0.2[13]

Table 2: Field Trial Efficacy of Selected Fungicides Against Powdery Mildew

Fungicide ClassActive Ingredient(s)CropDisease Control (%)Reference
DMI (Piperazine) This compoundRosesEffective control of powdery mildew[15]
QoI + DMI Trifloxystrobin + TebuconazoleField Pea>85% reduction in disease incidence[16]
QoI TrifloxystrobinSugar BeetMost efficient strobilurin tested
SDHI + QoI Fluxapyroxad + PyraclostrobinMango68.63% reduction in PDI on leaves[9]
DMI (Triazole) MefentrifluconazoleWheatSuperior to older azoles for Septoria tritici blotch[8]

PDI: Percent Disease Index

Signaling Pathways and Modes of Action

The efficacy of these fungicides stems from their ability to interfere with critical cellular processes in fungi. The following diagrams illustrate the targeted signaling pathways.

G cluster_DMI DMI Fungicides (this compound, Mefentrifluconazole) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity DMI_Fungicide DMI Fungicide C14-demethylase (CYP51) C14-demethylase (CYP51) DMI_Fungicide->C14-demethylase (CYP51) Inhibition Fungal Growth Fungal Growth Fungal Cell Membrane Integrity->Fungal Growth

Mode of Action for DMI Fungicides.

G cluster_QoI QoI Fungicides (Trifloxystrobin, Pyraclostrobin) Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c Electron Transfer Ubiquinol Ubiquinol Ubiquinol->Complex_III Electron Donor ATP_Production ATP_Production Cytochrome_c->ATP_Production Leads to QoI_Fungicide QoI Fungicide QoI_Fungicide->Complex_III Inhibition at Qo site Fungal Respiration Fungal Respiration ATP_Production->Fungal Respiration

Mode of Action for QoI Fungicides.

G cluster_SDHI SDHI Fungicides (Boscalid, Fluxapyroxad) Complex_II Succinate Dehydrogenase (Complex II) Electron_Transport_Chain Electron_Transport_Chain Complex_II->Electron_Transport_Chain Electron Transfer Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate Oxidation SDHI_Fungicide SDHI Fungicide SDHI_Fungicide->Complex_II Inhibition ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Fungal Respiration Fungal Respiration ATP_Production->Fungal Respiration

Mode of Action for SDHI Fungicides.

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental protocols. Both in vitro and in vivo (field) trials are essential to determine the effectiveness of a compound.

In Vitro Fungicide Efficacy Assay

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.

Methodology (based on the poisoned food technique):

  • Preparation of Fungicide Stock Solutions: Dissolve a known weight of the technical grade fungicide in a suitable solvent (e.g., acetone or ethanol) to prepare a high-concentration stock solution.

  • Preparation of Fungicide-Amended Media: Serially dilute the stock solution to obtain a range of desired test concentrations. Add the appropriate volume of each fungicide dilution to molten, sterile Potato Dextrose Agar (PDA) to achieve the final test concentrations. Pour the amended PDA into sterile Petri plates. A control plate containing only the solvent and PDA is also prepared.

  • Inoculation: Place a mycelial plug (typically 4-5 mm in diameter) from the margin of an actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Percent Inhibition = [(C - T) / C] x 100

      • Where C = Average diameter of the fungal colony in the control plate.

      • Where T = Average diameter of the fungal colony in the treatment plate.

  • EC50 Determination: Determine the Effective Concentration 50 (EC50), the concentration of the fungicide that inhibits 50% of the mycelial growth, by subjecting the data to probit analysis.

Field Trial Protocol for Fungicide Efficacy

Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease under real-world field conditions.

Methodology (based on a Randomized Complete Block Design - RCBD):

  • Trial Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.

  • Experimental Design: Lay out the trial in a Randomized Complete Block Design (RCBD) with a minimum of three to four replications. Each block will contain all the treatments, including an untreated control.

  • Plot Size and Management: Establish individual plots of a suitable size, ensuring buffer zones between plots to minimize spray drift. Follow standard agronomic practices for the crop throughout the trial.

  • Treatments: The treatments will consist of different fungicides at their recommended application rates, this compound, new generation fungicides, and an untreated control.

  • Application: Apply the fungicides using a calibrated sprayer to ensure uniform coverage. The timing of application should be based on the disease epidemiology and crop growth stage (e.g., preventative or curative).

  • Disease Assessment: Monitor the plots regularly for disease development. Assess disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) at specific intervals after application. Use a standardized disease rating scale (e.g., 0-9 scale).

  • Calculation of Disease Control: Calculate the Percent Disease Index (PDI) and the percentage of disease control for each treatment using the following formulas:

    • PDI = [Sum of (numerical rating x number of leaves in that rating)] / (Total number of leaves observed x maximum rating) x 100

    • Percent Disease Control = [(PDI in control - PDI in treatment) / PDI in control] x 100

  • Yield Data: At the end of the growing season, harvest the crop from each plot and record the yield.

  • Statistical Analysis: Analyze the data on disease incidence, severity, and yield using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

G cluster_protocol Generalized Fungicide Efficacy Trial Workflow Start Start Trial_Planning Trial Planning & Protocol Development Start->Trial_Planning Site_Selection Site Selection & Preparation Trial_Planning->Site_Selection Treatment_Application Treatment Application (Fungicides & Control) Site_Selection->Treatment_Application Data_Collection Data Collection (Disease Incidence/Severity, Yield) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Reporting & Documentation Interpretation->Reporting End End Reporting->End

Generalized Fungicide Efficacy Trial Workflow.

Conclusion

This compound remains a valuable tool for disease management, particularly for specific diseases like powdery mildew in ornamentals[15]. However, the new generation fungicides, including QoIs, SDHIs, and newer DMIs, offer a broader spectrum of activity and alternative modes of action that are crucial for managing fungicide resistance. The selection of an appropriate fungicide should be based on the target pathogen, crop, local resistance patterns, and integrated pest management (IPM) principles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel fungicidal compounds, which is essential for the development of sustainable and effective disease control strategies.

References

Validating Triforine's Antifungal Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of triforine's mechanism of action against various fungal species, supported by experimental data and detailed protocols. This compound, a systemic fungicide, operates by disrupting the cellular processes of fungi, primarily through the inhibition of sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.

This compound is classified as a Demethylation Inhibitor (DMI), specifically targeting the sterol 14α-demethylase enzyme (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By inhibiting this step, this compound disrupts membrane structure and function, ultimately leading to the cessation of fungal growth. This mode of action is shared by other DMI fungicides, such as propiconazole and tebuconazole, which serve as key comparators in evaluating this compound's efficacy.

Comparative Efficacy of this compound and Alternative Fungicides

Below are tables summarizing the efficacy of various fungicides, including DMIs, against several phytopathogenic fungi. This data, gathered from multiple studies, allows for an indirect comparison of the potential efficacy of this compound.

Table 1: Comparative Efficacy (EC50 in µg/mL) of DMI Fungicides Against Various Fungal Pathogens

FungicideFungal SpeciesEC50 (µg/mL)Reference
PropiconazoleAlternaria alternata1.90 (overall mean)[1]
Penicillium digitatum (sensitive isolates)0.104[2]
Alternaria arborescens0.669 ± 0.452[3]
TebuconazoleFusarium graminearum0.33 ± 0.03 (average)[4][5]
Rhizoctonia solani (sensitive baseline)0.109 (average)[6]

Table 2: Comparative Efficacy (MIC in µg/mL) of Various Antifungal Agents

Fungicide/AntifungalFungal SpeciesMIC (µg/mL)Reference
Tebuconazole + TrifloxystrobinRhizoctonia solani10[7]
TebuconazoleCandida ATCC0.0012[8]
Bacillus0.0024[8]
TerbinafineVarious dermatophytes0.003 - >16[9]
ItraconazoleVarious dermatophytes0.01 - 2[9]

Experimental Protocols for Validating Mechanism of Action

To validate this compound's mechanism of action and compare it with other antifungals, a series of in vitro experiments can be conducted. These protocols are designed to assess the impact of the fungicides on fungal growth, cell membrane integrity, and sterol biosynthesis.

Determination of EC50 and MIC Values

This protocol outlines the determination of the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) of fungicides against filamentous fungi using a mycelial growth inhibition assay.

Materials:

  • Fungal isolates

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solutions (e.g., in dimethyl sulfoxide, DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and amend with various concentrations of the fungicide to be tested. A solvent control (e.g., PDA with DMSO) should also be prepared.

  • Pour the amended PDA into sterile petri dishes.

  • From a 7-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period determined by the growth rate of the fungus.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals.

  • Calculate the percentage of mycelial growth inhibition (MGI) for each fungicide concentration compared to the solvent control.

  • The EC50 value is determined by probit analysis of the MGI data.

  • The MIC is the lowest concentration of the fungicide at which no visible mycelial growth is observed.

Assessment of Fungal Cell Membrane Permeability

This protocol uses propidium iodide (PI) staining to assess damage to the fungal cell membrane, as PI can only enter cells with compromised membranes.

Materials:

  • Fungal spores or mycelia

  • Phosphate-buffered saline (PBS)

  • Fungicide solution at various concentrations (e.g., MIC, 2x MIC)

  • Propidium iodide (PI) staining solution

  • Fluorescence microscope

Procedure:

  • Treat fungal spores or mycelia with different concentrations of the fungicide for a specific duration.

  • Wash the treated fungal material with PBS to remove the fungicide.

  • Resuspend the fungal material in a PI staining solution and incubate in the dark.

  • After incubation, wash the fungal material again with PBS to remove excess PI.

  • Observe the stained fungal material under a fluorescence microscope.

  • The percentage of PI-positive (red fluorescent) cells indicates the extent of cell membrane damage.

Analysis of Sterol Biosynthesis Inhibition

This protocol details the extraction and analysis of sterols from fungicide-treated fungal cells using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the inhibition of the ergosterol biosynthesis pathway.[10][11][12][13][14]

Materials:

  • Fungal culture

  • Fungicide solution

  • Saponification solution (e.g., methanolic KOH)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Derivatizing agent (e.g., BSTFA for silylation)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment: Grow the fungus in a suitable liquid medium to a desired growth phase and then expose it to the test fungicide at a specific concentration (e.g., EC50) for a defined period.

  • Harvesting and Saponification: Harvest the fungal mycelia by filtration, wash with distilled water, and then saponify the cells by refluxing in a methanolic potassium hydroxide solution. This process breaks down cell lipids and releases the sterols.

  • Sterol Extraction: After saponification, extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-heptane or hexane.

  • Derivatization: Evaporate the solvent and derivatize the extracted sterols to make them volatile for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterol compounds will be separated based on their retention times in the gas chromatograph and identified by their mass spectra.

  • Data Analysis: Compare the sterol profile of the fungicide-treated sample with that of an untreated control. Inhibition of the 14α-demethylase by this compound will lead to a decrease in ergosterol and an accumulation of its precursor, lanosterol, and other 14α-methyl sterols.

Visualizing the Mechanism of Action and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, the point of inhibition by DMI fungicides, and the experimental workflows.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase (CYP51) lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound (DMI) lanosterol_to_ergosterol_edge lanosterol_to_ergosterol_edge This compound->lanosterol_to_ergosterol_edge

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow_EC50 cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Collection & Analysis fungicide_prep Prepare Fungicide Stock Solutions media_prep Prepare Fungicide-Amended and Control Media fungicide_prep->media_prep inoculation Inoculate Plates with Fungal Plugs media_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Radial Growth incubation->measurement calculation Calculate Percent Inhibition measurement->calculation analysis Determine EC50/MIC via Probit Analysis calculation->analysis

Caption: Workflow for determining EC50 and MIC values.

Sterol_Analysis_Workflow start Fungal Culture + Fungicide Treatment harvest Harvest & Wash Mycelia start->harvest saponify Saponification (Release Sterols) harvest->saponify extract Solvent Extraction of Sterols saponify->extract derivatize Derivatization (e.g., Silylation) extract->derivatize analyze GC-MS Analysis derivatize->analyze interpret Interpret Sterol Profile (Compare to Control) analyze->interpret

Caption: Workflow for sterol analysis using GC-MS.

References

Navigating Fungicide Resistance: A Comparative Analysis of Triforine and Other DMI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of Demethylation Inhibitor (DMI) fungicides is crucial for the development of effective and sustainable disease management strategies in agriculture. This guide offers a comprehensive comparison of Triforine and other prominent DMI fungicides, supported by experimental data on their efficacy and cross-resistance patterns. The information presented here is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Demethylation Inhibitor (DMI) fungicides, also known as sterol biosynthesis inhibitors (SBIs), are a cornerstone in the control of a wide range of fungal pathogens. They function by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. However, the extensive use of DMIs has led to the emergence of resistant fungal populations, often exhibiting cross-resistance to other fungicides within the same class. Understanding the nuances of this cross-resistance is paramount for effective resistance management.

Cross-Resistance Profiles: A Quantitative Comparison

The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth. Lower EC50 values indicate higher fungicide efficacy. Cross-resistance occurs when resistance to one fungicide confers resistance to another, often due to a shared mode of action and resistance mechanism.

While comprehensive studies directly comparing this compound with a wide array of other DMI fungicides are limited, the available data provides valuable insights into cross-resistance patterns. The following table summarizes hypothetical EC50 values for this compound and other selected DMI fungicides against a sensitive (wild-type) and a resistant strain of a model fungal pathogen, such as Venturia inaequalis (apple scab) or Monilinia fructicola (brown rot).

FungicideChemical GroupWild-Type Strain EC50 (µg/mL)DMI-Resistant Strain EC50 (µg/mL)Resistance Factor (RF)
This compound Piperazine0.152.516.7
MyclobutanilTriazole0.083.240.0
TebuconazoleTriazole0.104.545.0
PropiconazoleTriazole0.052.856.0
FenarimolPyrimidine0.205.025.0
PenconazoleTriazole0.073.550.0
TriadimenolTriazole0.124.033.3

Note: The data presented in this table is illustrative and intended to demonstrate the concept of cross-resistance. Actual EC50 values can vary significantly depending on the fungal species, isolate, and experimental conditions. The Resistance Factor (RF) is calculated by dividing the EC50 of the resistant strain by the EC50 of the sensitive strain. A higher RF indicates a greater level of resistance.

The hypothetical data suggests that a fungal strain resistant to one DMI fungicide is likely to exhibit reduced sensitivity to other DMIs, including this compound. The degree of cross-resistance can vary between different fungicides. For instance, the resistance factors for the triazole fungicides in this example are generally higher than that for this compound, indicating a potentially lower level of cross-resistance to this compound in this specific hypothetical resistant strain. However, it is crucial to note that incomplete cross-resistance among DMI fungicides has been observed in various fungal pathogens.

Experimental Protocols for Assessing Fungicide Sensitivity

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized and meticulous experimental protocols. The most common method is the in vitro mycelial growth inhibition assay.

Mycelial Growth Inhibition Assay

Objective: To determine the EC50 value of a fungicide by measuring its effect on the radial growth of a fungal colony on an amended agar medium.

Materials:

  • Pure cultures of fungal isolates (sensitive and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicides

  • Sterile petri dishes, scalpels, and other laboratory equipment

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.

  • Media Amendment: Add appropriate volumes of the fungicide stock solution to molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium without fungicide is also prepared.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control petri dish.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a specified period (e.g., 7-14 days), or until the fungal growth in the control plate reaches a certain diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis fungicide_stock Prepare Fungicide Stock Solution media_amendment Amend Growth Medium with Fungicide Series fungicide_stock->media_amendment inoculation Inoculate Plates with Fungal Mycelial Plugs media_amendment->inoculation incubation Incubate Plates inoculation->incubation data_collection Measure Colony Diameters incubation->data_collection data_analysis Calculate Percent Inhibition and Determine EC50 data_collection->data_analysis

Experimental workflow for determining fungicide EC50 values.

Molecular Mechanisms of DMI Resistance and Cross-Resistance

The primary mechanism of resistance to DMI fungicides involves alterations in the target enzyme, C14-demethylase, which is encoded by the CYP51 (also known as ERG11) gene. Several mechanisms contribute to this resistance:

  • Point Mutations in the CYP51 Gene: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These changes can reduce the binding affinity of DMI fungicides to the enzyme, thereby decreasing their inhibitory effect. Different mutations can confer varying levels of resistance and different cross-resistance patterns to various DMI fungicides.

  • Overexpression of the CYP51 Gene: An increase in the expression of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased Efflux Pump Activity: Fungal cells possess membrane proteins, such as ATP-binding cassette (ABC) transporters, that can actively pump fungicides out of the cell. Overexpression of the genes encoding these transporters can lead to reduced intracellular fungicide accumulation and, consequently, to resistance. This mechanism can often confer resistance to a broad range of structurally unrelated compounds, leading to multidrug resistance.

DMI_Resistance_Mechanisms cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms DMI DMI Fungicide CYP51_enzyme C14-demethylase (CYP51) DMI->CYP51_enzyme Inhibits efflux_pump Increased Efflux Pump (e.g., ABC Transporter) Activity DMI->efflux_pump ergosterol Ergosterol CYP51_enzyme->ergosterol Synthesizes cell_membrane Cell Membrane ergosterol->cell_membrane Incorporated into point_mutation Point Mutation in CYP51 Gene point_mutation->CYP51_enzyme Alters enzyme structure, reduces fungicide binding overexpression Overexpression of CYP51 Gene overexpression->CYP51_enzyme Increases amount of target enzyme efflux_pump->DMI Pumps fungicide out

Signaling pathways of DMI fungicide action and resistance.

Conclusion and Future Directions

The development of resistance to DMI fungicides, including this compound, is a significant challenge in modern agriculture. Cross-resistance among fungicides with the same mode of action is a common phenomenon that complicates disease management. This guide highlights the importance of understanding the specific cross-resistance profiles of different DMI fungicides through robust experimental data.

Future research should focus on generating comprehensive, comparative data on the cross-resistance patterns of a wider range of DMI fungicides, including older and newer chemistries, against a broader spectrum of economically important fungal pathogens. Elucidating the specific molecular mechanisms responsible for different cross-resistance profiles will be crucial for the development of targeted and effective resistance management strategies. This includes identifying specific mutations in the CYP51 gene and understanding the role of various efflux transporters in conferring resistance to different DMI fungicides. Such knowledge will empower researchers and drug development professionals to design novel fungicides with a lower propensity for resistance development and to devise more sustainable and effective disease control programs.

Triforine's Impact on Ergosterol Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of triforine's effect on the ergosterol biosynthesis pathway with other key antifungal agents. Experimental data is presented to offer a clear validation of its mechanism and comparative efficacy.

This compound, a piperazine derivative fungicide, exerts its antifungal properties by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, this compound targets the sterol 14α-demethylase enzyme (CYP51), a critical catalyst in the conversion of lanosterol to ergosterol.[1] This inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. This mode of action places this compound in the same class of fungicides as the widely used azoles.

Comparative Efficacy of Ergosterol Biosynthesis Inhibitors

The effectiveness of this compound and its alternatives varies depending on the fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound and other prominent ergosterol biosynthesis inhibitors against various phytopathogenic and clinically relevant fungi. Lower values indicate higher antifungal activity.

FungicideTarget EnzymeFungal SpeciesMIC (µg/mL)IC50 (µg/mL)
This compound Sterol 14α-demethylase (CYP51) Botrytis cinerea-1.00 - 136
Venturia inaequalis--
Monilinia fructicola--
Itraconazole (Azole) Sterol 14α-demethylase (CYP51)Aspergillus fumigatus0.56 (GM)-
Candida albicans--
Fluconazole (Azole) Sterol 14α-demethylase (CYP51)Candida albicans0.5 (MIC50)-
Terbinafine (Allylamine) Squalene epoxidaseAspergillus fumigatus1.6 (MIC90)-
Candida albicans1.0 (MIC50)-
Fenpropimorph (Morpholine) Sterol Δ14-reductase & Sterol Δ8-Δ7-isomeraseBotrytis cinerea--

Data is aggregated from multiple sources and experimental conditions may vary. GM: Geometric Mean; MIC50/90: Concentration inhibiting 50%/90% of isolates.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antifungal agent.[2][3][4]

  • Materials: 96-well microtiter plates, sterile fungal growth medium (e.g., RPMI-1640), fungal inoculum, antifungal agent stock solution, sterile diluent (e.g., DMSO), incubator.

  • Procedure:

    • Prepare a serial two-fold dilution of the antifungal agent in the microtiter plate wells using the growth medium.

    • Prepare a standardized fungal inoculum suspension from a fresh culture.

    • Add the fungal inoculum to each well of the microtiter plate, including a positive control (no antifungal) and a negative control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth.

2. Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for extracting and analyzing fungal sterols to observe the effects of biosynthesis inhibitors.[5][6][7][8][9]

  • Materials: Fungal culture, antifungal agent, saponification solution (e.g., methanolic KOH), organic solvent (e.g., hexane or n-heptane), derivatization agent (e.g., BSTFA with TMCS), GC-MS system.

  • Procedure:

    • Culturing and Treatment: Grow the fungal culture in the presence and absence (control) of the antifungal inhibitor.

    • Harvesting and Saponification: Harvest the fungal mycelia, wash, and then heat with the saponification solution to break down cell membranes and lipids.

    • Sterol Extraction: Extract the non-saponifiable lipids (containing sterols) from the saponified mixture using an organic solvent.

    • Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent to create volatile sterol derivatives suitable for GC analysis.

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols, and the mass spectrometer provides fragmentation patterns for their identification and quantification. Inhibition of a specific enzyme will lead to the accumulation of its substrate and a depletion of the downstream products.

Visualizing the Pathways and Processes

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Δ14-reductase Fecosterol Fecosterol Zymosterol->Fecosterol Δ8-Δ7-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Terbinafine (Allylamines) Terbinafine (Allylamines) Terbinafine (Allylamines)->Squalene Inhibits Squalene epoxidase This compound & Azoles This compound & Azoles This compound & Azoles->Lanosterol Inhibits CYP51 Fenpropimorph (Morpholines) Fenpropimorph (Morpholines) Fenpropimorph (Morpholines)->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Δ14-reductase Fenpropimorph (Morpholines)->Zymosterol Inhibits Δ8-Δ7-isomerase

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_culture Fungal Culture & Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis Start Culture Start Culture Inoculate Media Inoculate Media Start Culture->Inoculate Media Add Antifungal (Test) Add Antifungal (Test) Inoculate Media->Add Antifungal (Test) Add Vehicle (Control) Add Vehicle (Control) Inoculate Media->Add Vehicle (Control) Incubate Incubate Add Antifungal (Test)->Incubate Add Vehicle (Control)->Incubate Harvest Mycelia Harvest Mycelia Incubate->Harvest Mycelia Saponification Saponification Harvest Mycelia->Saponification Solvent Extraction Solvent Extraction Saponification->Solvent Extraction Derivatization Derivatization Solvent Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Compare Sterol Profiles Compare Sterol Profiles Data Interpretation->Compare Sterol Profiles

Caption: Workflow for validating ergosterol biosynthesis inhibition.

References

Triforine vs. The Alternatives: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and agricultural science, the environmental footprint of fungicides is a critical consideration. This guide provides a detailed comparison of the environmental impact of Triforine and a range of alternative fungicides, from synthetic compounds to biological agents. The data presented is curated from a variety of experimental studies to facilitate an informed and objective assessment.

Executive Summary

This compound, a systemic fungicide, has been widely used to control diseases like powdery mildew, scab, and rust. However, concerns about its environmental persistence and effects on non-target organisms have led to the exploration of alternatives. This guide evaluates this compound against several synthetic fungicides—Myclobutanil, Tebuconazole, Boscalid, and Pyraclostrobin—and more eco-friendly options, including Sulfur, Potassium Bicarbonate, Neem Oil, and the biofungicide Bacillus subtilis. The comparison focuses on key environmental parameters: persistence in soil, and toxicity to aquatic organisms, bees, and earthworms.

Data Presentation: Environmental Impact Comparison

The following tables summarize the quantitative data on the environmental impact of this compound and its alternatives. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.

Table 1: Persistence in the Environment

FungicideSoil Half-Life (DT₅₀) (days)Persistence Classification
This compound ~21[1]Non-persistent[1]
Myclobutanil 15 - 139[2]Moderately persistent
Tebuconazole 49 - 610[3][4]Persistent
Boscalid 108 - >1000Very persistent
Pyraclostrobin 12 - 101Moderately persistent
Sulfur Not applicable (elemental)Persistent (as an element)[5]
Potassium Bicarbonate Rapidly Dissociates[6]Non-persistent
Neem Oil (Azadirachtin) 3 - 44[7]Non-persistent[7]
Bacillus subtilis Not applicable (biological)N/A

Table 2: Ecotoxicity to Non-Target Organisms

FungicideFish (96h LC₅₀, mg/L)Aquatic Invertebrates (48h EC₅₀, mg/L)Bees (Acute Oral LD₅₀, µ g/bee )Earthworms (14d LC₅₀, mg/kg soil)
This compound >1000 (Rainbow Trout, Bluegill)[1]>25 (Daphnia magna)[1]Low hazard[1]Low hazard at recommended rates[1]
Myclobutanil 2.4 (Rainbow Trout)11 (Daphnia magna)>25>149
Tebuconazole 4.3 - 6.4 (Rainbow Trout)4.9 - 27.6 (Daphnia magna)>831381
Boscalid 2.7 (Rainbow Trout)5.3 (Daphnia magna)>166>1000
Pyraclostrobin 0.006 (Rainbow Trout)0.016 (Daphnia magna)>100240
Sulfur 0.016 - 0.25 (highly toxic)[5]0.44 - 3.66 (highly toxic)[5]Low toxicity[8]>2000
Potassium Bicarbonate >100 (practically non-toxic)430 (practically non-toxic)[9]Practically non-toxicNot expected to be toxic
Neem Oil (Azadirachtin) 0.53 (moderately toxic)0.35 (moderately toxic)Practically non-toxic[7]>1000
Bacillus subtilis Not expected to be toxicNot expected to be toxicNot expected to be toxicNot expected to be toxic

Signaling Pathways and Mechanisms of Action

The efficacy of these fungicides stems from their ability to interfere with specific biological pathways in fungi. Understanding these mechanisms is crucial for assessing their specificity and potential for off-target effects.

This compound, Myclobutanil, and Tebuconazole: Sterol Biosynthesis Inhibitors

This compound, Myclobutanil, and Tebuconazole belong to a class of fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They specifically target the enzyme C14-demethylase, which is involved in the sterol biosynthesis pathway.

Sterol Biosynthesis Inhibition Pathway
Boscalid and Pyraclostrobin: Respiration Inhibitors

Boscalid and Pyraclostrobin target the mitochondrial respiration chain in fungi, disrupting the production of ATP, the cell's energy currency. Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI), acting on Complex II, while Pyraclostrobin is a Quinone outside Inhibitor (QoI), acting on Complex III.

Respiration_Inhibition cluster_mitochondrion Fungal Mitochondrion Complex_I Complex_I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_IV Complex_IV Complex_III->Complex_IV Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces Boscalid Boscalid Boscalid->Complex_II Inhibits Pyraclostrobin Pyraclostrobin Pyraclostrobin->Complex_III Inhibits Eco_Friendly_Mechanisms cluster_alternatives Alternative Fungicides cluster_mechanisms Mechanisms of Action Sulfur Sulfur Disruption_of_Respiration Disruption of Cell Respiration Sulfur->Disruption_of_Respiration Potassium_Bicarbonate Potassium_Bicarbonate Cell_Wall_Disruption Cell Wall/Membrane Disruption (pH & Osmotic Stress) Potassium_Bicarbonate->Cell_Wall_Disruption Neem_Oil Neem_Oil Hormonal_Disruption Hormonal Disruption & Growth Regulation Neem_Oil->Hormonal_Disruption Bacillus_subtilis Bacillus_subtilis Competition_Antibiosis_ISR Competition for Space & Nutrients, Antibiosis, Induced Systemic Resistance (ISR) Bacillus_subtilis->Competition_Antibiosis_ISR Experimental_Workflow cluster_planning Study Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Test_Substance_Characterization Test Substance Characterization Protocol_Design Protocol Design (e.g., OECD Guidelines) Test_Substance_Characterization->Protocol_Design Dose_Preparation Dose Preparation Protocol_Design->Dose_Preparation Exposure Exposure of Test Systems Dose_Preparation->Exposure Data_Collection Data Collection Exposure->Data_Collection Statistical_Analysis Statistical Analysis (e.g., LC50, DT50) Data_Collection->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment Reporting Final Report Risk_Assessment->Reporting

References

Shifting Susceptibility: Assessing Triforine Resistance in Field Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enduring efficacy of fungicides is a cornerstone of modern agriculture and disease management. However, the emergence of resistance in fungal populations poses a significant threat to their continued utility. This guide provides a comparative assessment of Triforine, a sterol biosynthesis inhibitor (SBI) fungicide, against other alternatives, with a focus on the development of resistance in field isolates. By presenting available experimental data, detailing testing methodologies, and illustrating the underlying molecular mechanisms, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of fungicide resistance.

Performance Comparison of DMI Fungicides

This compound belongs to the DeMethylation Inhibitor (DMI) class of fungicides (FRAC Group 3), which act by inhibiting the C14-demethylase enzyme essential for ergosterol biosynthesis in fungi.[1][2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death. Resistance to DMIs is a growing concern and has been documented in various fungal pathogens.

The following table summarizes the 50% effective concentration (EC50) values for this compound and other commonly used DMI fungicides against various fungal pathogens. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions and isolate populations. However, they provide a valuable snapshot of the relative efficacy and resistance levels observed in field isolates.

FungicidePathogenEC50 Range (µg/mL) - Sensitive IsolatesEC50 Range (µg/mL) - Resistant IsolatesReference(s)
This compound Podosphaera leucotrichaData not available in a comparative contextData not available in a comparative context[3]
TebuconazoleBlumeriella jaapii< 0.2> 5.0[4]
MyclobutanilBlumeriella jaapii< 0.2> 5.0[4]
FenbuconazoleBlumeriella jaapii< 0.2> 5.0[4]
TebuconazolePodosphaera leucotrichaData not available in a comparative contextData not available in a comparative context[5]

Note: The lack of directly comparable EC50 data for this compound alongside other DMIs in recent studies highlights a critical knowledge gap in the field of fungicide resistance.

Experimental Protocols for Assessing DMI Fungicide Resistance

The assessment of fungicide resistance in field isolates is crucial for effective disease management and the development of new antifungal agents. The following is a generalized protocol for determining the EC50 values of DMI fungicides, which can be adapted for this compound.

Mycelial Growth Inhibition Assay

This method assesses the effect of a fungicide on the vegetative growth of a fungus.

1. Isolate Collection and Culture:

  • Collect infected plant tissue from the field.

  • Isolate the fungal pathogen onto a suitable culture medium, such as Potato Dextrose Agar (PDA).

  • Obtain pure cultures of the fungal isolates through single-spore isolation or hyphal tipping.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of the technical grade fungicide (e.g., this compound) in a suitable solvent (e.g., ethanol or acetone) at a high concentration (e.g., 10,000 µg/mL).

3. Preparation of Fungicide-Amended Media:

  • Autoclave the desired culture medium (e.g., PDA) and allow it to cool to approximately 50-55°C.

  • Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Include a control plate with the solvent alone to account for any effects of the solvent on fungal growth.

  • Pour the amended and control media into petri dishes.

4. Inoculation:

  • From the edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Incubation times will vary depending on the fungal species but typically range from 5 to 14 days.

6. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[6][7]

Visualizing the Mechanisms of Action and Resistance

To better understand the interaction between DMI fungicides and fungi, as well as the workflow for assessing resistance, the following diagrams are provided.

Triforine_Mode_of_Action cluster_Fungus Fungal Cell cluster_Fungicide Fungicide Action Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol_Biosynthesis_Pathway->Lanosterol C14_Demethylase 14-alpha-demethylase (Target Enzyme) Lanosterol->C14_Demethylase Catalyzes Ergosterol Ergosterol C14_Demethylase->Ergosterol Produces Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Cell_Membrane Incorporates into This compound This compound (DMI) This compound->C14_Demethylase Inhibits

Caption: Mode of action of this compound in inhibiting ergosterol biosynthesis.

DMI_Resistance_Mechanisms cluster_Mechanisms Mechanisms of Resistance DMI_Fungicide DMI Fungicide (e.g., this compound) Target_Site_Mutation Target Site Mutation (Alteration in CYP51 gene) DMI_Fungicide->Target_Site_Mutation Reduced binding affinity Overexpression Overexpression of Target Enzyme (Increased production of C14-demethylase) DMI_Fungicide->Overexpression Insufficient inhibition Efflux_Pumps Increased Efflux Pump Activity (Active removal of fungicide from the cell) DMI_Fungicide->Efflux_Pumps Reduced intracellular concentration

Caption: Key molecular mechanisms of DMI fungicide resistance in fungi.

Fungicide_Resistance_Workflow Start Start: Field Isolate Collection Isolation Fungal Isolation and Pure Culture Start->Isolation Fungicide_Prep Preparation of Fungicide-Amended Media Isolation->Fungicide_Prep Inoculation Inoculation of Fungal Isolates Fungicide_Prep->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Data_Collection Measurement of Mycelial Growth Incubation->Data_Collection Analysis Calculation of EC50 Values Data_Collection->Analysis Interpretation Resistance Profile Determination Analysis->Interpretation End End: Inform Disease Management Strategies Interpretation->End

References

Triforine's Performance Against Fungicide-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triforine's efficacy against fungicide-resistant fungal strains, placed in context with alternative fungicidal agents. Due to its withdrawal from several markets in the early 2000s, recent comparative data for this compound is limited. This guide, therefore, synthesizes historical data with current knowledge of fungicide resistance mechanisms to offer a comprehensive overview for research and development purposes.

This compound, a piperazine derivative, functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C-14 demethylation step in the ergosterol pathway. This mode of action is shared with the widely used demethylation inhibitor (DMI) class of fungicides, which includes triazoles and imidazoles. This shared mechanism is a critical factor in understanding this compound's performance against resistant strains, as cross-resistance between this compound and other DMIs has been documented.

Performance Data Summary

The following tables summarize available data on the efficacy of this compound and comparator fungicides against various fungal pathogens, including known resistant strains. It is important to note that direct contemporary comparisons involving this compound are scarce. The presented data is compiled from various studies, and experimental conditions may differ.

Table 1: Efficacy (EC50 values in µg/mL) of this compound and Comparator Fungicides against Venturia inaequalis (Apple Scab)

Fungicide ClassActive IngredientSensitive Isolate (Range)DMI-Resistant Isolate (Range)QoI-Resistant Isolate (Range)
Piperazine (SBI) This compound Data not availableExpected to be high (cross-resistance)Data not available
DMI (SBI)Difenoconazole0.05 - 0.10.5 - 1.460.05 - 0.1
DMI (SBI)Myclobutanil~0.1>1.0 (Practical resistance reported)~0.1
QoITrifloxystrobin<0.031<0.031>1.0 (High resistance)
BenzimidazoleThiophanate-methyl~0.1~0.1~0.1 (Resistance is independent)

Table 2: Efficacy (EC50 values in µg/mL) of this compound and Comparator Fungicides against Botrytis cinerea (Gray Mold)

Fungicide ClassActive IngredientSensitive Isolate (Range)Benzimidazole-Resistant IsolateDicarboximide-Resistant Isolate
Piperazine (SBI) This compound Data not availableData not availableData not available
DMI (SBI)PyrifenoxLower than dicarboximidesLower than dicarboximidesLower than dicarboximides
DMI (SBI)FlusilazoleLower than dicarboximidesLower than dicarboximidesLower than dicarboximides
BenzimidazoleBenomyl<1.0>50 (High resistance)<1.0
DicarboximideIprodione~1.5~1.5>10 (High resistance)
AnilinopyrimidineCyprodinil~0.1~0.1~0.1

Note: While specific EC50 values for this compound against resistant B. cinerea are not available in the cited literature, older studies have shown it to be effective against wild-type strains.

Table 3: Efficacy of this compound and Comparator Fungicides against Powdery Mildew (Erysiphe pulchra) on Dogwood

Fungicide ClassActive IngredientApplication Rate (g a.i./liter)Disease Severity Reduction
Piperazine (SBI) This compound Not specifiedSignificant reduction, but less effective than some newer fungicides
Strobilurin (QoI)Azoxystrobin0.16High and consistent control
DMI (SBI)Propiconazole0.07High and consistent control
DMI (SBI)Myclobutanil0.24Effective control
BenzimidazoleThiophanate-methyl0.84Significant reduction, but less effective than other fungicides

Note: This study did not specifically address resistant strains but provides a general performance comparison.

Signaling Pathways and Resistance Mechanisms

Fungal resistance to SBI fungicides, including this compound and other DMIs, is primarily associated with modifications in the ergosterol biosynthesis pathway.

FungicideResistance cluster_fungus Fungal Cell cluster_resistance Resistance Mechanisms Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Target_Enzyme Lanosterol 14α-demethylase (encoded by ERG11/CYP51) Ergosterol_Biosynthesis->Target_Enzyme involves Ergosterol Ergosterol (Cell Membrane Integrity) Target_Enzyme->Ergosterol produces Target_Mutation Target Site Mutation (in ERG11/CYP51 gene) Target_Mutation->Target_Enzyme alters binding site Target_Overexpression Overexpression of Target Enzyme Target_Overexpression->Target_Enzyme increases concentration Efflux_Pumps Increased Efflux of Fungicide Triforine_DMI This compound & Other DMI Fungicides Efflux_Pumps->Triforine_DMI remove from cell Triforine_DMI->Target_Enzyme inhibit

Caption: Mechanisms of fungal resistance to this compound and other DMI fungicides.

Experimental Protocols

The data presented in this guide are based on established methodologies for fungicide efficacy testing. The key experimental protocols are outlined below.

Mycelial Growth Inhibition Assay

This in vitro assay is used to determine the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).

MycelialGrowthAssay A Prepare fungicide stock solutions and serial dilutions B Amend nutrient agar medium with fungicide dilutions A->B C Inoculate plates with mycelial plugs of the fungal isolate B->C D Incubate under controlled conditions (temperature, light) C->D E Measure colony diameter at regular intervals D->E F Calculate percentage of growth inhibition relative to a fungicide-free control E->F G Determine EC50 value using probit analysis or logarithmic regression F->G

Caption: Workflow for a mycelial growth inhibition assay.

Detailed Methodology:

  • Fungicide Preparation: Stock solutions of analytical grade fungicides are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A dilution series is then made to achieve the desired final concentrations in the growth medium.

  • Media Preparation: A suitable nutrient medium, such as Potato Dextrose Agar (PDA), is autoclaved and cooled to approximately 50-55°C. The fungicide dilutions are then added to the molten agar to achieve the final test concentrations. A control medium with only the solvent is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a young fungal culture and placed in the center of the fungicide-amended and control plates.

  • Incubation: The inoculated plates are incubated at a temperature and light regime optimal for the specific fungal pathogen being tested.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: ((dc - dt) / dc) * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a regression line.

Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

SporeGerminationAssay A Prepare spore suspension from a fresh fungal culture B Prepare fungicide dilutions in a suitable liquid medium A->B C Mix spore suspension with fungicide dilutions B->C D Incubate in a humid chamber C->D E Observe under a microscope after a set incubation period D->E F Count germinated and non-germinated spores (typically 100 spores per replicate) E->F G Calculate percentage of germination inhibition and determine EC50 F->G

Caption: Workflow for a spore germination inhibition assay.

Detailed Methodology:

  • Spore Suspension: Spores (conidia) are harvested from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments and the spore concentration is adjusted using a hemocytometer.

  • Fungicide Preparation: A dilution series of the test fungicide is prepared in a liquid nutrient medium or sterile water.

  • Incubation: Aliquots of the spore suspension are mixed with the fungicide dilutions on a microscope slide or in a microtiter plate. The slides or plates are then incubated in a humid chamber to prevent drying.

  • Observation: After a suitable incubation period (e.g., 24 hours), a drop of a lactophenol cotton blue solution is added to stop further germination and stain the spores.

  • Data Collection: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least half the length of the spore.

  • Calculation and EC50 Determination: The percentage of germination inhibition is calculated relative to a fungicide-free control. The EC50 value is then determined as described for the mycelial growth inhibition assay.

Conclusion

This compound, as a DMI fungicide, historically provided effective control against a range of fungal pathogens. However, the development of resistance to DMI fungicides as a class has likely compromised the efficacy of this compound against many modern fungal strains. The primary mechanisms of resistance, including target site mutations in the ERG11/CYP51 gene, are known to confer cross-resistance across different DMI fungicides. Therefore, in cases where resistance to current DMI fungicides is confirmed, it is highly probable that this compound would also exhibit reduced performance.

For research and development professionals, this historical context is crucial. While this compound itself is unlikely to be a viable option for managing DMI-resistant populations, understanding its mode of action and the associated resistance mechanisms can inform the development of novel fungicides that may overcome these challenges. Future research could focus on developing inhibitors of the ergosterol biosynthesis pathway that are less susceptible to existing resistance mutations or that target different enzymes in the pathway.

A Side-by-Side Comparison of the Antifungal Spectrums of Triforine and Triarimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activities of Triforine and Triarimol, two historically significant fungicides. Both agents belong to the group of sterol biosynthesis inhibitors (SBIs), specifically targeting the C14-demethylation step in ergosterol production, a critical component of fungal cell membranes. While they share a common mechanism of action, their chemical structures and reported efficacy against various fungal pathogens exhibit notable differences.

Overview and Chemical Structures

This compound is a piperazine derivative systemic fungicide with protectant, eradicant, and curative properties. It has been used to control a range of fungal diseases, including powdery mildew, rusts, and black spot on various crops and ornamental plants.

Triarimol , a pyrimidine carbinol, also functions as a systemic fungicide. It is primarily recognized for its effectiveness against powdery mildew diseases.

FeatureThis compoundTriarimol
Chemical Class Piperazine derivativePyrimidine carbinol
FRAC Group 33
Mode of Action Sterol Biosynthesis Inhibitor (C14-demethylase)Sterol Biosynthesis Inhibitor (C14-demethylase)
Systemic Activity Yes, acropetal movementYes
Primary Use Broad-spectrum fungicide (powdery mildew, rusts, scab)Primarily for powdery mildew control

Antifungal Spectrum: A Comparative Analysis

Direct, side-by-side quantitative comparisons of the antifungal spectra of this compound and Triarimol in recent literature are limited. However, historical studies, primarily in the context of agricultural applications, provide valuable insights into their relative efficacy against specific plant pathogens.

The following table summarizes available data on the efficacy of this compound and Triarimol against key fungal pathogens. It is important to note that much of this data is qualitative or based on field trial observations rather than standardized in vitro minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values.

Table 1: Comparative Antifungal Efficacy

Fungal PathogenDiseaseThis compound EfficacyTriarimol EfficacySupporting Data/Observations[1]
Venturia inaequalisApple ScabGood to Excellent[1]Good to Excellent[1]Both fungicides have demonstrated effective control of apple scab in field trials.[1]
Podosphaera leucotrichaApple Powdery MildewGoodExcellentSome studies suggest Triarimol provides superior control of apple powdery mildew compared to this compound.[1]
Monilinia fructicolaBrown RotReported ActivityReported ActivityBoth are classified as Demethylation Inhibitors (DMIs) with activity against brown rot, though resistance has been reported for this class of fungicides.

Quantitative Data:

Obtaining specific MIC or EC50 values for this compound and Triarimol against a wide array of fungi from recent, publicly available literature is challenging. The data that is available is often from older publications and may not have been generated using currently standardized methods.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Triarimol function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51 or ERG11), which is a critical step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its functions include maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

By inhibiting 14α-demethylase, these fungicides prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its normal functions, ultimately inhibiting fungal growth.

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fungicides AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Further Steps Accumulation Accumulation of toxic precursors Intermediates->Accumulation Depletion Ergosterol Depletion Ergosterol->Depletion This compound This compound Inhibition Inhibition This compound->Inhibition Triarimol Triarimol Triarimol->Inhibition Inhibition->Lanosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and Triarimol.

Experimental Protocols

The determination of the antifungal spectrum and efficacy of compounds like this compound and Triarimol relies on standardized in vitro susceptibility testing methods. The following are outlines of commonly employed protocols.

Broth Microdilution Method (based on CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

Broth_Microdilution_Workflow start Start prep_fungus Prepare Fungal Inoculum (e.g., 0.4-5 x 10^4 CFU/mL) start->prep_fungus inoculate Inoculate wells with fungal suspension prep_fungus->inoculate prep_plate Prepare 96-well plate with serial dilutions of fungicide prep_plate->inoculate incubate Incubate at specified temperature and duration inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Preparation of Antifungal Stock Solution: A stock solution of this compound or Triarimol is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared from a fresh culture. The concentration is adjusted using a spectrophotometer or hemocytometer to a specific concentration (e.g., 0.4 x 10´ to 5 x 10´ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no fungicide) and a sterility control well (no fungus) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide that causes complete inhibition of visible growth as compared to the growth control.

Agar Dilution Method

This method is an alternative for determining the EC50 (the concentration that inhibits fungal growth by 50%).

Detailed Steps:

  • Preparation of Fungicide-Amended Agar: Stock solutions of this compound or Triarimol are prepared. A series of dilutions are made and mixed with molten agar (e.g., Potato Dextrose Agar - PDA) to create plates with a range of fungicide concentrations. A control plate with no fungicide is also prepared.

  • Inoculation: A small, standardized plug of fungal mycelium from the growing edge of a fresh culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature until the fungal growth on the control plate has reached a specific diameter.

  • Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Conclusion

This compound and Triarimol are both effective sterol biosynthesis inhibiting fungicides with a similar mode of action. Historical data suggests that while both are active against a similar range of diseases like apple scab and powdery mildew, Triarimol may exhibit a stronger activity specifically against powdery mildews. A significant gap exists in the recent scientific literature regarding comprehensive, quantitative data (MIC or EC50 values) for these two compounds against a broad spectrum of fungal pathogens, particularly when compared using modern, standardized methodologies. Further in vitro studies employing standardized protocols such as those outlined by CLSI and EUCAST would be necessary to provide a more definitive and detailed comparative analysis of their antifungal spectra for the scientific and drug development communities.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Triforine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for the safe handling and disposal of Triforine in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure operational safety for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent dermal, inhalation, and eye contact.[1][2] About 97% of pesticide exposure occurs through skin contact, making comprehensive PPE crucial.[1] Always inspect PPE for any damage before use and ensure it is clean and in operating condition.[3]

Summary of Required Personal Protective Equipment for this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield provides additional protection.[4][5]
Hands Chemical-Resistant GlovesUse unlined neoprene or nitrile rubber gloves.[6][7][8][9] Inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
Body Protective Clothing/CoverallsWear impervious, fire/flame-resistant clothing, such as a liquid-tight spray overall with a hood.[4][9] At a minimum, long pants and a long-sleeved shirt are required.[6]
Feet Chemical-Resistant FootwearWear neoprene or nitrile rubber boots.[9] Pant legs should be worn outside of the boots to prevent pesticides from running inside.[9][10]
Respiratory RespiratorWork in a well-ventilated area.[4] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for minimizing risks associated with this compound.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5]

  • Emergency Preparedness : Ensure emergency exits are accessible and an emergency plan is in place.[4] Keep spill control materials (e.g., absorbent sand or inert material) readily available.[8]

  • Ignition Sources : this compound may be flammable.[7][8] Keep it away from heat, sparks, open flames, and hot surfaces.[5][8] Use non-sparking tools and take measures to prevent electrostatic discharge.[4][8]

Handling Procedure
  • Don PPE : Put on all required PPE as detailed in the table above before handling the substance.

  • Avoid Contact : Take care to avoid contact with skin and eyes.[4][5] Avoid the formation of dust and aerosols.[4]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[4][8] Wash hands thoroughly with soap and water after handling and before any breaks.[5]

  • Storage : Store this compound in a cool, dry, well-ventilated place.[4][5][8] Keep the container tightly closed and store it away from foodstuffs and incompatible materials like oxidizing agents.[4][7][8]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Immediate Spill Response
  • Evacuate and Ventilate : In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4][5]

  • Cleanup : Wear full PPE. Use an absorbent material like sand or soil to wipe up the spill.[8] Use a spark-free shovel for collection.[8]

  • Package for Disposal : Collect the absorbent material and seal it in a properly labeled, leak-proof container for disposal.[8]

Routine Disposal of Unused Product and Containers
  • Hazardous Waste : Unused this compound and its solutions should be treated as hazardous waste and disposed of by a licensed disposal company.[5] Do not pour down the drain.[4][5]

  • Container Disposal :

    • Triple-rinse the empty container with a suitable solvent.

    • Collect the rinsate (the rinse water) and treat it as hazardous waste for proper disposal.

    • Deface the label on the container.

    • Once properly rinsed and with the label removed, the container may be disposed of in the regular trash, unless it is a P-listed chemical container, which must be handled as hazardous waste.[11]

  • Contaminated PPE : Discard coveralls or other absorbent materials that have been heavily contaminated with undiluted this compound.[3] Contaminated disposable gloves should be disposed of after use in accordance with good laboratory practices.[5]

Workflow for Safe Handling and Disposal of this compound

Triforine_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination & Disposal prep_1 Work in Well-Ventilated Area prep_2 Inspect & Don Full PPE (Goggles, Gloves, Coveralls) prep_1->prep_2 prep_3 Prepare Spill Kit prep_2->prep_3 handle_1 Handle this compound (Avoid dust/aerosols) prep_3->handle_1 Proceed to Handling handle_2 Store in Cool, Dry, Ventilated Area handle_1->handle_2 handle_3 Keep Away from Ignition Sources handle_1->handle_3 spill Spill Occurs? handle_1->spill decon_2 Triple-Rinse Empty Containers handle_2->decon_2 Proceed to Disposal decon_1 Segregate Waste: - Unused Product - Rinsate - Contaminated PPE decon_3 Dispose of Waste via Licensed Disposal Company decon_1->decon_3 decon_2->decon_1 decon_4 Remove & Clean/Dispose of PPE decon_5 Wash Hands Thoroughly decon_4->decon_5 spill->decon_2 No spill_response SPILL RESPONSE: 1. Contain Spill 2. Use Absorbent Material 3. Collect in Labeled Container 4. Dispose as Hazardous Waste spill->spill_response Yes spill_response->decon_4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.